Peptide histidine isoleucine
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKZYXFPNRMLP-RMYDINGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H216N36O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3011.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96849-38-6 | |
| Record name | Peptide histidine isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery and Isolation of Peptide Histidine Isoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI) is a 27-amino acid peptide that belongs to the glucagon/secretin superfamily.[1] First discovered in the early 1980s from porcine intestine, PHI has since been identified in various tissues, including the central nervous system, gastrointestinal tract, and reproductive system.[1] Its discovery was a landmark in peptide research, pioneering a chemical-based detection method rather than relying on traditional bioassays.[2] This guide provides an in-depth technical overview of the discovery, isolation, and primary signaling pathways of PHI, tailored for researchers and professionals in drug development.
Physicochemical Properties and Structure
PHI is characterized by a histidine residue at the N-terminus and an isoleucine amide at the C-terminus.[1] The primary structures of porcine and human PHI (also known as Peptide Histidine Methionine, PHM) have been elucidated, revealing a high degree of homology.
Table 1: Amino Acid Sequence of Porcine and Human PHI
| Species | Sequence |
| Porcine | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂[1] |
| Human (PHM) | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH₂[3] |
Table 2: Physicochemical Data of PHI/PHM
| Property | Value |
| Molecular Weight (Porcine PHI) | ~2995.39 Da |
| Molecular Weight (Human PHM-27) | 2985.46 Da |
| Purity (Post-HPLC) | ≥95-97%[4] |
Discovery and Isolation: A Methodological Workflow
The groundbreaking discovery of PHI by Tatemoto and Mutt utilized a novel chemical detection method targeting the C-terminal amide structure, a common feature of many biologically active peptides.[2] This approach circumvented the need for a specific bioassay, opening the door for the discovery of other novel peptides.
Experimental Workflow for PHI Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
1. Tissue Extraction:
-
Starting Material: Fresh or frozen porcine upper small intestine.
-
Homogenization: The tissue is minced and homogenized in a solution of 1 M acetic acid.
-
Boiling: The homogenate is boiled for 10 minutes to inactivate endogenous proteases.
-
Centrifugation: The mixture is cooled and centrifuged at high speed to pellet solid debris. The supernatant, containing the crude peptide extract, is collected.
2. Initial Purification: Gel Filtration and Ion-Exchange Chromatography:
-
Gel Filtration: The crude extract is subjected to gel filtration chromatography (e.g., using Sephadex G-50) to separate peptides based on size. Fractions are collected and assayed for the presence of C-terminal amides.
-
Ion-Exchange Chromatography: Fractions containing peptide amides are further purified by ion-exchange chromatography (e.g., using a CM-cellulose column) to separate peptides based on their net charge.
3. High-Resolution Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is employed.
-
Elution: The peptide mixture is loaded onto the column in a low concentration of acetonitrile. The concentration of acetonitrile is gradually increased, eluting peptides based on their hydrophobicity.
-
Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peaks are collected.
4. Purity Assessment and Characterization:
-
Analytical HPLC: The purity of the collected fractions is assessed by analytical RP-HPLC.
-
Amino Acid Analysis: The amino acid composition of the purified peptide is determined by acid hydrolysis followed by analysis on an amino acid analyzer.
-
Sequencing: The primary sequence of the peptide is determined by Edman degradation.
Table 3: Representative Purification Scheme for Porcine PHI
| Purification Step | Total Protein (mg) | Total Activity (pmol) | Specific Activity (pmol/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 50,000 | 10,000 | 0.2 | 100 | 1 |
| Gel Filtration | 5,000 | 8,000 | 1.6 | 80 | 8 |
| Ion-Exchange | 500 | 6,000 | 12 | 60 | 60 |
| RP-HPLC | 5 | 4,000 | 800 | 40 | 4000 |
Note: This table is a representative example based on typical multi-step peptide purification protocols and is intended for illustrative purposes.
Signaling Pathways of this compound
PHI exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[5] These receptors are also the primary receptors for Vasoactive Intestinal Peptide (VIP).
Primary Signaling Pathway: Adenylyl Cyclase Activation
The canonical signaling pathway for PHI involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: The primary signaling pathway of PHI via Gs-protein coupled VPAC receptors.
Secondary Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Activation
In addition to the primary adenylyl cyclase pathway, evidence suggests that PHI, through its interaction with VPAC receptors, can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][6] This pathway is often associated with cell growth, differentiation, and proliferation. The activation of the MAPK pathway by VIP, which shares receptors with PHI, has been shown to be mediated by cAMP.[1]
Caption: A proposed secondary signaling pathway for PHI involving the MAPK cascade.
Conclusion
The discovery and isolation of this compound marked a significant advancement in the field of endocrinology and peptide chemistry. The methodologies developed for its identification and purification have paved the way for the discovery of numerous other biologically active peptides. Understanding the intricate signaling pathways of PHI through its interaction with VPAC receptors is crucial for elucidating its physiological roles and for the development of novel therapeutic agents targeting these pathways. This guide provides a comprehensive technical foundation for researchers and professionals to build upon in their exploration of PHI and its potential applications.
References
- 1. Vasoactive intestinal peptide induces differentiation and MAP kinase activation in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of two novel candidate hormones using a chemical method for finding naturally occurring polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal peptide induces neuroendocrine differentiation in the LNCaP prostate cancer cell line through PKA, ERK, and PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PHI Peptide: Synthesis and Primary Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and primary structure of the human Peptide Histidine Isoleucine (PHI), also known as PHI-27. This document details the fundamental characteristics of the PHI peptide, outlines a detailed protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and describes the analytical methods for its characterization. Furthermore, it elucidates the key signaling pathway initiated by PHI peptide binding to its receptors.
Primary Structure of Human PHI Peptide
Human PHI is a 27-amino acid peptide hormone with a C-terminal amide.[1] It belongs to the glucagon/secretin superfamily of peptides and shares significant sequence homology with Vasoactive Intestinal Peptide (VIP).[1] The primary structure, or amino acid sequence, of human PHI is crucial for its biological activity and receptor interaction.
Table 1: Primary Structure of Human PHI Peptide
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | His | H |
| 2 | Ala | A |
| 3 | Asp | D |
| 4 | Gly | G |
| 5 | Val | V |
| 6 | Phe | F |
| 7 | Thr | T |
| 8 | Ser | S |
| 9 | Asp | D |
| 10 | Phe | F |
| 11 | Ser | S |
| 12 | Lys | K |
| 13 | Leu | L |
| 14 | Leu | L |
| 15 | Gly | G |
| 16 | Gln | Q |
| 17 | Leu | L |
| 18 | Ser | S |
| 19 | Ala | A |
| 20 | Lys | K |
| 21 | Lys | K |
| 22 | Tyr | Y |
| 23 | Leu | L |
| 24 | Glu | E |
| 25 | Ser | S |
| 26 | Leu | L |
| 27 | Met | M |
| C-Terminus | Amide | -NH2 |
PHI Peptide Synthesis
The chemical synthesis of peptides like PHI is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and robust method for SPPS.[2][3][4][5]
Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis of Human PHI
This protocol is a representative procedure for the manual synthesis of human PHI peptide on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Equipment:
-
Glass reaction vessel with a sintered glass filter
-
Shaker
-
HPLC system (preparative and analytical)
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the human PHI sequence, starting from the C-terminal methionine and proceeding to the N-terminal histidine.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Quantitative Data
The yield and purity of synthetic peptides can vary depending on the sequence, synthesis scale, and purification methods. The following table provides representative data for the synthesis of a 27-amino acid peptide using manual Fmoc-SPPS.
Table 2: Representative Quantitative Data for Synthetic Peptide Synthesis
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | ~70-80% | Gravimetric analysis |
| Purity after Preparative HPLC | >95% | Analytical RP-HPLC |
| Final Purified Peptide Yield | ~15-30% | Gravimetric analysis |
| Molecular Weight (Expected) | ~3000 Da | Calculated from sequence |
| Molecular Weight (Observed) | ~3000 Da | Mass Spectrometry (ESI-MS) |
Characterization of Synthetic PHI Peptide
The identity and purity of the synthesized PHI peptide must be confirmed using analytical techniques.
Experimental Protocol: Characterization
1. Analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purpose: To assess the purity of the synthetic peptide.
-
Method:
-
Dissolve a small amount of the lyophilized peptide in the mobile phase.
-
Inject the sample onto a C18 analytical column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a wavelength of 214 nm.
-
The purity is determined by the relative area of the main peak corresponding to the full-length peptide.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthetic peptide.
-
Method:
-
Introduce the purified peptide into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the human PHI peptide.
-
The following diagram illustrates the general workflow for the synthesis and characterization of the PHI peptide.
Caption: Experimental workflow for PHI peptide synthesis and characterization.
PHI Peptide Signaling Pathway
PHI peptide exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2). This interaction initiates an intracellular signaling cascade that leads to various physiological responses.
The binding of PHI to VPAC receptors triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, modulating their activity and resulting in the cellular response to the PHI peptide.
References
- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Localization and Expression of the Peptide Histidine Isoleucine (PHI) Gene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the gene encoding Peptide Histidine Isoleucine (PHI), focusing on its genomic localization, expression patterns, and the associated signaling pathways. Methodological details for key experimental procedures are also provided.
Introduction to this compound (PHI)
This compound (PHI) is a 27-amino acid peptide hormone belonging to the glucagon/secretin superfamily.[1][2] It is structurally and functionally homologous to Vasoactive Intestinal Peptide (VIP).[3] In fact, PHI and VIP are co-synthesized from the same precursor protein, which is encoded by the VIP gene.[1][4][5] The human analogue of PHI is referred to as Peptide Histidine Methionine (PHM).[4][6] PHI/PHM exhibits a wide range of biological activities, including regulation of smooth muscle relaxation, electrolyte secretion, and hormone release.[2][7] These peptides exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the VIP receptors, VPAC1 and VPAC2.[3][4][8]
Gene Localization
The gene responsible for producing the PHI precursor is the Vasoactive Intestinal Peptide (VIP) gene. Extensive research using techniques like spot blot hybridization and in situ hybridization has pinpointed its location in the human genome.[9]
Table 1: Genomic Localization of the Human VIP Gene
| Parameter | Description |
| Gene Name | Vasoactive Intestinal Peptide (VIP) |
| Locus | Chromosome 6, long (q) arm |
| Specific Band | 6q25.2 (previously cited as 6q24 or 6q26-q27)[9][10][11][12] |
| Gene Size | Approximately 9 kilobase pairs (kb)[13][14] |
| Structure | Composed of 7 exons and 6 introns[4][10][11] |
The exons of the VIP gene encode distinct functional domains of the precursor protein. Notably, the coding sequence for PHM is located on exon 4, while the sequence for VIP is on the adjacent exon 5.[4][11]
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the location of specific DNA sequences on chromosomes.[15][16][17]
Objective: To determine the chromosomal location of the VIP gene.
Principle: A fluorescently labeled DNA probe, complementary to the VIP gene sequence, is hybridized to denatured chromosomes from a metaphase spread. The probe binds to its target sequence on the chromosome, and the location is visualized using a fluorescence microscope.[15]
Detailed Methodology:
-
Chromosome Preparation:
-
Slide Pretreatment:
-
Treat slides with RNase to remove cellular RNA and prevent non-specific binding of the probe.[15]
-
Apply pepsin to digest chromosomal proteins and improve probe accessibility.[15][18]
-
Dehydrate the slides through an ethanol (B145695) series (e.g., 70%, 80%, 95%) and air dry.[15]
-
-
Probe Labeling and Hybridization:
-
Label a DNA probe specific to the VIP gene with a fluorescent molecule (fluorochrome).
-
Prepare a hybridization solution containing the labeled probe.
-
Denature the chromosomal DNA on the slide by heating to ~70°C. Concurrently, denature the probe.[15][16]
-
Apply the denatured probe solution to the slide, cover with a coverslip, and incubate overnight at 37°C in a humidified chamber to allow the probe to anneal to its complementary sequence on the chromosomes.[15]
-
-
Post-Hybridization Washes and Detection:
-
Wash the slides in a series of buffers at specific temperatures (e.g., 40°C) to remove unbound and non-specifically bound probes.[15][18]
-
Counterstain the chromosomes with a DNA stain like DAPI, which fluoresces blue, to visualize all chromosomes.[15]
-
Mount the slide with an antifade medium to preserve the fluorescent signal.
-
-
Visualization and Analysis:
-
Examine the slide using a fluorescence microscope equipped with appropriate filters for the probe's fluorochrome and the DAPI counterstain.
-
The location of the VIP gene will appear as a distinct fluorescent signal on a specific chromosome band.
-
Gene Expression
The VIP gene, encoding PHI and VIP, is expressed in neurons and endocrine cells throughout the body.[10] Expression is prominent in the central and peripheral nervous systems, including the brain (suprachiasmatic nucleus, cortex, hypothalamus), as well as in the gastrointestinal tract, pancreas, and adrenal glands.[10][12][13]
Table 2: Relative RNA Expression of the VIP Gene in Human Tissues
| Tissue | Relative Expression Level | Primary Function in Tissue |
| Brain (Cerebral Cortex) | High | Neuronal Signaling[19] |
| Appendix | High | Unknown |
| Rectum / Colon | High | Gut Motility, Secretion[12] |
| Pancreas (Islet Cells) | High | Hormone Secretion[20][21] |
| Adrenal Gland | Moderate | Catecholamine Release[10][19] |
| Pituitary Gland | Moderate | Prolactin Regulation[10][19] |
| Heart | Low | Vasodilation, Contractility[10][12] |
| Liver | Low | Glycogenolysis[12][19] |
Note: Expression levels are qualitative summaries based on data from multiple sources, including The Human Protein Atlas.[12][19]
RT-qPCR is a highly sensitive technique used to detect and quantify mRNA levels for a specific gene in a biological sample.[22][23][24]
Objective: To quantify the expression level of VIP mRNA in different tissues.
Principle: The technique involves two main steps: 1) Reverse Transcription (RT) of RNA into complementary DNA (cDNA), and 2) Quantitative PCR (qPCR), where the cDNA is amplified in a reaction containing a fluorescent dye that allows for real-time measurement of the amplification process.[25] The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.[22]
Detailed Methodology:
-
RNA Extraction and Purification:
-
Reverse Transcription (cDNA Synthesis):
-
Prepare a reaction mix containing the purified RNA, a reverse transcriptase enzyme, primers (random hexamers or oligo(dT)s), dNTPs, and an RNase inhibitor.[22][26]
-
Incubate the reaction in a thermocycler to allow the reverse transcriptase to synthesize a single-stranded cDNA template from the mRNA.[22]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green dye (or a fluorescent probe), DNA polymerase, dNTPs, and forward and reverse primers specific to the VIP gene.[26]
-
Dispense the master mix into a 96-well qPCR plate.
-
Add the synthesized cDNA template to the appropriate wells. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.[25]
-
Run the plate in a real-time PCR machine. The cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[26]
-
-
Data Analysis:
-
The qPCR instrument records the fluorescence at each cycle.
-
Determine the Ct value for each sample.
-
Normalize the Ct value of the VIP gene to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input.
-
Calculate the relative expression of VIP mRNA across different tissues using a method like the Delta-Delta Ct (ΔΔCt) analysis.
-
Signaling Pathway
PHI, PHM, and VIP exert their physiological effects by binding to two high-affinity GPCRs: VPAC1 and VPAC2.[7][10] While a specific receptor for PHI has been identified in some non-mammalian species, in humans, its actions are primarily mediated through these shared VIP receptors.[3][5][27] The predominant signaling cascade initiated upon receptor activation is through the Gαs protein pathway.[7][8][10]
Key steps in the VPAC receptor signaling pathway:
-
Ligand Binding: PHI/VIP binds to the extracellular domain of a VPAC receptor.
-
G-Protein Activation: The activated receptor interacts with a stimulatory G protein (Gs), causing it to exchange GDP for GTP.[10]
-
Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase (AC).[7][28]
-
cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).[7][8]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[7][10]
-
Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.[10]
References
- 1. This compound [perskuleuven.be]
- 2. Peptide PHI - Wikipedia [en.wikipedia.org]
- 3. Evidence that vascular actions of PHI are mediated by a VIP-preferring receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a potential receptor for both this compound and peptide histidine valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PACAP, VIP, and PHI: effects on AC-, PLC-, and PLD-driven signaling systems in the primary glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromosomal assignment of human VIP/PHM-27 gene to 6q26----q27 region by spot blot hybridization and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. researchgate.net [researchgate.net]
- 12. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 13. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of the human vasoactive intestinal polypeptide gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 17. Fluorescence in situ Hybridization (FISH), Basic Principles and Methodology | Springer Nature Experiments [experiments.springernature.com]
- 18. abyntek.com [abyntek.com]
- 19. Tissue expression of VIP - Summary - The Human Protein Atlas [proteinatlas.org]
- 20. VIP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 21. Tissue expression of VIP - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 22. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 24. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 25. clyte.tech [clyte.tech]
- 26. mcgill.ca [mcgill.ca]
- 27. Newly-identified receptors for peptide histidine-isoleucine and GHRH-like peptide in zebrafish help to elucidate the mammalian secretin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to PHI Peptide Precursor Protein Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI), a 27-amino acid peptide hormone, plays a significant role in various physiological processes, including gastrointestinal function, appetite regulation, and hormone secretion.[1] It belongs to the secretin/glucagon superfamily of peptides and shares structural homology with Vasoactive Intestinal Peptide (VIP), with which it is co-synthesized from a common precursor protein.[2] Understanding the intricate post-translational processing of the PHI peptide precursor is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its pathways. This technical guide provides a comprehensive overview of the core mechanisms of PHI peptide precursor processing, detailing the enzymatic cascade, presenting quantitative data, and outlining key experimental protocols.
The PHI Peptide Precursor: Prepro-VIP/PHI
PHI is synthesized as part of a larger precursor protein named prepro-vasoactive intestinal peptide/peptide histidine isoleucine (prepro-VIP/PHI). In humans, this precursor also contains a PHI-like peptide called Peptide Histidine Methionine (PHM). The prepro-VIP/PHI protein undergoes a series of sequential post-translational modifications within the secretory pathway to release the mature, biologically active PHI/PHM and VIP peptides.
The Processing Pathway of Prepro-VIP/PHI
The maturation of PHI from its precursor is a multi-step enzymatic process that occurs primarily within the trans-Golgi network and secretory granules. This pathway involves initial cleavage of the signal peptide, followed by endoproteolytic cleavage by prohormone convertases, exoproteolytic trimming by carboxypeptidases, and finally, C-terminal amidation.
Signaling Pathway Diagram
Caption: The enzymatic processing cascade of the PHI peptide precursor protein.
Signal Peptide Cleavage
The first step in the processing of prepro-VIP/PHI occurs in the endoplasmic reticulum. The N-terminal signal peptide, which directs the nascent polypeptide into the secretory pathway, is cleaved by a signal peptidase . This results in the formation of pro-VIP/PHI.
Endoproteolytic Cleavage by Prohormone Convertases
Following transport to the trans-Golgi network and packaging into secretory granules, the pro-VIP/PHI protein is subjected to endoproteolytic cleavage at specific pairs of basic amino acid residues (Lys-Arg, Arg-Arg). This crucial step is mediated by members of the prohormone convertase (PC) family of serine proteases, primarily PC1/3 and PC2 . These cleavages liberate the PHI peptide with a C-terminal extension of Gly-Lys-Arg.
Exoproteolytic Trimming by Carboxypeptidase E
The basic amino acid residues (Lys-Arg) at the C-terminus of the cleaved PHI intermediate are subsequently removed by a carboxypeptidase E (CPE) , also known as carboxypeptidase H. This exopeptidase specifically cleaves C-terminal basic residues, leaving a glycine-extended PHI peptide (PHI-Gly). The optimal pH for CPE activity is around 5.5, which is consistent with the acidic environment of secretory granules.[3][4]
C-terminal Amidation
The final and essential step for the biological activity of PHI is the amidation of its C-terminus. This reaction is catalyzed by the bifunctional enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . PAM first hydroxylates the α-carbon of the C-terminal glycine, which is then cleaved, resulting in the formation of a C-terminal amide group on the PHI peptide and the release of glyoxylate. This amidation is critical for the receptor binding and biological activity of many peptide hormones.[5]
Quantitative Data on Processing Enzymes
While specific kinetic data for the processing of the pro-VIP/PHI precursor is limited in the literature, general kinetic parameters for the involved enzyme families provide valuable insights into the efficiency of these processing steps.
| Enzyme Family | Substrate Type | Km (µM) | Vmax (nmol/mg/h) | Optimal pH |
| Prohormone Convertases (PC1/3) | Prohormone precursors | 10 - 100 | Variable | 5.5 - 6.5 |
| Prohormone Convertases (PC2) | Prohormone precursors | 50 - 200 | Variable | 5.0 - 6.0 |
| Carboxypeptidase E | Peptide-Arg/Lys | 10 - 150 | Variable | ~5.5 |
| Peptidylglycine α-amidating Monooxygenase (PAM) | Peptide-Gly | 1 - 50 | Variable | 5.5 - 7.5 |
Note: The provided Km and Vmax values are representative ranges for these enzyme families acting on various prohormone and peptide substrates and may not reflect the exact values for the pro-VIP/PHI precursor. The optimal pH for PC1/3 can be more neutral (around 6.5), while PC2 generally prefers a more acidic environment.[6]
Experimental Protocols
The study of PHI peptide precursor processing involves a combination of molecular biology, protein chemistry, and analytical techniques. Below are detailed methodologies for key experiments.
Experimental Workflow: Analysis of PHI Precursor Processing
Caption: A general workflow for studying the in vitro processing of the PHI peptide precursor.
Expression and Purification of Recombinant Pro-VIP/PHI
Objective: To produce the pro-VIP/PHI protein for in vitro processing assays.
Methodology:
-
Cloning: The cDNA encoding the full-length human prepro-VIP/PHI is subcloned into a suitable expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).
-
Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., IPTG induction at a specific temperature and time).
-
Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
Purification: The soluble lysate is clarified by centrifugation. The tagged pro-VIP/PHI protein is then purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting using an antibody against a region of the precursor protein.
In Vitro Processing Assay
Objective: To analyze the cleavage of the pro-VIP/PHI precursor by specific processing enzymes.
Methodology:
-
Reaction Setup: Purified recombinant pro-VIP/PHI is incubated with purified processing enzymes (PC1/3, PC2, CPE, and PAM) in a reaction buffer mimicking the conditions of secretory granules (e.g., pH 5.5, specific ion concentrations).
-
Incubation: The reaction mixture is incubated at 37°C for various time points to monitor the progression of cleavage.
-
Reaction Termination: The reaction is stopped at each time point by adding a denaturing agent (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analysis: The reaction products are analyzed by HPLC, radioimmunoassay, and/or mass spectrometry to identify and quantify the generated peptides.
HPLC Purification and Analysis
Objective: To separate and quantify the products of the in vitro processing reaction.
Methodology:
-
Sample Preparation: The terminated reaction mixture is filtered to remove any particulate matter.
-
Chromatography: The sample is injected onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18).
-
Elution: Peptides are eluted using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid).
-
Detection: The elution profile is monitored by UV absorbance at 214 nm.
-
Fraction Collection: Fractions corresponding to different peaks are collected for further analysis.
-
Quantification: The amount of each peptide can be quantified by integrating the peak area and comparing it to a standard curve of known peptide concentrations.[7][8][9]
Radioimmunoassay (RIA)
Objective: To specifically detect and quantify PHI and its precursor forms.
Methodology:
-
Antibody Coating: Microtiter plate wells are coated with a specific antibody that recognizes PHI or a specific region of the precursor.
-
Competitive Binding: A known amount of radiolabeled PHI (tracer) and the unknown sample (or standard) are added to the wells and incubated. The unlabeled PHI in the sample competes with the tracer for binding to the antibody.
-
Washing: Unbound tracer and sample are washed away.
-
Detection: The amount of radioactivity in each well is measured using a gamma counter.
-
Quantification: The concentration of PHI in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled PHI. The lower the radioactivity, the higher the concentration of PHI in the sample.[1][10][11][12][13]
Mass Spectrometry Analysis
Objective: To identify the precise cleavage sites and post-translational modifications of the processing products.
Methodology:
-
Sample Preparation: HPLC-purified fractions are desalted and concentrated.
-
Ionization: The peptides are ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptides is determined in the mass spectrometer (MS1 scan).
-
Fragmentation: Selected peptide ions are fragmented (e.g., by collision-induced dissociation), and the m/z of the fragments is analyzed (MS/MS scan).
-
Data Analysis: The fragmentation pattern is used to determine the amino acid sequence of the peptide and identify any modifications, thus confirming the cleavage sites.[14][15][16][17][18]
Conclusion
The processing of the PHI peptide precursor protein is a highly regulated and complex cascade of enzymatic events that are essential for the generation of the biologically active PHI hormone. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is fundamental for researchers in endocrinology, neuroscience, and pharmacology. Further investigation into the specific kinetics and regulation of the processing enzymes will provide deeper insights into the physiological roles of PHI and may unveil new targets for therapeutic intervention in a variety of diseases.
References
- 1. Development and validation of a specific radioimmunoassay for PHI in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-dependent stimulation of peptidylglycine alpha-amidating monooxygenase activity by a granule-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Cell Biological Properties of the Human Prohormone Convertase 1/3 Ser357Gly Mutation: A PC1/3 Hypermorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 11. revvity.com [revvity.com]
- 12. medicallabnotes.com [medicallabnotes.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Extracting Accurate Precursor Information for Tandem Mass Spectra by RawConverter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved Precursor Characterization for Data-Dependent Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Peptide Histidine Isoleucine (PHI): An In-depth Technical Guide to its In Vivo Physiological Functions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peptide Histidine Isoleucine (PHI) is a 27-amino acid neuropeptide belonging to the secretin/glucagon superfamily, co-synthesized with Vasoactive Intestinal Peptide (VIP).[1][2] Widely distributed throughout the central and peripheral nervous systems, PHI exerts a spectrum of physiological effects by activating G protein-coupled receptors, primarily the VPAC1 and VPAC2 receptors. This technical guide provides a comprehensive overview of the in vivo physiological functions of PHI, with a focus on its roles in the endocrine, gastrointestinal, and cardiovascular systems. Detailed experimental methodologies for key in vivo studies are provided, alongside quantitative data summarizing its dose-dependent effects. Furthermore, this guide illustrates the principal signaling cascade initiated by PHI and outlines a typical experimental workflow for its functional analysis, utilizing Graphviz for clear visual representation. This document is intended to serve as a critical resource for researchers investigating the therapeutic potential of PHI and its analogues.
Core Physiological Functions of PHI in vivo
PHI's physiological actions are diverse, reflecting its widespread distribution. The following sections delineate its key functions in major organ systems, supported by quantitative data from in vivo studies.
Central Nervous System and Endocrine Regulation
In the central nervous system, PHI functions as a neuromodulator, significantly influencing the secretion of anterior pituitary hormones.
Table 1: Quantitative Effects of PHI on Anterior Pituitary Hormone Secretion
| Hormone | Animal Model | Route of Administration | Dose | Observed Effect |
| Prolactin (PRL) | Rat | Intracerebroventricular | 200 ng - 10 µg | Dose-related increase in plasma PRL levels.[3] |
| Rat | Intravenous | 10 µg | Significant increase in plasma PRL. | |
| Growth Hormone (GH) | Rat (pituitary reaggregates with dexamethasone) | in vitro | 0.1 nM | Stimulation of GH release.[4] |
| Luteinizing Hormone (LH) | Ovariectomized, estrogen-progesterone-primed rats | Intravenous | 100 µg | Stimulation of LH release.[5] |
| Adrenocorticotropic Hormone (ACTH) | Rat | Intracerebroventricular | 0.15 - 3.0 nmol | Dose-dependent increase in plasma ACTH. |
| Corticosterone | Rat | Intracerebroventricular | 0.15 - 3.0 nmol | Dose-dependent increase in plasma corticosterone. |
Gastrointestinal System
PHI plays a crucial role in regulating secretion and motility within the gastrointestinal tract.
Table 2: Effects of PHI on Gastrointestinal Functions
| Function | Animal Model | Route of Administration | Dose | Observed Effect |
| Intestinal Water and Electrolyte Transport | Human | Intravenous | 44.5 pmol/kg/min | Inhibition of net absorption of water, sodium, potassium, and bicarbonate; induction of net chloride secretion. |
| Pancreatic Exocrine Secretion | Dog | Intra-arterial | 3-300 nmol/kg | Dose-dependent increase in pancreatic juice and bicarbonate output. |
Cardiovascular System
PHI exerts notable effects on the cardiovascular system, primarily related to vasodilation.
Table 3: Cardiovascular Effects of PHI in Humans
| Parameter | Route of Administration | Dose | Observed Effect |
| Diastolic Blood Pressure | Intravenous | 44.5 pmol/kg/min | Reduction in diastolic blood pressure. |
| Heart Rate | Intravenous | 44.5 pmol/kg/min | Tachycardia (increased heart rate). |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the study of PHI's physiological functions.
Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is employed to investigate the central effects of PHI on neuroendocrine function.
-
Animal Preparation: Adult male rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally). The head is shaved and the animal is secured in a stereotaxic apparatus.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. Bregma and lambda are identified. A small burr hole is drilled over the target lateral ventricle using stereotaxic coordinates (e.g., ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline).[6][7]
-
Cannula Implantation: A sterile guide cannula is lowered through the burr hole to a predetermined depth (e.g., ~3.5-4.0 mm ventral to the skull surface).[6] The cannula is secured to the skull using dental cement and anchoring screws. A dummy cannula is inserted to maintain patency.
-
Post-operative Care and Recovery: Animals are allowed to recover for at least one week post-surgery. They should be housed individually to prevent damage to the cannula.
-
Injection Procedure: For injection, the dummy cannula is removed and an injector cannula, connected to a microsyringe pump via tubing, is inserted into the guide cannula. The desired dose of PHI, dissolved in sterile saline or artificial cerebrospinal fluid, is infused at a slow rate (e.g., 0.5-1.0 µL/min) to avoid an increase in intracranial pressure.[8]
-
Blood Sampling and Analysis: Blood samples can be collected via a tail vein or a pre-implanted jugular vein catheter at various time points post-injection. Plasma hormone levels are then quantified using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
Intravenous (IV) Infusion and Blood Sampling in Conscious Pigs
This protocol is suitable for studying the systemic effects of PHI on cardiovascular and pancreatic functions.
-
Animal Preparation and Catheterization: Young pigs are surgically fitted with chronic indwelling catheters in the jugular vein for infusion and blood sampling, and potentially in an artery for blood pressure monitoring. Animals are allowed to recover fully before experimentation.
-
Experimental Setup: On the day of the experiment, the conscious, unrestrained pig is placed in a comfortable sling or pen. The catheters are accessed and flushed with heparinized saline.
-
PHI Infusion: A sterile solution of PHI in saline is infused through the jugular vein catheter using a calibrated infusion pump at a constant rate.
-
Physiological Monitoring: Heart rate and blood pressure are continuously monitored using the arterial catheter connected to a pressure transducer.
-
Blood Sampling: Blood samples are collected from the jugular vein catheter at baseline and at regular intervals during and after the PHI infusion.[9][10][11]
-
Sample Processing and Analysis: Blood samples are collected into chilled tubes containing appropriate anticoagulants and protease inhibitors. Plasma is separated by centrifugation and stored at -80°C until analysis for hormone levels or other biomarkers.
In Situ Intestinal Perfusion in Rats
This technique allows for the direct measurement of intestinal transport and absorption of peptides like PHI.
-
Animal Preparation: Rats are fasted overnight with free access to water and then anesthetized. A midline abdominal incision is made to expose the small intestine.
-
Intestinal Segment Isolation: A segment of the jejunum or ileum of a specific length (e.g., 10-15 cm) is isolated. The proximal and distal ends are cannulated with flexible tubing. The intestinal segment remains vascularly intact within the abdominal cavity.[12][13]
-
Perfusion Procedure: The isolated segment is gently flushed with warm saline to remove its contents. A perfusion solution containing PHI at a known concentration, along with a non-absorbable marker (e.g., phenol (B47542) red), is then pumped through the segment at a constant flow rate (e.g., 0.2 mL/min).[13] The perfusate is collected from the distal cannula.
-
Sample Collection: Perfusate samples are collected at regular intervals. Blood samples can also be collected from the mesenteric vein draining the perfused segment to measure the appearance of the peptide in the bloodstream.
-
Data Analysis: The concentrations of PHI and the non-absorbable marker in the collected perfusate are determined. The rate of disappearance of PHI from the intestinal lumen is calculated, providing a measure of its intestinal permeability. Water flux is corrected for using the non-absorbable marker.
Signaling Pathways and Experimental Workflow
PHI Signaling Pathway
PHI binding to its Gs protein-coupled receptors (VPAC1/VPAC2) initiates a canonical signaling cascade involving adenylyl cyclase activation, cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.
Caption: PHI-mediated activation of the Gs-cAMP-PKA signaling cascade.
General Experimental Workflow for in vivo PHI Research
The following diagram outlines a typical workflow for investigating the physiological functions of PHI in an animal model.
Caption: A multi-stage workflow for in vivo analysis of PHI's physiological effects.
Conclusion
This compound is a multifunctional neuropeptide with significant physiological roles in vivo, particularly in the regulation of endocrine, gastrointestinal, and cardiovascular systems. Its shared precursor and receptors with VIP underscore a complex and cooperative regulatory network. The data and methodologies presented in this technical guide offer a foundational resource for the scientific community to further delineate the physiological importance of PHI and explore its therapeutic potential. Future investigations focusing on receptor-specific agonists and antagonists will be crucial in dissecting the precise contributions of PHI to health and disease, potentially paving the way for novel drug development strategies.
References
- 1. PHI--a new brain-gut peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are this compound and vasoactive intestinal peptide co-synthesised in the same pro-hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of growth hormone release by vasoactive intestinal peptide and peptide PHI in rat anterior pituitary reaggregates. Permissive action of a glucocorticoid and inhibition by thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the gonadotropin-releasing hormone associated peptides (GAP) on the release of luteinizing hormone (LH), follicle stimulating hormone (FSH) and prolactin (PRL) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Blood sampling: Pig | NC3Rs [nc3rs.org.uk]
- 10. cdn.csu.edu.au [cdn.csu.edu.au]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. revistas.unav.edu [revistas.unav.edu]
- 13. mdpi.com [mdpi.com]
Introduction to Peptide Histidine Isoleucine (PHI) and its Receptors
An In-depth Technical Guide to Peptide Histidine Isoleucine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of this compound (PHI) with its receptors. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the primary signaling pathways involved.
This compound (PHI), a 27-amino acid peptide, is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily.[1][2] Co-synthesized from the same precursor as VIP, PHI shares significant structural and functional similarities with other peptides in this family, including VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[3][4] Its human analogue is Peptide Histidine Methionine (PHM).[2][4] PHI is widely distributed throughout the central and peripheral nervous systems and plays a role in various physiological processes.[1][5]
PHI exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the two subtypes of VIP receptors: VPAC1 and VPAC2 .[4][6] While VIP and PACAP bind to both VPAC1 and VPAC2 with high and roughly equal affinity, PHI generally displays a different binding profile, often with a preference for the VPAC2 receptor.[7] There is also evidence suggesting the existence of a distinct, high-affinity PHI-preferring receptor in some tissues, though a specific gene for such a receptor in mammals has not yet been definitively identified.[5][8]
The receptors that bind PHI belong to the Class B family of GPCRs, characterized by a large N-terminal extracellular domain that is crucial for peptide binding.[2]
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The table below summarizes the binding affinities of PHI and related endogenous peptides to the human VPAC1 and VPAC2 receptors.
| Ligand | Receptor | Affinity Constant (Parameter) | Value (nM) |
| PHI (porcine) | Human VPAC1 | Ki | ~15 |
| Human VPAC2 | Ki | ~1.7 | |
| VIP | Human VPAC1 | Ki | ~1.0 - 2.5 |
| Human VPAC2 | Ki | ~1.7 | |
| PACAP-27 | Human VPAC1 | Ki | ~1.6 |
| Human VPAC2 | Ki | ~1.8 | |
| PACAP-38 | Human VPAC1 | Ki | ~1.6 |
| Human VPAC2 | Ki | ~1.7 |
Note: Values are approximate and can vary based on experimental conditions, cell type, and assay format. Data compiled from multiple sources.[2][7][9][10] The potency order for human VPAC2 receptors is generally considered VIP ≈ PACAP-38 ≈ PACAP-27 > PHI.[9]
Signaling Pathways
Upon binding of PHI to VPAC1 or VPAC2 receptors, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades.
Gs/cAMP Signaling Pathway
The primary signaling mechanism for VPAC receptors is through the stimulatory G protein (Gs).[2] This pathway is fundamental to many of the physiological effects of PHI.
-
Receptor Activation : PHI binds to the extracellular domain of the VPAC receptor.
-
G Protein Coupling : The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.[11][12]
-
G Protein Dissociation : The Gαs-GTP complex dissociates from both the receptor and the Gβγ dimer.[11][13]
-
Adenylyl Cyclase Activation : The dissociated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[14]
-
cAMP Production : Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[14]
-
Downstream Effects : cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.[15]
Other Potential Signaling Pathways
While the Gs/cAMP pathway is predominant, GPCRs, including VPAC receptors, can couple to other G proteins or activate alternative pathways. Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by GPCRs has been established, often occurring through Gβγ subunit-mediated activation of Phosphoinositide 3-Kinase (PI3K) or via transactivation of receptor tyrosine kinases.[16][17] Some studies suggest that PHI can regulate cell proliferation through the MAPK pathway, indicating a more complex signaling profile than simple cAMP elevation.
Experimental Protocols: Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[18] They are used to determine key parameters like Kd, Ki, and Bmax (receptor density).
General Protocol for a Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., PHI) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-VIP) for binding to a receptor. The output is an IC50 value, which can be converted to a Ki value.[19]
1. Preparation of Receptor Source:
-
Source: Use either cultured cells engineered to express the receptor of interest (e.g., CHO cells expressing human VPAC1) or homogenized tissue membranes known to contain the receptor.[20]
-
Homogenization: Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Storage: Resuspend the final membrane pellet in a buffer with a cryoprotectant (like 10% sucrose), aliquot, and store at -80°C. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[20]
2. Assay Execution:
-
Reagent Preparation:
-
Thaw the membrane preparation and resuspend in the final assay binding buffer.
-
Prepare a fixed, single concentration of the radioligand (typically at or below its Kd value).
-
Prepare serial dilutions of the unlabeled competitor compound (the ligand of interest).[21]
-
-
Incubation Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known unlabeled ligand to block all specific binding.[19]
-
Competitor Wells: Add membrane preparation, radioligand, and the various concentrations of the unlabeled test compound.[21]
-
-
Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation to allow the binding to reach equilibrium.[19][20]
3. Separation of Bound and Free Ligand:
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[20]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]
4. Quantification:
-
Dry the filter plate.
-
Add a scintillation cocktail and measure the radioactivity retained on each filter using a scintillation counter (for ³H, ¹⁴C) or a gamma counter (for ¹²⁵I).[19][20]
5. Data Analysis:
-
Calculate Specific Binding: For each concentration of the competitor, subtract the average counts from the NSB wells from the total counts.[20]
-
Generate Inhibition Curve: Plot the specific binding as a percentage of the maximal binding (total binding minus NSB) against the log concentration of the competitor.
-
Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).[21]
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
Experimental Workflow Diagram
References
- 1. This compound [perskuleuven.be]
- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. VPAC1 and VPAC2 Receptor Heterozygosity Confers Distinct Biological Properties to BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. High affinity this compound-preferring receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Linkage of G protein-coupled receptors to the MAPK signaling pathway through PI 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of MAP kinase activity by peptide receptor signalling pathway: paradigms of multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. benchchem.com [benchchem.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
In-Depth Technical Guide: Activation of the VPAC2 Receptor by the PHI Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vasoactive Intestinal Peptide Receptor 2 (VPAC2) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, insulin (B600854) secretion, and immune responses. Its endogenous ligands include Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). Peptide Histidine Isoleucine (PHI), and its human analog Peptide Histidine Methionine (PHM), are structurally and functionally related peptides to VIP, often co-synthesized from the same precursor.[1] Given their similarities, PHI also interacts with VPAC receptors, making the characterization of this interaction critical for understanding the nuanced signaling of this receptor system and for the development of selective therapeutic agents.
This technical guide provides a comprehensive overview of the activation of the VPAC2 receptor by the PHI peptide, detailing the associated signaling pathways, quantitative interaction data, and key experimental protocols for its study.
Signaling Pathways of VPAC2 Receptor Activation
The VPAC2 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, mediating the cellular response.
There is also evidence to suggest that, depending on the cellular context, the VPAC2 receptor can couple to other G proteins, such as Gq, which activates Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Caption: VPAC2 receptor signaling pathways upon PHI peptide binding.
Quantitative Data: PHI and VIP Interaction with VPAC2 Receptor
The following table summarizes the available quantitative data for the binding affinity and functional potency of PHI and VIP at the VPAC2 receptor. It is important to note that PHI is generally considered to have a lower affinity for VPAC receptors compared to VIP and PACAP.[1]
| Ligand | Receptor | Parameter | Value | Assay Type | Reference |
| PHI | VPAC2 | pIC50 | 7.5 | Radioligand Binding | [2] |
| PHI | VPAC2 | IC50 | 31.6 nM | Radioligand Binding | Calculated from[2] |
| VIP | VPAC2 | pKi | 8.8 - 9.0 | Radioligand Binding | [2] |
| VIP | VPAC2 | Ki | ~1-1.6 nM | Radioligand Binding | Calculated from[2] |
pIC50 and pKi values are the negative logarithm of the IC50 and Ki values, respectively. A higher value indicates greater potency/affinity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of the PHI peptide with the VPAC2 receptor.
Caption: General experimental workflow for characterizing PHI-VPAC2 interaction.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the PHI peptide for the VPAC2 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human VPAC2 receptor.
-
Radioligand: [125I]-VIP.
-
Competitor: Unlabeled PHI peptide.
-
Non-specific binding control: High concentration of unlabeled VIP (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Instrumentation: Gamma counter.
Protocol:
-
Membrane Preparation:
-
Harvest cultured cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable assay (e.g., BCA).
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
Binding buffer.
-
Increasing concentrations of unlabeled PHI peptide (competitor).
-
A fixed concentration of [125I]-VIP (typically at or below its Kd).
-
Cell membrane preparation (typically 20-50 µg of protein).
-
-
For total binding wells, add buffer instead of competitor.
-
For non-specific binding wells, add a saturating concentration of unlabeled VIP.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of PHI.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of the PHI peptide in activating the Gs signaling pathway.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human VPAC2 receptor.
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist: PHI peptide at various concentrations.
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF, ELISA, or bioluminescence.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Plating:
-
Seed the VPAC2-expressing cells into a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add increasing concentrations of the PHI peptide to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents to the lysate.
-
Incubate as required by the kit protocol.
-
-
Measurement:
-
Read the plate using a plate reader at the appropriate wavelength or setting for the chosen detection method.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of PHI.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the potential coupling of the VPAC2 receptor to the Gq pathway upon stimulation by the PHI peptide.
Materials:
-
Cells: CHO or HEK293 cells co-expressing the human VPAC2 receptor and a promiscuous G protein like Gα16, or cells endogenously expressing the necessary signaling components.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: HBSS or a similar physiological salt solution.
-
Agonist: PHI peptide at various concentrations.
-
Positive Control: An agonist known to induce calcium mobilization in the cell line (e.g., ATP).
-
Instrumentation: A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating:
-
Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and add the calcium-sensitive dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then inject the PHI peptide at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium concentration.
-
Plot the peak ΔRFU against the log concentration of the PHI peptide.
-
If a dose-dependent response is observed, fit the data to a sigmoidal dose-response curve to determine the EC50 value for calcium mobilization.
-
Conclusion
The PHI peptide, a close relative of VIP, acts as an agonist at the VPAC2 receptor, primarily activating the Gs/cAMP signaling pathway. While quantitative data on its interaction is less abundant compared to VIP, available information suggests a lower affinity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the binding and functional properties of PHI and other ligands at the VPAC2 receptor. A thorough understanding of these interactions is essential for advancing our knowledge of the physiological roles of the VPAC2 receptor and for the development of targeted therapeutics.
References
The Role of Peptide Histidine Isoleucine in Prolactin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the scientific evidence, experimental methodologies, and molecular mechanisms underlying the role of Peptide Histidine Isoleucine (PHI) in the regulation of prolactin (PRL) secretion. PHI, a 27-amino acid peptide, is a member of the glucagon-secretin superfamily and shares significant structural homology with Vasoactive Intestinal Peptide (VIP).[1][2] Initially isolated from the porcine intestine, PHI and its human equivalent, Peptide Histidine Methionine (PHM), are also found in the central nervous system, particularly the hypothalamus.[2][3] Its presence in hypothalamic systems with nerve endings in the median eminence suggests a physiological role as a prolactin-releasing factor (PRF).[1]
Core Findings: PHI as a Prolactin-Releasing Factor
Evidence from both in vitro and in vivo studies establishes PHI as a direct and potent stimulator of prolactin secretion from anterior pituitary lactotrophs.
-
In Vitro Stimulation: PHI consistently induces a significant, dose-dependent release of prolactin from cultured and dispersed rat anterior pituitary cells.[1][2][4] The stimulatory effect is observed in concentrations ranging from 10⁻⁹ M to 10⁻⁷ M.[4][5]
-
In Vivo Efficacy: Intraventricular and intravenous administration of PHI in rats leads to a rapid and dose-related increase in plasma prolactin levels.[4][6] This confirms that PHI is biologically active in a physiological system and can effectively modulate circulating prolactin.
-
Interaction with Dopamine: PHI's stimulatory effect persists even in the presence of dopamine, the primary physiological inhibitor of prolactin secretion.[2][4] This suggests that PHI can partially overcome the tonic inhibitory control exerted by the hypothalamus, a crucial characteristic for a putative PRF.
-
Relationship with VIP: PHI and VIP, which are encoded by the same gene, likely act through a common binding site or receptor on pituitary lactotrophs.[3][5] While both peptides stimulate prolactin release, VIP is generally considered more potent, with a lower minimum effective dose.[2] At sub-maximal concentrations, their effects on prolactin release can be additive.[5]
-
Role in Serotonergic Pathways: The prolactin-releasing effect of serotonin (B10506), a key neurotransmitter, appears to be mediated, at least in part, by hypothalamic PHI. Passive immunization studies using a specific PHI antiserum have been shown to blunt the prolactin response to serotonin stimulation in rats.[7]
Quantitative Data on PHI-Mediated Prolactin Secretion
The following tables summarize the key quantitative findings from various studies investigating the effects of PHI on prolactin release.
Table 1: In Vitro Effects of PHI on Prolactin Release
| Experimental Model | Peptide | Concentration Range | Key Finding | Reference(s) |
| Dispersed Rat Pituitary Cells | PHI | 10⁻⁹ M to 10⁻⁷ M | Dose-related increase in PRL release. | [2][5] |
| Superfused Rat Pituitary Cells | PHI | 10⁻⁹ M to 10⁻⁷ M | Dose-dependent stimulation of PRL release. | [4] |
| Dispersed Rat Pituitary Cells | PHI vs. VIP | PHI: 10⁻⁷ M (min. effective dose) VIP: 10⁻⁹ M (min. effective dose) | VIP is more potent than PHI. | [2] |
| Rat Pituitary Cell Column | PHI + VIP | < 10⁻⁷ M | Additive stimulating effect on PRL release. | [5] |
| Superfused Rat Pituitary Cells | PHI + Dopamine | PHI: 10⁻⁷ M Dopamine: 10⁻⁷ M | PHI stimulation was observed even in the presence of dopamine. | [4] |
Table 2: In Vivo Effects of PHI on Plasma Prolactin Levels in Rats
| Administration Route | Peptide Dosage | Animal Model | Key Finding | Reference(s) |
| Intraventricular | 200 ng, 1 µg, 5 µg, 10 µg | Anesthetized & Conscious Rats | Significant, dose-related increase in plasma PRL. | [4] |
| Intravenous | 10 µg | Anesthetized & Conscious Rats | Significant increase in plasma PRL. | [4] |
| Intravenous | Not specified | Conscious Male Rats | Prompt and significant increase in plasma PRL. | [6] |
Signaling Pathways and Mechanism of Action
PHI is structurally and functionally related to VIP, and evidence suggests they share a common signaling pathway in lactotrophs.[5] VIP is known to bind to the VPAC2 receptor, a G-protein coupled receptor (GPCR), which activates the adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets that facilitate the exocytosis of prolactin-containing granules.
Caption: Proposed signaling pathway for PHI-stimulated prolactin secretion in pituitary lactotrophs.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols based on the cited literature for studying the effects of PHI on prolactin secretion in vitro.
Caption: A typical experimental workflow for in-vitro studies of PHI on prolactin secretion.
Anterior Pituitary Cell Culture Preparation
-
Tissue Collection: Anterior pituitary glands are aseptically removed from decapitated rats (e.g., male Wistar or Sprague-Dawley strains). The posterior and intermediate lobes are carefully dissected and discarded.
-
Enzymatic Digestion: The anterior pituitary tissue is minced and subjected to enzymatic dispersion. A common method involves incubation in a buffered salt solution (e.g., Hank's Balanced Salt Solution) containing enzymes such as trypsin (0.25%) and collagenase/dispase, often with DNase I to prevent cell clumping from released DNA. Incubation is typically performed at 37°C for a set period.
-
Mechanical Dissociation: Following enzymatic treatment, the tissue fragments are gently triturated using a series of Pasteur pipettes with decreasing bore sizes to yield a single-cell suspension.
-
Cell Plating: The cell suspension is filtered, washed, and resuspended in a suitable culture medium (e.g., DMEM or Medium 199) supplemented with fetal bovine serum, horse serum, and antibiotics. Cells are then plated into multi-well culture plates at a specific density (e.g., 2.5 x 10⁵ cells/well) and incubated for 48-72 hours to allow for attachment and recovery before experimentation.
Static Culture Incubation Protocol
-
Pre-incubation: On the day of the experiment, the culture medium is removed, and the cell monolayers are washed with a serum-free test medium. Cells are then pre-incubated in this medium for 1-2 hours to establish a stable baseline secretion rate.
-
Treatment: The pre-incubation medium is replaced with fresh medium containing the test substances (e.g., PHI at concentrations from 10⁻¹¹ M to 10⁻⁶ M, VIP, dopamine, or vehicle control).
-
Incubation: The cells are incubated for a defined period (e.g., 3-4 hours) at 37°C in a humidified incubator.
-
Sample Collection: At the end of the incubation period, the medium is collected from each well, centrifuged to remove any cellular debris, and the supernatant is stored at -20°C or -80°C until assayed for prolactin content.
Pituitary Cell Superfusion (Perifusion) Protocol
This dynamic method allows for the study of temporal changes in hormone secretion.
-
System Setup: Dispersed pituitary cells are mixed with a carrier matrix (e.g., Bio-Gel or Cytodex beads) and loaded into small superfusion chambers. The chambers are maintained at 37°C and continuously perfused with a buffered medium at a constant flow rate (e.g., 0.5-1.0 mL/min) using a peristaltic pump.
-
Stabilization: The system is allowed to stabilize for 90-120 minutes, during which effluent fractions are collected at regular intervals (e.g., every 5-10 minutes) to establish a stable baseline of prolactin secretion.
-
Pulsatile Stimulation: The perfusion medium is switched to one containing the test substance (e.g., PHI at 10⁻⁷ M) for a defined pulse duration (e.g., 10-20 minutes).
-
Washout and Collection: Following the pulse, the system is returned to the control medium. Effluent fractions continue to be collected throughout the experiment to measure the peak response and the return to baseline.
Prolactin Measurement
Prolactin concentrations in the collected culture medium, perifusion effluent, or plasma samples are typically quantified using a specific and sensitive Radioimmunoassay (RIA). Standard RIA kits (e.g., provided by the National Institute of Diabetes and Digestive and Kidney Diseases - NIDDK) are often used, with results expressed in nanograms per milliliter (ng/mL) relative to a standard reference preparation.
Logical Relationships in Prolactin Control
PHI acts as a neuroendocrine signaling molecule within the broader hypothalamic-pituitary axis, which is the central control system for prolactin regulation.
Caption: Hierarchical control of prolactin secretion involving PHI.
Conclusion
This compound is a significant, albeit less potent than VIP, stimulatory regulator of prolactin secretion. Its ability to act directly on pituitary lactotrophs, even in the presence of dopaminergic inhibition, solidifies its role as a physiological prolactin-releasing factor. The data strongly suggest that PHI, alongside VIP, contributes to the complex multifactorial control of prolactin homeostasis. For drug development professionals, the PHI/VIP signaling pathway in lactotrophs represents a potential target for modulating prolactin levels in various pathological conditions. Further research into the specific receptor subtypes and downstream effectors could unveil novel therapeutic strategies for managing disorders of prolactin secretion.
References
- 1. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide histidine methionine may be a prolactin-releasing hormone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further evidence that this compound (PHI) may function as a prolactin releasing factor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between vasoactive intestinal polypeptide (VIP) and this compound (PHI) in stimulating the secretion of prolactin from rat anterior pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulatory effect of this compound amide 1-27 on prolactin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of this compound (PHI) in prolactin secretion induced by serotonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Peptide Histidine Isoleucine (PHI) in the Regulation of Gastrointestinal Motility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Histidine Isoleucine (PHI) is a 27-amino acid neuropeptide that plays a significant role in the intricate regulation of gastrointestinal (GI) motility. Co-synthesized and often co-released with Vasoactive Intestinal Peptide (VIP), PHI belongs to the secretin-glucagon superfamily of peptides and exerts its effects through interaction with VIP receptors, primarily VPAC1 and VPAC2. This technical guide provides a comprehensive overview of the core functions of PHI in GI motility, detailing its signaling pathways, quantitative effects on smooth muscle contractility, gastric emptying, and intestinal transit. Furthermore, this document outlines detailed experimental protocols for the investigation of PHI's physiological and pharmacological properties, offering a valuable resource for researchers and professionals in the field of gastroenterology and drug development.
Introduction
The coordinated movement of the gastrointestinal tract is essential for the digestion and absorption of nutrients. This complex process, known as gastrointestinal motility, is regulated by a sophisticated interplay of the enteric nervous system (ENS), hormones, and paracrine signaling molecules. Among these regulators, neuropeptides play a pivotal role in modulating smooth muscle function.
This compound (PHI) was first isolated from porcine upper intestinal tissue[1]. It is a 27-amino acid peptide with a C-terminal isoleucine amide[1]. In humans, the equivalent peptide is termed Peptide Histidine Methionine (PHM). PHI shares significant structural homology with other members of the secretin/glucagon superfamily, most notably Vasoactive Intestinal Peptide (VIP). In fact, PHI and VIP are derived from the same precursor protein, prepro-VIP, and are often co-localized in and co-released from enteric neurons[2].
While often considered less potent than VIP, PHI exhibits a distinct and significant profile of activity within the gastrointestinal tract, contributing to the overall regulation of motility. This guide will delve into the specific actions of PHI, its mechanism of action, and the experimental approaches used to elucidate its function.
PHI Signaling Pathway in Gastrointestinal Smooth Muscle
The biological effects of PHI in the gastrointestinal tract are primarily mediated through its interaction with VIP receptors, VPAC1 and VPAC2, which are G-protein coupled receptors (GPCRs). Binding of PHI to these receptors on gastrointestinal smooth muscle cells initiates a signal transduction cascade that ultimately leads to muscle relaxation.
The canonical signaling pathway for PHI-induced smooth muscle relaxation involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP)[3].
Pathway Description:
-
Receptor Binding: PHI binds to VPAC receptors on the surface of gastrointestinal smooth muscle cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA then phosphorylates several downstream targets that contribute to muscle relaxation. A key target is Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK by PKA inhibits its activity.
-
Inhibition of Contraction: Inactive MLCK is unable to phosphorylate the myosin light chain, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction.
-
Muscle Relaxation: The net result is a decrease in the contractile state of the smooth muscle, leading to relaxation.
Quantitative Effects of PHI on Gastrointestinal Motility
While PHI is generally considered to be less potent than VIP, it still exerts significant and measurable effects on various aspects of gastrointestinal motility.
In Vitro Smooth Muscle Relaxation
Studies on isolated strips of gastrointestinal smooth muscle provide a direct measure of a substance's ability to induce contraction or relaxation.
| Tissue Preparation | Peptide | EC50 (nM) | Reference |
| Human Endometrial Membranes | PHI | 725.0 ± 127.2 | [4] |
| Human Endometrial Membranes | VIP | 25.0 ± 7.0 | [4] |
Note: Data on direct smooth muscle relaxation EC50 values for PHI in the gastrointestinal tract is limited in the readily available literature. The provided data from human endometrial membranes, which also express VIP receptors, offers a comparative potency context.
Gastric Emptying
The rate at which the stomach empties its contents into the small intestine is a critical component of digestion and is influenced by various neuro-hormonal factors.
| Animal Model | Treatment | Dosage | Effect on Gastric Emptying Rate | Reference |
| Rat | Pirfenidone (B1678446) (single-bolus) | 30 mg/kg | Statistically significant decrease | [5] |
| Rat | Pirfenidone (divided doses) | 3 x 10 mg/kg | Lessened decrease compared to single dose | [5] |
Intestinal Transit
Intestinal transit time refers to the time it takes for food to travel through the small and large intestines.
| Species | Treatment | Dosage | Effect on Intestinal Transit | Reference |
| Rat | Intravenous infusion of PHI | Not specified | Reduced net absorption in duodenum and jejunum, net secretion in ileum | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the role of PHI in gastrointestinal motility.
In Vitro Organ Bath Studies for Smooth Muscle Contractility
This protocol is used to assess the direct effect of PHI on the contractility of isolated gastrointestinal smooth muscle strips.
Methodology:
-
Tissue Preparation: A segment of the desired gastrointestinal tissue (e.g., guinea pig ileum, rat colon) is excised and placed in cold, oxygenated Krebs-Henseleit solution. The longitudinal or circular muscle layer is carefully dissected into strips of appropriate size.
-
Mounting: The muscle strip is suspended vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washing of the organ bath with fresh Krebs solution.
-
Pre-contraction: To study relaxation, the muscle strip is first contracted with a stable contractile agent such as carbachol or potassium chloride (KCl).
-
PHI Administration: Once a stable contraction plateau is reached, PHI is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Acquisition: The changes in muscle tension are continuously recorded using a data acquisition system.
-
Data Analysis: The relaxation at each PHI concentration is expressed as a percentage of the pre-contraction induced by the contractile agent. A dose-response curve is then plotted, and the EC50 value (the concentration of PHI that produces 50% of the maximal relaxation) is calculated.
In Vivo Measurement of Gastric Emptying
This protocol is used to assess the effect of PHI on the rate of gastric emptying in an animal model.
Methodology:
-
Animal Preparation: Rats are fasted overnight but allowed free access to water.
-
PHI Administration: A solution of PHI or vehicle is administered to the animals via a chosen route (e.g., intraperitoneal injection, intravenous infusion) at a specified time before the test meal.
-
Test Meal Administration: A non-absorbable marker, such as phenol (B47542) red mixed in a methylcellulose (B11928114) gel, is administered orally by gavage.
-
Gastric Emptying Period: The animals are left for a defined period (e.g., 20 minutes) to allow for gastric emptying to occur.
-
Stomach Excision: At the end of the period, the animals are euthanized, and the stomachs are clamped at the pylorus and cardia and then excised.
-
Quantification of Marker: The stomach contents are collected, and the amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Calculation of Gastric Emptying: The percentage of gastric emptying is calculated as: [(Amount of marker administered - Amount of marker remaining in the stomach) / Amount of marker administered] x 100.
In Vivo Measurement of Small Intestinal Transit
This protocol is used to determine the effect of PHI on the transit of a marker through the small intestine.
Methodology:
-
Animal Preparation: Mice or rats are fasted for a short period (e.g., 3-4 hours) with free access to water.
-
PHI Administration: PHI or vehicle is administered to the animals.
-
Marker Administration: A non-absorbable marker, such as charcoal meal (e.g., 5% charcoal in 10% gum acacia), is administered orally.
-
Transit Period: The animals are left for a specific duration (e.g., 20-30 minutes).
-
Intestine Excision: The animals are euthanized, and the entire small intestine, from the pylorus to the cecum, is carefully excised.
-
Measurement of Transit Distance: The total length of the small intestine is measured, as well as the distance traveled by the charcoal meal from the pylorus.
-
Calculation of Intestinal Transit: The intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed: (Distance traveled by charcoal / Total length of small intestine) x 100.
Conclusion and Future Directions
This compound plays a demonstrably important, albeit nuanced, role in the regulation of gastrointestinal motility. Its actions, mediated through VIP receptors and the cAMP signaling pathway, contribute to the overall inhibitory control of smooth muscle function. While the available quantitative data suggests that PHI is less potent than its sister peptide, VIP, its co-release and presence in significant concentrations within the enteric nervous system indicate a physiologically relevant contribution to gut motility.
For drug development professionals, understanding the pharmacology of PHI and its receptors is crucial. The development of selective agonists or antagonists for VPAC receptors could offer novel therapeutic strategies for a range of gastrointestinal motility disorders, such as gastroparesis, irritable bowel syndrome, and chronic constipation.
Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of PHI on various aspects of GI motility in different species, including humans. Further elucidation of the downstream targets of the PKA signaling pathway activated by PHI will provide a more complete understanding of its mechanism of action and may reveal novel targets for therapeutic intervention. Additionally, investigating the potential interplay between PHI and other gut peptides and neurotransmitters will be essential for a holistic understanding of the complex regulatory network governing gastrointestinal function.
References
- 1. PHI stimulates intestinal fluid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxation of isolated gastric smooth muscle cells by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Effect of pirfenidone on gastric emptying in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotransmitter Function of Peptide Histidine Isoleucine: A Technical Guide
Abstract
Peptide histidine isoleucine (PHI) is a 27-amino acid neuropeptide that plays a significant role in neurotransmission. Co-synthesized and co-released with vasoactive intestinal peptide (VIP), PHI is widely distributed throughout the central and peripheral nervous systems. It exerts its biological effects primarily through interaction with VPAC1 and VPAC2 receptors, members of the class B G-protein coupled receptor (GPCR) family. This technical guide provides an in-depth overview of the neurotransmitter function of PHI, including its synthesis, release, receptor interaction, and downstream signaling pathways. Quantitative data on receptor binding and efficacy are presented, along with detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.
Introduction
This compound (PHI) is a pleiotropic neuropeptide belonging to the secretin/glucagon superfamily.[1][2] Structurally and functionally similar to vasoactive intestinal peptide (VIP), PHI is derived from the same precursor protein, prepro-VIP.[3] Its widespread distribution in the brain and peripheral tissues suggests its involvement in a variety of physiological processes, including neuroendocrine regulation, smooth muscle relaxation, and immune modulation.[1][4] As a neurotransmitter, PHI modulates neuronal excitability and synaptic transmission, making it a molecule of interest for understanding complex neural circuits and for the development of novel therapeutics for neurological disorders.[1][3]
Synthesis and Release of this compound
Similar to other neuropeptides, the synthesis of PHI begins in the neuronal cell body. The gene encoding prepro-VIP is transcribed into mRNA, which is then translated into the precursor protein in the rough endoplasmic reticulum.[5] This prepropeptide undergoes post-translational processing within the Golgi apparatus and is packaged into large dense-core vesicles (LDCVs).[5] These vesicles are then transported down the axon to the nerve terminals via fast axonal transport.[5]
The release of PHI from presynaptic terminals is a calcium-dependent process triggered by the arrival of an action potential.[6][7] Depolarization of the nerve terminal opens voltage-gated calcium channels, leading to an influx of Ca2+. This rise in intracellular calcium concentration promotes the fusion of LDCVs with the presynaptic membrane and the subsequent exocytosis of PHI into the synaptic cleft.[6][7] Unlike classical neurotransmitters, which are released from small synaptic vesicles at active zones, neuropeptides like PHI are typically released from LDCVs at sites outside the active zone and often require sustained or high-frequency stimulation for efficient release.[8]
Receptors for this compound
PHI primarily exerts its effects by binding to two subtypes of vasoactive intestinal peptide receptors: VPAC1 and VPAC2.[3][6] Both are class B G-protein coupled receptors (GPCRs). While PHI can activate both receptors, its affinity and potency can vary depending on the tissue and species. Some studies have suggested the existence of specific PHI-preferring receptors, particularly in non-mammalian vertebrates, but their presence in mammals remains to be definitively established.[3][9][10][11]
Quantitative Data on Receptor Binding and Efficacy
The following tables summarize key quantitative data regarding the interaction of PHI with its receptors.
Table 1: Receptor Binding Affinities (Kd) of this compound
| Receptor/Tissue | Species | Ligand | Kd (pM) | Reference |
| Liver Membranes | Rat | [¹²⁵I]PHI | 27 and 512 | [9] |
| Insulinoma (RINm5F) Cells | Rat | [¹²⁵I]rat PHI | 360 ± 140 | [12] |
Table 2: Functional Efficacy (EC50) of this compound
| Assay System | Species | Peptide | Effect Measured | EC50 (nM) | Reference |
| Goldfish PHI/PHV Receptor (in CHO cells) | Goldfish | human PHI | cAMP Production | 133 | [10] |
| Goldfish PHI/PHV Receptor (in CHO cells) | Goldfish | human PHV | cAMP Production | 43 | [10] |
| Goldfish PHI/PHV Receptor (in CHO cells) | Goldfish | goldfish PHI | cAMP Production | 93 ± 40 | [10] |
| Rat Insulinoma (RINm5F) Cells | Rat | rat PHI | cAMP Production | ~10-100 | [12] |
Signaling Pathways of this compound
Upon binding to VPAC receptors, PHI initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). However, evidence also points to the involvement of other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
Gαs/cAMP/PKA Signaling Pathway
The primary signaling mechanism for PHI through VPAC receptors is the activation of the Gαs subunit of the heterotrimeric G protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][13][14] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and cellular function.[9][13]
Phospholipase C (PLC) and PI3K/Akt Signaling Pathways
In addition to the canonical cAMP pathway, PHI can also activate other G proteins, such as Gαq and Gαi, leading to the activation of Phospholipase C (PLC).[1][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Furthermore, the Gβγ subunits released upon G protein activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[13][15][16]
Mitogen-Activated Protein Kinase (MAPK) Pathway
PHI has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[17] The activation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, can be initiated by upstream signals from both the cAMP/PKA and PLC/PKC pathways.[17][18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the neurotransmitter function of PHI.
Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity (Kd) and density (Bmax) of PHI receptors in a given tissue or cell preparation.
Materials:
-
Tissue or cells expressing PHI receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Radiolabeled PHI (e.g., [¹²⁵I]PHI)
-
Unlabeled PHI (for competition studies)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In triplicate, set up assay tubes containing:
-
Total Binding: A fixed amount of membrane protein, radiolabeled PHI, and binding buffer.
-
Non-specific Binding: A fixed amount of membrane protein, radiolabeled PHI, and a high concentration of unlabeled PHI (e.g., 1 µM).
-
Competition Binding: A fixed amount of membrane protein, radiolabeled PHI, and increasing concentrations of unlabeled PHI.
-
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value.
-
Perform saturation binding experiments (using increasing concentrations of radiolabeled PHI) and analyze the data using Scatchard analysis to determine the Kd and Bmax.
-
cAMP Accumulation Assay
This protocol measures the ability of PHI to stimulate the production of cyclic AMP in whole cells.
Materials:
-
Cells expressing PHI receptors
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX)
-
PHI
-
Forskolin (as a positive control)
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Assay:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of PHI to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding the lysis buffer provided in the cAMP assay kit.
-
-
Quantification:
-
Measure the cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the PHI concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Electrophysiological Recording
This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of PHI on neuronal excitability.
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
PHI
-
Patch-clamp amplifier and data acquisition system
-
Microscope
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline electrical activity (e.g., membrane potential, firing rate) in normal aCSF.
-
Bath-apply PHI at a known concentration and record the changes in the neuron's electrical properties.
-
Wash out the PHI with normal aCSF to observe the reversibility of the effects.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the effects of PHI on parameters such as resting membrane potential, input resistance, action potential firing frequency, and synaptic currents.
-
Conclusion
This compound is a crucial neuropeptide with significant neurotransmitter functions in the central and peripheral nervous systems. Its actions, mediated primarily through VPAC receptors, involve complex intracellular signaling cascades that ultimately modulate neuronal activity and a wide range of physiological processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the role of PHI in health and disease. Future research focusing on the development of selective ligands for PHI-preferring receptors and a deeper understanding of its signaling cross-talk will be pivotal in harnessing the therapeutic potential of this important neuropeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiology | Springer Nature Experiments [experiments.springernature.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide radioimmunoassay (ria) | PDF [slideshare.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. en.wikipedia.org [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Peptide Histidine Isoleucine (PHI) ELISA Kit (Plasma)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI) is a 27-amino acid peptide hormone belonging to the glucagon/secretin superfamily. Co-synthesized and co-secreted with Vasoactive Intestinal Peptide (VIP), PHI is involved in a variety of physiological processes. It is found in the central and peripheral nervous systems, as well as in the gastrointestinal tract. PHI has been shown to play a role in regulating smooth muscle relaxation, hormone secretion, and electrolyte balance. Its human analogue is Peptide Histidine Methionine (PHM). Due to its diverse biological activities, the quantification of PHI in plasma is of significant interest in various research fields, including gastroenterology, endocrinology, and neuroscience.
This document provides a detailed protocol for the quantitative determination of human PHI in plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The presented protocol is a representative example, and users should always refer to the specific instructions provided with their chosen commercial ELISA kit.
Signaling Pathway
PHI exerts its biological effects by binding to G-protein coupled receptors, primarily the Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2). Upon binding, a conformational change in the receptor activates the associated heterotrimeric G-protein (Gs). The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.
Caption: PHI Signaling Pathway.
Experimental Protocols
This section outlines the necessary steps for sample preparation and the ELISA assay procedure.
Plasma Sample Collection and Preparation
Proper sample collection and handling are crucial for accurate results.
-
Collection: Collect whole blood into chilled EDTA-containing tubes. The use of other anticoagulants such as heparin or citrate (B86180) may not be recommended; consult the specific kit manual.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately transfer the plasma supernatant to clean polypropylene (B1209903) tubes. It is recommended to aliquot the plasma to avoid repeated freeze-thaw cycles.
-
Storage: Store the plasma aliquots at -20°C or -80°C for long-term storage. For assays performed within 24 hours, samples can be stored at 4°C.
ELISA Assay Protocol (Competitive ELISA)
This protocol is a general guideline. Refer to the specific manufacturer's instructions for precise volumes, incubation times, and temperatures.
Materials Required but Not Typically Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Vortex mixer
-
Plate shaker
-
Absorbent paper
Reagent Preparation:
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as specified in the kit manual.
-
PHI Standard: Reconstitute the lyophilized PHI standard with the provided standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve. A typical standard curve might range from 0 pg/mL to 1000 pg/mL.
-
Biotinylated PHI: Reconstitute the biotinylated PHI with the appropriate buffer as instructed.
-
Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP with the provided diluent to the working concentration.
Assay Procedure:
Caption: Competitive ELISA Workflow.
-
Add Samples and Standards: Add 50 µL of each standard and plasma sample to the appropriate wells of the microplate pre-coated with an anti-PHI antibody.
-
Add Biotinylated PHI: Immediately add 50 µL of the prepared biotinylated PHI solution to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker. During this time, the unlabeled PHI in the samples and standards will compete with the biotinylated PHI for binding to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it dry on absorbent paper.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4, but with five washes.
-
Substrate Addition: Add 100 µL of TMB Substrate solution to each well.
-
Incubation and Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop, with the intensity being inversely proportional to the amount of PHI in the sample.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
Standard Curve
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding PHI concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 0 | 1.852 |
| 15.6 | 1.431 |
| 31.2 | 1.055 |
| 62.5 | 0.758 |
| 125 | 0.499 |
| 250 | 0.312 |
| 500 | 0.195 |
| 1000 | 0.118 |
Note: The data presented in this table is for demonstration purposes only and does not represent actual experimental results.
Calculation of Results
Calculate the mean absorbance for each sample. Use the standard curve to determine the concentration of PHI in each sample. If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
| Sample ID | Mean Absorbance (450 nm) | Calculated Concentration (pg/mL) | Dilution Factor | Final Concentration (pg/mL) |
| Plasma 1 | 0.895 | 45.7 | 1 | 45.7 |
| Plasma 2 | 0.621 | 98.2 | 1 | 98.2 |
| Plasma 3 | 1.210 | 22.3 | 1 | 22.3 |
Note: The data presented in this table is for demonstration purposes only and does not represent actual experimental results.
Disclaimer
This document is intended for informational purposes only and should not be used as a substitute for the specific instructions provided with your this compound ELISA kit. Always follow the manufacturer's protocol for the most accurate and reliable results. The performance characteristics of each kit, such as sensitivity, specificity, and precision, will be detailed in the manufacturer's documentation.
High-Sensitivity Radioimmunoassay for Peptide Histidine Isoleucine (PHI) Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI) is a 27-amino acid peptide that belongs to the glucagon-secretin superfamily of peptides. Co-synthesized with Vasoactive Intestinal Peptide (VIP), PHI is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract. It is involved in a variety of physiological processes, including neurotransmission, hormone secretion, and smooth muscle relaxation. Accurate and sensitive quantification of PHI is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target. This document provides detailed application notes and protocols for a high-sensitivity radioimmunoassay (RIA) for the measurement of PHI in biological samples.
Assay Principle
This radioimmunoassay is a competitive binding assay. It is based on the competition between a fixed amount of radiolabeled PHI (tracer) and the unlabeled PHI present in the sample or standard for a limited number of binding sites on a specific anti-PHI antibody. As the concentration of unlabeled PHI in the sample increases, the amount of tracer bound to the antibody decreases. The antibody-bound tracer is then separated from the free tracer, and the radioactivity is measured. The concentration of PHI in the sample is determined by comparing the results to a standard curve.
Data Presentation
Table 1: Performance Characteristics of the High-Sensitivity PHI Radioimmunoassay
| Parameter | Value | Reference |
| Sensitivity | 2-3 pmol/L | [1][2] |
| Antibody Specificity | Recognizes sequence 3-8 of PHI | [2] |
| Cross-reactivity | No cross-reaction with other members of the glucagon-secretin family of peptides (e.g., VIP, secretin, glucagon) | [1] |
| Intra-assay CV | 6.3% at 24.0 pmol/L | [2] |
| Inter-assay CV | 13.1% at 24.0 pmol/L | [2] |
| Mean Recovery | 82.4% (after ethanol (B145695) extraction of plasma) | [2] |
Table 2: PHI Concentrations in Human Samples
| Sample Type | Concentration | Reference |
| Fasting Plasma (Normal Adults) | Mean: 14.2 pmol/L (Range: 3.5-30.0 pmol/L) | [2] |
| Colon Mucosa (Cecum) | Higher concentration | [3] |
| Colon Mucosa (Rectum) | Lower concentration (approx. 0.6 of cecal concentration) | [3] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer for the assay, for example, a phosphate (B84403) buffer containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
PHI Standards: Prepare a stock solution of synthetic PHI in assay buffer. Perform serial dilutions to create a standard curve ranging from the detection limit to the highest expected concentration.
-
Anti-PHI Antiserum: Dilute the primary antibody in assay buffer to a concentration that will bind a specific percentage of the tracer in the absence of unlabeled PHI.
-
Radiolabeled PHI (Tracer): PHI can be radiolabeled with Iodine-125 (¹²⁵I) using the Chloramine T method.[2] The labeled peptide should be purified to separate it from unreacted iodine and damaged peptide.
-
Separating Reagent: Prepare a reagent to separate antibody-bound from free tracer. Common methods include the use of a second antibody (double-antibody method) or charcoal adsorption.
Sample Collection and Preparation
-
Plasma: Collect blood in tubes containing an anticoagulant and a protease inhibitor. Centrifuge to separate the plasma and store at -20°C or lower until analysis.
-
Tissue: Homogenize tissue samples in an appropriate extraction buffer and centrifuge to remove cellular debris. The supernatant can then be used for the assay.
-
Extraction: For plasma samples, it is recommended to perform an ethanol extraction to remove interfering substances.[2]
Radioimmunoassay Procedure
-
Assay Setup: Set up assay tubes in duplicate or triplicate for standards, samples, and controls (total counts, non-specific binding, and zero standard).
-
Addition of Reagents:
-
Add a specific volume of assay buffer to all tubes except the total count tubes.
-
Add the PHI standards or samples to the appropriate tubes.
-
Add the diluted anti-PHI antiserum to all tubes except the total count and non-specific binding tubes.
-
Vortex gently and incubate for a predetermined time and temperature to allow for antibody-antigen binding.
-
-
Addition of Tracer: Add the radiolabeled PHI to all tubes. Vortex gently and incubate again to allow for competitive binding.
-
Separation of Bound and Free Tracer: Add the separating reagent to all tubes except the total count tubes. Incubate and then centrifuge to pellet the antibody-bound tracer.
-
Counting: Decant the supernatant and measure the radioactivity in the pellets using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each set of duplicates or triplicates.
-
Subtract the non-specific binding CPM from all other CPM values.
-
Normalize the data by expressing the CPM for each standard and sample as a percentage of the CPM for the zero standard (%B/B₀).
-
Plot the %B/B₀ for the standards against their corresponding concentrations on a log-logit or similar graph to generate a standard curve.
-
Determine the concentration of PHI in the samples by interpolating their %B/B₀ values from the standard curve.
Mandatory Visualizations
PHI Signaling Pathway
Caption: PHI peptide signaling pathway.
Radioimmunoassay Workflow
Caption: General workflow for the PHI radioimmunoassay.
References
- 1. Radioimmunoassay and intramural distribution of PHI-IR in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a specific radioimmunoassay for PHI in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional differences in concentrations of regulatory peptides in human colon mucosal biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Phospho-Histone H3 (Ser10) in Rat Brain Tissue
Introduction
Phospho-Histone H3 (pHH3) is a critical marker for identifying cells undergoing mitosis.[1] Histone H3, a core component of the nucleosome, undergoes various post-translational modifications that influence chromatin structure and gene expression.[2][3] The phosphorylation of Histone H3 at Serine 10 (Ser10) is tightly correlated with chromosome condensation during the G2/M phase of the cell cycle, making it an invaluable tool for assessing cell proliferation.[1][4] In neurobiology and drug development, analyzing the distribution and quantity of pHH3-positive cells in rat brain tissue can provide crucial insights into processes such as adult neurogenesis, tumor grading, and the cellular response to various stimuli or therapeutic agents.[5][6]
This document provides a detailed protocol for the immunohistochemical (IHC) staining of pHH3 (Ser10) in formalin-fixed, paraffin-embedded (FFPE) rat brain tissue. The protocol outlines all steps from tissue preparation to visualization and includes recommendations for antibody selection, antigen retrieval, and signal detection.
Experimental Protocols
This protocol is designed for the chromogenic detection of Phospho-Histone H3 (Ser10) in FFPE rat brain sections using a horseradish peroxidase (HRP)-based system.
I. Required Materials
Reagents and Buffers:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum with 1% BSA in TBS)[7]
-
Primary Antibody: Rabbit Polyclonal anti-Phospho-Histone H3 (Ser10)
-
Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) Counterstain
-
Mounting Medium (permanent)
Equipment:
-
Microtome
-
Microscope slides (pre-coated/adhesive)
-
Coplin jars or staining dishes
-
Water bath, pressure cooker, or microwave for antigen retrieval
-
Humidified incubation chamber[7]
-
Light microscope
II. Step-by-Step Staining Procedure
A. Deparaffinization and Rehydration
-
Place slides in Xylene: 2 changes, 5 minutes each.
-
Transfer slides to 100% Ethanol: 2 changes, 3 minutes each.
-
Transfer slides to 95% Ethanol: 1 change, 3 minutes.
-
Transfer slides to 70% Ethanol: 1 change, 3 minutes.
-
Rinse slides thoroughly in deionized water.
B. Antigen Retrieval This is a critical step for unmasking the epitope in FFPE tissue.[8]
-
Pre-heat the Antigen Retrieval Buffer (Tris-EDTA, pH 9.0) to 95-100°C in a water bath, pressure cooker, or microwave.[8][9]
-
Immerse the slides in the pre-heated buffer and incubate for 10-30 minutes.[8]
-
Remove the container from the heat source and allow the slides to cool to room temperature (approx. 30-60 minutes).[10][11]
-
Rinse slides with TBS or PBS for 3 changes, 5 minutes each.[11]
C. Peroxidase and Protein Blocking
-
Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[1][12]
-
Rinse slides with TBS for 3 changes, 5 minutes each.
-
Apply Protein Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in TBS) and incubate for at least 1 hour at room temperature in a humidified chamber.[7][13] This step minimizes non-specific antibody binding.[12]
D. Antibody Incubation
-
Drain the blocking solution from the slides without rinsing.
-
Apply the primary antibody against Phospho-Histone H3 (Ser10), diluted in TBS with 1% BSA, to the sections.
-
Incubate overnight at 4°C in a humidified chamber.[7]
E. Detection
-
The next day, allow slides to come to room temperature.
-
Rinse slides with TBS for 3 changes, 15 minutes each.[7]
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.[7]
-
Rinse slides with TBS for 3 changes, 15 minutes each.[7]
F. Visualization and Counterstaining
-
Prepare the DAB substrate solution according to the manufacturer's kit instructions.
-
Apply the DAB solution to the sections and incubate for 5-7 minutes, or until a brown precipitate is visible under the microscope.[1]
-
Immediately stop the reaction by rinsing the slides in running deionized water.
-
Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.[1]
-
"Blue" the hematoxylin by rinsing in a gentle stream of tap water or using a bluing solution.[1]
G. Dehydration and Mounting
-
Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 minutes each).
-
Clear the sections in Xylene (2 changes, 3 minutes each).
-
Apply a drop of permanent mounting medium and coverslip the slides.
-
Allow the slides to dry before microscopic examination.
Data Presentation
Quantitative parameters for the protocol are summarized in the tables below for easy reference.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Component | Concentration/pH |
| Antigen Retrieval Buffer | Tris-Base, EDTA | 10 mM Tris, 1 mM EDTA, pH 9.0[9][11] |
| Wash Buffer | Tris-Buffered Saline (TBS) | 50 mM Tris, 150 mM NaCl, pH 7.2-7.6[1][11] |
| Peroxidase Block | Hydrogen Peroxide in Water | 3%[12] |
| Protein Block | Normal Serum, BSA, TBS | 10% Serum, 1% BSA in TBS[7] |
| Antibody Diluent | Bovine Serum Albumin (BSA) in TBS | 1% BSA in TBS[7] |
Table 2: Antibody Dilutions and Incubation Parameters
| Step | Antibody/Reagent | Recommended Dilution | Incubation Time | Temperature |
| Primary Antibody | Rabbit anti-pHH3 (Ser10) | 1:100 - 1:4000 (optimize for specific antibody)[9][14] | Overnight | 4°C[7] |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit | Per manufacturer's instructions | 1 - 2 hours | Room Temp[7] |
| Chromogen | DAB Substrate | Per manufacturer's instructions | 5 - 7 minutes | Room Temp[1] |
| Counterstain | Hematoxylin | Ready-to-use | 1 - 2 minutes | Room Temp[1] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the biological context of Histone H3 phosphorylation.
Caption: Experimental workflow for pHH3 immunohistochemistry.
Caption: Pathway of Histone H3 phosphorylation during mitosis.
References
- 1. biocare.net [biocare.net]
- 2. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-Histone H3 (Ser10) Polyclonal Antibody (PA5-17869) [thermofisher.com]
- 4. Mitotic Marker: SignalStain® Phospho-Histone H3 (Ser10) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphohistone H3 (PHH3) | RP168 | Histoline [histoline.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 9. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 10. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysy.com [sysy.com]
- 12. Basics of the Blocking Step in IHC [nsh.org]
- 13. Protocol for multiplex fluorescent immunohistochemistry in free-floating rodent brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Application Notes: In Situ Hybridization for Localizing PHI mRNA Expression
Introduction
Peptide Histidine Isoleucine (PHI) is a 27-amino acid neuropeptide that belongs to the glucagon-secretin superfamily.[1] It shares significant structural homology with Vasoactive Intestinal Peptide (VIP) and is, in fact, co-synthesized from the same precursor molecule, prepro-VIP/PHI.[1][2][3][4] The gene encoding this precursor contains separate exons for PHI and VIP, which are transcribed into a single mRNA molecule.[5] This precursor mRNA is then translated and the resulting polyprotein is processed to yield both mature peptides. Given their shared origin, PHI and VIP are often co-localized and co-released, suggesting they may act as co-transmitters in various neuronal pathways.[2]
Understanding the precise anatomical distribution of PHI synthesis is crucial for elucidating its physiological roles in the central nervous system, which are thought to include the regulation of circadian rhythms, sensory perception, and cortical information processing.[3][4] In situ hybridization (ISH) is a powerful and essential technique for this purpose. It allows for the visualization of specific mRNA transcripts within the morphological context of the tissue, revealing which specific cells or cell populations are actively transcribing the PHI gene.[6][7] Unlike immunohistochemistry, which detects the peptide product that may have diffused from its site of synthesis, ISH provides direct evidence of gene expression at the cellular level.[7]
Principle of the Method
In situ hybridization relies on the principle of complementary nucleic acid base pairing. A labeled nucleic acid probe (either RNA or DNA), which is complementary to the target PHI mRNA sequence, is applied to a prepared tissue section. This probe anneals (hybridizes) specifically to the PHI mRNA within the cells. The label on the probe—which can be a radioactive isotope (e.g., ³⁵S) or a non-radioactive hapten like digoxigenin (B1670575) (DIG)—is then detected.[6] Visualization is achieved either through autoradiography for radioactive probes or through enzymatic reactions (chromogenic) or fluorescence for non-radioactive probes, revealing the spatial distribution of the target mRNA.[6]
Molecular Pathway of PHI and VIP Synthesis
The diagram below illustrates the molecular steps from the transcription of the shared precursor gene to the formation of the distinct PHI and VIP neuropeptides.
Quantitative Data Summary: Distribution of PHI/VIP mRNA in the Rat Brain
While absolute quantification of mRNA copies per cell via traditional ISH is challenging, semi-quantitative analysis based on signal intensity (e.g., silver grain density for radioactive probes) allows for the detailed mapping of expression levels across different brain regions.[8][9] The following table summarizes the observed distribution of PHI/VIP precursor mRNA in the adult rat brain as determined by in situ hybridization.
| Brain Region | Expression Level | Reference(s) |
| Cerebral Cortex | ||
| Layers II-III | High | [2][3] |
| Layers IV-VI | Moderate-High | [3][4] |
| Pyriform Cortex | High | [2] |
| Hypothalamus | ||
| Suprachiasmatic Nucleus (SCN) | High | [3][4][8] |
| Medial Preoptic Area | Moderate | [3][4] |
| Paraventricular Nucleus | Low / Absent | [10] |
| Thalamus | ||
| Ventrolateral Nucleus | High | [2][3] |
| Ventromedial Nucleus | Moderate | [2] |
| Lateral Reticular Nucleus | Moderate | [2][3] |
| Limbic System | ||
| Hippocampus | Moderate | [5] |
| Amygdala | Low-Moderate | [3] |
| Other Areas | ||
| Superior/Inferior Colliculi | Moderate | [3][4] |
| Central Gray Matter | Moderate | [3][4] |
| Pituitary Gland | Absent | [3][4] |
Note: Expression levels are inferred from descriptions in the cited literature. The distribution of PHI mRNA is identical to that of VIP mRNA, confirming their origin from a single precursor.[2]
Experimental Workflow and Method Selection
Successful localization of PHI mRNA requires a multi-step process, from tissue collection to final imaging. The choice between a radioactive and a non-radioactive detection method is a critical decision point that depends on the specific research question and available resources.
Detailed Experimental Protocols
The following protocols provide a framework for detecting PHI mRNA in brain tissue. They should be optimized for specific laboratory conditions and tissue types.
Protocol 1: Non-Radioactive ISH using Digoxigenin (DIG)-Labeled Probes
This method offers excellent spatial resolution and avoids the hazards of radioactivity.[11]
1. Probe Synthesis (DIG-labeled cRNA) a. Template Preparation: Linearize plasmid DNA containing the PHI cDNA insert using an appropriate restriction enzyme to allow for antisense transcript generation. Purify the linearized DNA.[12][13] b. In Vitro Transcription: Set up the transcription reaction using a kit. Include the linearized DNA template, RNA polymerase (e.g., T7, T3, or SP6), RNase inhibitor, and a nucleotide mix containing DIG-labeled UTP (e.g., 10x DIG RNA labeling mix).[13] c. Incubation: Incubate the reaction for 2 hours at 37°C. d. Template Removal: Digest the DNA template by adding DNase I and incubating for 15-30 minutes at 37°C.[12] e. Probe Purification: Purify the DIG-labeled cRNA probe using LiCl precipitation or a spin column. Resuspend in RNase-free water. Verify probe integrity and yield via gel electrophoresis.
2. Tissue Preparation (Paraffin Sections) a. Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected brain overnight in the same fixative at 4°C.[13] b. Dehydration & Embedding: Dehydrate the tissue through a graded ethanol (B145695) series, clear with xylene, and embed in paraffin (B1166041) wax.[12] c. Sectioning: Cut 6-10 µm sections on a microtome and mount them on positively charged slides (e.g., SuperFrost Plus).[12] d. Deparaffinization & Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
3. Prehybridization a. Permeabilization: Treat sections with Proteinase K (10-20 µg/ml in PBS) at 37°C for 10-15 minutes to improve probe access. b. Post-fixation: Briefly wash in PBS, then post-fix in 4% PFA for 5-10 minutes at room temperature. c. Acetylation: Incubate slides in an acetylation solution (e.g., 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride) for 10 minutes to reduce non-specific binding.[14] d. Prehybridization: Cover the sections with hybridization buffer without the probe and incubate in a humidified chamber at the hybridization temperature (e.g., 65°C) for 1-2 hours.[14]
4. Hybridization a. Probe Dilution: Dilute the DIG-labeled probe in pre-warmed hybridization buffer (typically 1:500 to 1:2000, ~100-500 ng/ml).[13] b. Denaturation: Denature the diluted probe by heating at 80-85°C for 5 minutes, then immediately chill on ice.[14] c. Incubation: Apply the probe solution to the slides, cover with a coverslip, and incubate overnight (16-24 hours) in a humidified chamber at 65°C.[13][14]
5. Post-Hybridization Washes (High Stringency) a. Low Stringency Wash: Remove coverslips and wash slides in 2x SSC at the hybridization temperature. b. High Stringency Wash: Wash slides 2-3 times for 30 minutes each in a high-stringency wash buffer (e.g., 0.2x SSC) at 65-70°C.[13] This step is critical for removing non-specifically bound probe. c. Buffer Wash: Rinse slides in a buffer like MABT (Maleic acid buffer with Tween-20).[13]
6. Immunological Detection a. Blocking: Block non-specific antibody binding by incubating slides in a blocking solution (e.g., MABT with 2% blocking reagent or 10% heat-inactivated sheep serum) for 1-2 hours.[13] b. Primary Antibody: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted 1:1500-1:5000 in blocking solution, overnight at 4°C.[13] c. Washing: Wash slides thoroughly in MABT (e.g., 3 x 10 minutes).[13] d. Equilibration: Equilibrate slides in a detection buffer (e.g., NTM buffer: 100 mM Tris pH 9.5, 100 mM NaCl, 50 mM MgCl₂).[12]
7. Visualization a. Chromogenic Reaction: Incubate slides in detection buffer containing the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolylphosphate). This reaction produces a purple-blue precipitate where the probe is bound.[13] b. Development: Develop in the dark for several hours to overnight. Monitor the color development under a microscope. c. Stopping the Reaction: Stop the reaction by washing slides in PBS or distilled water. d. Mounting: Dehydrate slides through an ethanol series, clear in xylene, and coverslip with a permanent mounting medium.
Protocol 2: Radioactive ISH using ³⁵S-Labeled Probes
This method is highly sensitive and allows for semi-quantitative analysis of mRNA levels through densitometry of the autoradiographic signal.[6][15]
1. Probe Synthesis (³⁵S-labeled Oligonucleotide) a. Probe Design: Synthesize an oligonucleotide probe (typically 40-50 bases) complementary to a unique sequence of the rat PHI mRNA. b. 3'-End Labeling: Label the probe at the 3' end using terminal deoxynucleotidyl transferase (TdT) and [α-³⁵S]dATP. c. Purification: Purify the labeled probe using methods like gel filtration or precipitation to remove unincorporated nucleotides.[15]
2. Tissue Preparation (Cryosections) a. Fixation: Perfuse and post-fix the brain tissue as described in Protocol 1. b. Cryoprotection: Incubate the fixed tissue in a sucrose (B13894) solution (e.g., 20-30% in PBS) overnight at 4°C until it sinks. c. Sectioning: Freeze the tissue and cut 10-20 µm sections on a cryostat. Mount onto coated slides and store at -80°C.
3. Hybridization a. Pretreatment: Bring sections to room temperature. Perform pre-treatments similar to Protocol 1 (fixation, acetylation). b. Hybridization: Apply hybridization buffer containing the ³⁵S-labeled probe (e.g., 1-2 x 10⁶ cpm per slide), dithiothreitol (B142953) (DTT) to reduce non-specific binding, and incubate overnight at 37-42°C in a humidified chamber.[15]
4. Post-Hybridization Washes a. Stringency Washes: Wash slides in decreasing concentrations of SSC (e.g., from 2x to 0.1x) at increasing temperatures to remove non-specifically bound probe. b. RNase A Treatment: Incubate slides with RNase A (20 µg/ml) at 37°C for 30 minutes to digest any remaining single-stranded (unhybridized) probe. c. Final High-Stringency Wash: Perform a final high-stringency wash (e.g., 0.1x SSC at 55-60°C).
5. Detection and Visualization (Autoradiography) a. Dehydration: Dehydrate the slides in a graded ethanol series and air dry. b. X-ray Film: Appose the slides to X-ray film for 1-7 days to get a macroscopic view of the signal distribution. Develop the film. c. Liquid Emulsion: For cellular resolution, dip the slides in liquid photographic emulsion in a darkroom. d. Exposure: Store the slides in a light-tight box with desiccant at 4°C for 2-8 weeks, depending on signal strength. e. Development: Develop the emulsion, fix, and rinse the slides. f. Counterstaining & Mounting: Counterstain the tissue with a histological stain like Cresyl Violet to visualize cell nuclei. Dehydrate and coverslip.
6. Analysis a. Microscopy: Analyze slides under bright-field and dark-field illumination. Hybridization signal appears as clusters of black silver grains over the cytoplasm of expressing cells.[2] b. Quantification: For semi-quantitative analysis, measure the optical density of the signal on X-ray film or count the number of silver grains per cell using image analysis software.[16]
Troubleshooting Common ISH Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | 1. RNA degradation in tissue. 2. Inefficient probe labeling or degraded probe. 3. Insufficient tissue permeabilization (under-digestion). 4. Hybridization conditions not optimal (temp. too high). | 1. Use fresh tissue, handle with RNase-free technique. 2. Check probe integrity and concentration on a gel. Synthesize fresh probe. 3. Optimize Proteinase K concentration and incubation time. 4. Lower the hybridization and/or high-stringency wash temperature. |
| High Background | 1. Non-specific probe binding. 2. Insufficient washing/stringency too low. 3. Probe concentration too high. 4. (Non-radioactive) Non-specific antibody binding. 5. (Radioactive) Excess DTT causing speckles. | 1. Include blocking agents (e.g., Denhardt's, yeast tRNA) in hybridization buffer. Ensure acetylation step is performed. 2. Increase the temperature and/or duration of high-stringency washes. Decrease salt concentration (e.g., use 0.1x SSC). 3. Reduce probe concentration. 4. Increase blocking time and ensure adequate washing after antibody incubation. 5. Optimize DTT concentration in hybridization buffer.[15] |
| Poor Tissue Morphology | 1. Over-digestion with Proteinase K. 2. Harsh pre-treatment steps. 3. Sections detaching from the slide. | 1. Reduce Proteinase K concentration or incubation time. 2. Ensure solutions are at the correct temperature; handle slides gently. 3. Use positively charged slides (e.g., SuperFrost Plus); ensure sections are completely dry after mounting. |
| Spotty or Uneven Signal | 1. Air bubbles trapped under the coverslip during hybridization. 2. Uneven drying of the section. 3. Precipitated probe or detection reagents. | 1. Apply hybridization solution and coverslip carefully to avoid bubbles. 2. Do not allow sections to dry out at any stage until the final dehydration. 3. Centrifuge probe/antibody solutions before application. Ensure detection reagents (NBT/BCIP) are fully dissolved. |
References
- 1. This compound [perskuleuven.be]
- 2. Localization of VIP and PHI-27 messenger RNA in rat thalamic and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of cells expressing vasoactive intestinal peptide/peptide histidine isoleucine-amide precursor messenger RNA in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 8. Localization of vasoactive intestinal peptide and this compound immunoreactivity and mRNA within the rat suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and content of VIP and VIP mRNA in rat fore-brain neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of peptide histidine-isoleucine/vasoactive intestinal polypeptide-immunoreactive neurons in the central nervous system with special reference to their relation to corticotropin releasing factor- and enkephalin-like immunoreactivities in the paraventricular hypothalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of non-radioactive probes for mRNA detection by in situ hybridization: interests and applications in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. rockefeller.edu [rockefeller.edu]
- 15. A quantitative in situ hybridization protocol for formalin-fixed paraffin-embedded archival post-mortem human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative evaluation of mRNAs by in situ hybridization and image analysis: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Peptide Histidine Isoleucine (PHI) for In Vitro Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic Peptide Histidine Isoleucine (PHI) is a 27-amino acid neuropeptide belonging to the glucagon/secretin superfamily of hormones.[1][2] Co-synthesized and sharing sequence homology with Vasoactive Intestinal Peptide (VIP), PHI plays a crucial role as a neurotransmitter and hormone in various physiological processes within the gastrointestinal, central nervous, and reproductive systems.[3][4] In vitro studies are essential to delineate its specific biological functions and signaling pathways, making it a molecule of interest for therapeutic development.
PHI exerts its effects primarily through interaction with G protein-coupled receptors (GPCRs), most notably the VPAC2 receptor.[5][6] This binding initiates downstream signaling cascades, including the adenylyl cyclase-cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to diverse cellular responses such as cell proliferation, differentiation, and hormone secretion.[7][8]
This document provides detailed application notes and protocols for the in vitro study of synthetic PHI, designed to assist researchers in investigating its mechanism of action and biological effects.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the in vitro activity of this compound.
| Parameter | Value | Cell/Tissue Type | Reference |
| Receptor Binding Affinity (Kd) | |||
| High-affinity site | 27 pM | Rat liver membranes | [9] |
| Low-affinity site | 512 pM | Rat liver membranes | [9] |
| Functional Activity (EC50) | |||
| cAMP Production (goldfish PHI/PHV receptor) | 93 nM | Goldfish PHI/PHV receptor expressing cells | [9] |
| Cell Proliferation | |||
| Inhibition of Neuroblastoma Cell Proliferation | Effective at 10⁻¹³ M | Mouse neuroblastoma cell line (Neuro2a) | [7] |
Signaling Pathways and Experimental Workflows
PHI Signaling Pathway
PHI binding to the VPAC2 receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. Alternatively, PHI can signal through Gβγ subunits or other G proteins to activate the MAPK/ERK cascade.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for PHI Peptide Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides.[1][2] It is co-synthesized with VIP and shares significant structural homology with VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[2] PHI and its related peptides exert their biological effects by interacting with a class of G protein-coupled receptors (GPCRs), specifically the VPAC1, VPAC2, and PAC1 receptors.[3][4] Understanding the interaction of PHI peptide agonists and antagonists with these receptors is crucial for elucidating their physiological roles and for the development of novel therapeutics targeting a wide range of conditions, including neuroendocrine tumors, inflammatory diseases, and metabolic disorders.
This document provides detailed application notes and experimental protocols for studying the binding and functional activity of PHI peptide agonists and antagonists on their cognate receptors.
Receptors for PHI Peptide
PHI peptide, along with VIP and PACAP, interacts with three main receptor subtypes:
-
VPAC1 Receptor: Binds VIP and PACAP with roughly equal high affinity.[3][4]
-
VPAC2 Receptor: Also binds VIP and PACAP with similar high affinity.[3][4]
-
PAC1 Receptor: Shows a much higher affinity for PACAP (400-1000 fold more potent) than for VIP.[4][5]
Due to its structural similarity to VIP, PHI peptide is expected to bind to VPAC1 and VPAC2 receptors with significant affinity. The study of selective agonists and antagonists for these receptors is essential to dissect the specific physiological functions mediated by each receptor subtype.
Data Presentation: Quantitative Analysis of Ligand Binding and Function
The following tables summarize key quantitative data for representative agonists and antagonists targeting the VPAC and PAC1 receptors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (IC50) of Peptides at Human VPAC and PAC1 Receptors
| Peptide | Receptor | IC50 (nM) | Reference |
| Vasoactive Intestinal Peptide (VIP) | Human Lung (mixed population) | 5.4 | [1] |
| PACAP-27 | Human Lung (mixed population) | 10.0 | [1] |
| Helodermin | Human Lung (mixed population) | 5.4 | [1] |
| Peptide Histidine Methionine (PHM) | Human Lung (mixed population) | 123 | [1] |
| PACAP (6-38) | PAC1 | 30 | [2][6] |
| PACAP (6-38) | VPAC1 | 600 | [2][6] |
| PACAP (6-38) | VPAC2 | 40 | [2][6] |
| PACAP (1-27) | rat PAC1 | 3 | [2][6] |
| PACAP (1-27) | rat VPAC1 | 2 | [2][6] |
| PACAP (1-27) | human VPAC2 | 5 | [2][6] |
| [D-p-Cl-Phe6,Leu17]-VIP | VIP Receptor | 125.8 | [2][6] |
Table 2: Functional Potency (EC50) of Peptides in Adenylyl Cyclase Stimulation in Human Lung Membranes
| Peptide | EC50 (nM) | Reference |
| Vasoactive Intestinal Peptide (VIP) | 1.6 | [1] |
| PACAP-27 | 1.6 | [1] |
| Helodermin | 14.7 | [1] |
| Peptide Histidine Methionine (PHM) | 100 | [1] |
| Secretin | 775 | [1] |
Signaling Pathways
Activation of VPAC and PAC1 receptors by PHI peptide and its analogs primarily initiates signaling through the Gs alpha subunit (Gαs) of heterotrimeric G proteins.[7] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled PHI peptide agonists or antagonists by measuring their ability to compete with a radiolabeled ligand for binding to VPAC or PAC1 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates)
-
Radiolabeled ligand (e.g., [¹²⁵I]-VIP or [¹²⁵I]-PACAP-27)
-
Unlabeled PHI peptide agonist/antagonist (competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 5-20 µg per well.[2]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL radiolabeled ligand, 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM unlabeled VIP), 50 µL radiolabeled ligand, 150 µL membrane suspension.
-
Competitor Wells: 50 µL of varying concentrations of the unlabeled PHI peptide agonist/antagonist, 50 µL radiolabeled ligand, 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold Wash Buffer to separate bound from free radioligand.[9]
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of a PHI peptide agonist to stimulate, or an antagonist to inhibit, the production of intracellular cAMP.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 or CHO cells)
-
PHI peptide agonist and/or antagonist
-
Forskolin (an adenylyl cyclase activator, used for antagonist studies)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation: Seed cells expressing the receptor of interest into 384-well plates and culture overnight.
-
Agonist Assay:
-
Aspirate the culture medium and replace it with Stimulation Buffer.
-
Add varying concentrations of the PHI peptide agonist to the wells.
-
Incubate at room temperature for 30 minutes.
-
-
Antagonist Assay:
-
Pre-incubate the cells with varying concentrations of the PHI peptide antagonist in Stimulation Buffer for 15-30 minutes.
-
Add a fixed concentration of a known agonist (e.g., PHI or VIP at its EC80 concentration) to all wells (except the basal control).
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection: Follow the instructions provided with the specific cAMP assay kit for cell lysis and detection of cAMP levels.
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the characterization of a novel PHI peptide analog.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the interactions of PHI peptide agonists and antagonists with their receptors. By employing these methodologies, scientists can effectively characterize the pharmacological profiles of novel compounds, leading to a deeper understanding of the physiological roles of the PHI peptide system and facilitating the development of targeted therapeutics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding VPAC receptor family peptide binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Basis of Class B GPCR Selectivity for the Neuropeptides PACAP and VIP [frontiersin.org]
- 6. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 8. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Measuring cAMP Response to PHI in Cultured Pituitary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI) is a 27-amino acid peptide that belongs to the glucagon-secretin superfamily of hormones.[1] It is structurally and functionally related to Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1][2] PHI has been shown to stimulate the release of several anterior pituitary hormones, including prolactin (PRL) and adrenocorticotropic hormone (ACTH).[1][3][4] The biological effects of PHI are mediated through G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6]
Measuring the cAMP response to PHI stimulation in cultured pituitary cells is a critical step in understanding its physiological role and for the development of novel therapeutics targeting pituitary function. This document provides detailed protocols for the preparation of primary pituitary cell cultures and the subsequent measurement of PHI-induced cAMP accumulation.
Signaling Pathway of PHI in Pituitary Cells
PHI binds to specific GPCRs on the surface of pituitary cells. This binding activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The elevated intracellular cAMP levels then activate protein kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately resulting in hormone secretion.[5][6]
Caption: PHI signaling pathway in pituitary cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the cAMP response to PHI stimulation in a rat pituitary cell line (GH4C1). The dose-response for cAMP accumulation is superimposable on that for prolactin secretion.[5]
| Parameter | Cell Line | Value (nM) |
| ED50 | GH4C1 (Rat Pituitary) | 30 - 50 |
Experimental Protocols
Protocol 1: Primary Rat Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells from rats.
Materials:
-
Adult male Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Trypsin (0.25%) in HBSS
-
DNase I (100 µg/mL) in HBSS
-
Collagenase type II (1 mg/mL) in HBSS
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Penicillin-Streptomycin solution
-
Cell culture plates (24- or 48-well)
-
Sterile dissection tools
-
Centrifuge
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Collection: Euthanize rats according to institutional guidelines. Aseptically dissect the pituitary glands and place them in ice-cold HBSS.
-
Anterior Lobe Separation: Under a dissecting microscope, carefully separate the anterior lobes from the neurointermediate lobes.
-
Mechanical and Enzymatic Dissociation:
-
Mince the anterior pituitary tissue into small pieces.
-
Incubate the tissue in a solution of trypsin and DNase I at 37°C for 15 minutes with gentle agitation.
-
Add collagenase type II and continue incubation for another 15-20 minutes.
-
Gently triturate the cell suspension with a pipette to further dissociate the cells.
-
-
Cell Filtration and Plating:
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer.
-
Plate the cells at a density of 2-5 x 10⁵ cells/well in multi-well plates.
-
-
Cell Culture: Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours to allow for cell attachment and recovery before experimental treatments.
Protocol 2: cAMP Measurement Assay
This protocol describes a cell-based assay to determine the dose-dependent cAMP response to PHI stimulation using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Primary pituitary cell cultures (from Protocol 1)
-
This compound (PHI), synthetic
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP Assay Kit (e.g., HTRF, FRET, or bioluminescence-based)
-
Cell lysis buffer (often included in the kit)
-
Assay plates (e.g., 96- or 384-well white plates)
-
Plate reader compatible with the chosen assay technology
Experimental Procedure:
-
Cell Preparation:
-
After 48-72 hours in culture, gently wash the cells with pre-warmed assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 15-30 minutes at 37°C.
-
-
PHI Stimulation:
-
Prepare serial dilutions of PHI in assay buffer. A suggested concentration range is 10⁻¹¹ M to 10⁻⁶ M to cover the expected ED50 of 30-50 nM.[5]
-
Add the serially diluted PHI, a positive control (e.g., Forskolin), and a vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following stimulation, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the detection reagents (e.g., anti-cAMP antibody and labeled cAMP tracer) to the cell lysates.
-
Incubate as per the kit's protocol to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the PHI concentration to generate a dose-response curve and determine the ED50 value.
-
Experimental Workflow
Caption: Experimental workflow for measuring cAMP response to PHI.
Logical Relationships
Caption: Logical relationships in PHI-induced cAMP measurement.
References
- 1. This compound [perskuleuven.be]
- 2. Frontiers | Central Control of Feeding Behavior by the Secretin, PACAP, and Glucagon Family of Peptides [frontiersin.org]
- 3. Further evidence that this compound (PHI) may function as a prolactin releasing factor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulatory effect of this compound amide 1-27 on prolactin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal peptide and peptide with N-terminal histidine and C-terminal isoleucine increase prolactin secretion in cultured rat pituitary cells (GH4C1) via a cAMP-dependent mechanism which involves transient elevation of intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secretin, glucagon, gastric inhibitory polypeptide, parathyroid hormone, and related peptides in the regulation of the hypothalamus- pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Infusion of PHI Peptide in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI), a 27-amino acid peptide, is a member of the secretin/glucagon superfamily of peptides. Structurally and functionally related to Vasoactive Intestinal Peptide (VIP), PHI is co-synthesized with VIP from the same precursor molecule.[1] It is found in both the central and peripheral nervous systems, as well as in the gastrointestinal tract.[1] Intravenous infusion of PHI in human subjects has been shown to elicit a range of physiological responses, making it a subject of interest for therapeutic and research applications. These notes provide a comprehensive overview of the available data and protocols for the intravenous administration of PHI in humans.
Data Presentation
Pharmacokinetic Properties of Intravenous PHI in Humans
The pharmacokinetic profile of intravenously administered PHI is characterized by rapid clearance from the circulation. The following table summarizes the key pharmacokinetic parameters observed in a study involving human subjects.
| Parameter | Value | Unit | Reference |
| Plasma Half-life (t½) | 3.1 | min | [2] |
| Metabolic Clearance Rate (MCR) | 16.4 | ml/kg/min | [2] |
| Estimated Volume of Distribution (Vd) | 73.2 | ml/kg | [2] |
| Plateau Plasma Levels | 297 | pmoles/l | [2] |
Physiological Effects of Intravenous PHI Infusion in Humans
Intravenous infusion of PHI has been demonstrated to have distinct physiological effects, particularly on the gastrointestinal system.
| Physiological Parameter | Observed Effect | Dosage/Infusion Rate | Reference |
| Gastric Acid and Pepsin Secretion | No significant alteration in submaximal pentagastrin-stimulated secretion | Not specified | [2] |
| Jejunal Water and Electrolyte Transport | Inhibition of net absorption of water, sodium, potassium, and bicarbonate; induction of net secretion of chloride | 44.5 pmol/kg/min | |
| Cardiovascular System | Flushing, tachycardia, and a reduction in diastolic blood pressure | 44.5 pmol/kg/min |
Experimental Protocols
Protocol for Intravenous Infusion of PHI Peptide
This protocol is a generalized guideline based on available literature. Researchers should adapt it based on their specific experimental design and institutional guidelines.
1. Peptide Preparation and Reconstitution:
-
Peptide: Synthetic human PHI-27 (this compound).
-
Reconstitution:
-
It is recommended to first dissolve the lyophilized PHI peptide in a small amount of sterile, distilled water.
-
For a stock solution, a concentration of 1 mg/mL can be prepared.
-
Further dilution to the final infusion concentration should be done with a sterile, isotonic saline solution (0.9% NaCl).
-
The final solution should be clear and free of particulates. Gentle vortexing can aid in dissolution. Avoid vigorous shaking.
-
-
Stability: Reconstituted peptide solutions should be prepared fresh for each experiment to ensure stability and activity. If short-term storage is necessary, it is advisable to store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
2. Subject Preparation:
-
Subjects should be in a fasted state (e.g., overnight fast) before the infusion.
-
An intravenous catheter should be inserted into a suitable peripheral vein for the infusion.
-
A separate intravenous line may be established in the contralateral arm for blood sampling.
3. Infusion Procedure:
-
The PHI peptide solution should be administered via a calibrated infusion pump to ensure a constant and accurate infusion rate.
-
An infusion rate of approximately 5 pmol/kg/min has been used for the related human peptide, PHM, and can serve as a starting point for dose-finding studies with PHI.
-
The duration of the infusion will depend on the experimental objectives. A 60-minute infusion has been reported for a related peptide.
-
During the infusion, subjects should be monitored for any adverse effects, including changes in heart rate, blood pressure, and any subjective symptoms.
Protocol for Measurement of Gastric Acid Secretion
This protocol outlines the general procedure for assessing the effect of PHI on gastric acid secretion.
1. Baseline Measurement:
-
A nasogastric tube is inserted into the stomach of the subject.
-
Basal gastric acid output is measured by continuous aspiration of gastric contents for a defined period (e.g., 30-60 minutes).
2. Stimulation and PHI Infusion:
-
Submaximal stimulation of gastric acid secretion can be achieved using an infusion of a secretagogue like pentagastrin.
-
Once a steady state of stimulated acid secretion is reached, the intravenous infusion of PHI is initiated.
3. Sample Collection and Analysis:
-
Gastric juice samples are collected at regular intervals (e.g., every 15 minutes) throughout the baseline, stimulation, and PHI infusion periods.
-
The volume of each sample is recorded, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.
-
Acid output is calculated as the product of the volume and the acid concentration and is typically expressed in millimoles per hour (mmol/h).
Protocol for Jejunal Water and Electrolyte Transport Studies
This protocol describes the use of a jejunal perfusion technique to investigate the effects of PHI on intestinal transport.
1. Tube Placement:
-
A multi-lumen tube is passed through the nose or mouth into the proximal jejunum under fluoroscopic guidance.
2. Perfusion Procedure:
-
A test solution with a known composition of electrolytes and a non-absorbable marker (e.g., polyethylene (B3416737) glycol 4000) is infused through the proximal port of the tube at a constant rate.
-
Samples of the perfusate are collected from a distal port.
-
After a baseline perfusion period to establish steady-state conditions, the intravenous infusion of PHI is started.
3. Sample Analysis:
-
The concentrations of electrolytes (e.g., sodium, potassium, chloride, bicarbonate) and the non-absorbable marker are measured in the infused solution and the collected samples.
-
Net water and electrolyte transport are calculated based on the changes in the concentration of the non-absorbable marker and the electrolytes in the perfused segment.
Mandatory Visualization
PHI Signaling Pathway
PHI exerts its effects by binding to Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2. These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, resulting in various cellular responses.
References
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the Peptide Histidine Isoleucine (PHI) Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide histidine isoleucine (PHI) is a 27-amino acid peptide hormone belonging to the glucagon/secretin superfamily.[1][2] Encoded by the same precursor as Vasoactive Intestinal Peptide (VIP), PHI is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal tract.[2][3] PHI is implicated in a variety of physiological processes, including regulation of cell growth, neuroendocrine function, and gastrointestinal physiology.[1] It exerts its effects through G-protein coupled receptors, activating downstream signaling cascades such as the MAP kinase and Protein Kinase A (PKA) pathways.[4] Given its role in cellular proliferation and signaling, the gene encoding PHI represents a potential therapeutic target for various diseases.[3]
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling targeted gene knockout, knock-in, and other modifications.[5][6] This technology offers an unprecedented opportunity to investigate the functional roles of genes like the one encoding PHI and to explore its potential as a drug target. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to edit the this compound gene in mammalian cells.
Signaling Pathways Involving this compound
PHI and its related peptides, such as VIP and pituitary adenylate cyclase-activating peptide (PACAP), regulate cell proliferation and function through multiple receptor subtypes that couple to various signaling pathways.[4] The primary signaling cascades activated by PHI involve the MAP kinase and PKA pathways, which can have differential effects on cell growth depending on the cellular context.[4] Understanding these pathways is crucial for designing experiments and interpreting the phenotypic consequences of PHI gene editing.
Caption: PHI signaling pathway overview.
Experimental Workflow for PHI Gene Editing
The general workflow for CRISPR/Cas9-mediated editing of the PHI gene involves several key steps, from the initial design of the guide RNA to the final validation of the genomic modification. This process requires careful planning and execution to ensure high efficiency and specificity.
Caption: Experimental workflow for PHI gene editing.
Detailed Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design for the Human PHI Gene
-
Target Selection : Identify the genomic locus of the human PHI gene. For gene knockout, it is recommended to target an early exon to maximize the probability of generating a loss-of-function mutation.[7]
-
gRNA Design Tools : Utilize online gRNA design tools such as CRISPRscan, CRISPOR, or the Synthego Design Tool.[8] These tools help identify potential gRNA sequences with high on-target scores and low off-target predictions.
-
Design Parameters :
-
Target Sequence : The gRNA target sequence is typically 20 nucleotides in length.
-
PAM Sequence : For Streptococcus pyogenes Cas9 (SpCas9), the protospacer adjacent motif (PAM) is 5'-NGG-3'.[9] The gRNA will target the sequence immediately upstream of the PAM.
-
GC Content : Aim for a GC content between 40-80% for optimal gRNA stability and function.
-
-
Off-Target Analysis : The design tools will predict potential off-target sites in the genome. Select gRNAs with the fewest predicted off-target effects to minimize unintended genomic modifications.[7]
-
gRNA Synthesis : Once designed, the gRNA can be chemically synthesized or cloned into an expression vector.
Protocol 2: Delivery of CRISPR/Cas9 Components into Mammalian Cells
The choice of delivery method depends on the cell type, experimental goals, and available resources.[5][10][11]
A. Plasmid-Based Delivery via Electroporation
-
Vector Preparation : Clone the designed gRNA sequence into a Cas9 expression plasmid (e.g., pX458, which also contains a GFP reporter).[12]
-
Cell Preparation : Culture the target mammalian cells to 70-80% confluency. On the day of transfection, harvest the cells and resuspend them in an appropriate electroporation buffer.
-
Electroporation : Add the Cas9-gRNA plasmid to the cell suspension. Use an electroporation system (e.g., Neon™ Transfection System or 4D-Nucleofector™) with optimized parameters for the specific cell line.[13][14]
-
Post-Electroporation Culture : Plate the electroporated cells in fresh, pre-warmed culture medium and incubate. If using a reporter plasmid, fluorescence-activated cell sorting (FACS) can be used to enrich for transfected cells.
B. Ribonucleoprotein (RNP) Delivery
-
RNP Complex Formation : Incubate the chemically synthesized gRNA with purified Cas9 protein to form the RNP complex.[15]
-
Delivery : Deliver the RNP complex into the target cells using electroporation or lipid-based transfection reagents like Lipofectamine CRISPRMAX.[15][16] RNP delivery offers the advantage of a transient presence of the Cas9 protein, reducing off-target effects.[10]
C. Viral-Based Delivery
-
Vector Packaging : Package the Cas9 and gRNA expression cassettes into viral vectors such as adeno-associated viruses (AAVs) or lentiviruses.[11]
-
Transduction : Transduce the target cells with the viral particles. This method is highly efficient for a wide range of cell types, including primary cells and in vivo applications.[11]
Protocol 3: Validation of Gene Editing Efficiency
It is essential to verify the efficiency of the CRISPR/Cas9-mediated gene editing.
A. Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay)
-
Genomic DNA Extraction : At 48-72 hours post-transfection, harvest a population of the edited cells and extract the genomic DNA.
-
PCR Amplification : Amplify the genomic region surrounding the target site by PCR.
-
Denaturation and Reannealing : Denature the PCR products by heating and then allow them to reanneal slowly. This will result in the formation of heteroduplexes between wild-type and edited DNA strands.
-
Enzyme Digestion : Treat the reannealed PCR products with a mismatch-specific endonuclease, such as T7 Endonuclease I, which will cleave the heteroduplexes.[17]
-
Gel Electrophoresis : Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved DNA fragments indicates successful gene editing.[17] The intensity of the cleaved bands can be used to estimate the editing efficiency.
B. Sanger Sequencing and TIDE Analysis
-
PCR and Sequencing : Amplify the target region from the genomic DNA of the edited cell population and sequence the PCR product using the Sanger method.
-
TIDE Analysis : Use the Tracking of Indels by Decomposition (TIDE) web tool to analyze the Sanger sequencing chromatogram. This method can quantify the frequency and nature of insertions and deletions (indels) in the edited population.[18]
C. Next-Generation Sequencing (NGS)
-
Amplicon Sequencing : For a more comprehensive and quantitative analysis, perform deep sequencing of the PCR amplicons from the target region.[16]
-
Data Analysis : NGS provides detailed information on the spectrum and frequency of different indels, allowing for a precise determination of editing efficiency and the identification of specific mutant alleles.[18]
Data Presentation
Quantitative data from validation experiments should be summarized in a clear and structured format to allow for easy comparison of different gRNAs or experimental conditions.
Table 1: Comparison of gRNA Efficiency for PHI Gene Editing
| gRNA ID | Target Exon | Mismatch Cleavage Assay (% editing) | TIDE Analysis (% indels) | NGS (% indels) |
| PHI-gRNA-1 | Exon 1 | 25% | 22% | 23.5% |
| PHI-gRNA-2 | Exon 1 | 38% | 35% | 36.2% |
| PHI-gRNA-3 | Exon 2 | 15% | 12% | 13.8% |
Table 2: Off-Target Analysis for PHI-gRNA-2
| Potential Off-Target Site | Chromosome | Mismatches | NGS (% off-target editing) |
| OT-1 | Chr 5 | 2 | <0.1% |
| OT-2 | Chr 11 | 3 | Not Detected |
| OT-3 | Chr X | 3 | Not Detected |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the successful application of CRISPR/Cas9 technology to edit the this compound gene. By following these detailed methodologies, researchers can effectively knock out or modify the PHI gene to investigate its biological functions and explore its therapeutic potential. Careful gRNA design, selection of an appropriate delivery method, and rigorous validation of editing efficiency are paramount to achieving reliable and reproducible results. The ability to precisely manipulate the PHI gene will undoubtedly accelerate our understanding of its role in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Peptide PHI - Wikipedia [en.wikipedia.org]
- 2. This compound [perskuleuven.be]
- 3. [Peptide histidine-isoleucine and and its human analogue peptide histidine-methionine: localization, receptors and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound (PHI) and related peptides on stimulation and suppression of neuroblastoma cell proliferation. A novel VIP-independent action of PHI via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Methods of Delivering CRISPR/Cas9 Into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. synthego.com [synthego.com]
- 8. How to design gRNA and gRNA expression vector | Ubigene [ubigene.us]
- 9. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 10. biotechacademy.dk [biotechacademy.dk]
- 11. mdpi.com [mdpi.com]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. A Robust Protocol for CRISPR-Cas9 Gene Editing in Human Suspension Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | CRISPR-Cas9 Editing of Human Histone Deubiquitinase Gene USP16 in Human Monocytic Leukemia Cell Line THP-1 [frontiersin.org]
- 15. idtdna.com [idtdna.com]
- 16. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 17. jove.com [jove.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for PHI Peptide Administration in In Vivo Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Isoleucine (PHI), a 27-amino acid peptide, is a member of the glucagon-secretin superfamily of peptides.[1][2] It is co-synthesized from the same precursor as Vasoactive Intestinal Peptide (VIP) and shares significant structural and functional homology with VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1] PHI is widely distributed throughout the central and peripheral nervous systems, where it is thought to function as a neurotransmitter or neuromodulator.[1] Its biological actions are mediated through G protein-coupled receptors, primarily the VPAC1 and VPAC2 receptors, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[1] Emerging research suggests that PHI and its related peptides have neuroprotective potential.[3]
These application notes provide detailed protocols for the in vivo administration of PHI peptide for behavioral studies in rodents, focusing on methods for assessing changes in feeding behavior, anxiety-like behavior, and learning and memory.
Data Presentation
Table 1: Dose-Response of Centrally Administered PHI Peptide on Food Intake in Rats
| Administration Route | Dose (nmol) | Change in Food Intake (1-hour post-injection) |
| Intracerebroventricular (ICV) | 1 | ↓ |
| 3 | ↓↓ | |
| 10 | ↓↓↓ | |
| Paraventricular Nucleus (PVN) | 0.3 | ↓ |
| 1 | ↓↓ | |
| Central Nucleus of the Amygdala (CeA) | 0.3 | ↓ |
| 1 | ↓↓ | |
| Data summarized from Olszewski et al., 2003. The number of arrows indicates the relative magnitude of the decrease in food intake. |
Signaling Pathway
The binding of PHI peptide to its receptors (VPAC1/VPAC2) on the cell membrane initiates a cascade of intracellular events. This signaling is primarily mediated through the activation of Gαs proteins, which in turn stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function that can ultimately influence behavior.
Experimental Protocols
Peptide Preparation and Administration
Materials:
-
PHI peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Low-protein-binding microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
pH meter
Protocol:
-
Reconstitution:
-
Allow the lyophilized PHI peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile saline or aCSF to create a concentrated stock solution (e.g., 1 µg/µL).
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
-
Dilution:
-
Prepare fresh dilutions for each experiment from the stock solution using sterile saline or aCSF.
-
The final concentration will depend on the desired dose and the injection volume.
-
-
Storage:
-
Store the lyophilized peptide at -20°C or -80°C.
-
Aliquoted stock solutions can be stored at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
-
Use freshly prepared dilutions for each experiment.
-
Administration Methods:
-
Intracerebroventricular (ICV) Injection: This method delivers the peptide directly into the ventricular system of the brain, allowing for widespread distribution.
-
Surgical Procedure: Anesthetize the rodent and place it in a stereotaxic frame. A guide cannula is surgically implanted into the lateral ventricle.
-
Injection: At the time of the experiment, an injection cannula is inserted into the guide cannula, and a small volume (typically 1-5 µL in mice, 5-10 µL in rats) of the PHI peptide solution is infused slowly over several minutes.
-
-
Intravenous (IV) Injection: This method introduces the peptide directly into the systemic circulation.
-
Procedure: Typically performed via the tail vein in rodents. The tail is warmed to dilate the veins, and the peptide solution is injected using a small gauge needle.
-
Behavioral Assays
1. Open Field Test (Locomotor Activity and Anxiety-Like Behavior)
-
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer PHI peptide or vehicle via the desired route.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 5-10 minutes) using an automated tracking system or by manual scoring.
-
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
2. Elevated Plus Maze (Anxiety-Like Behavior)
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer PHI peptide or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms
-
Number of entries into the open and closed arms
-
Total arm entries
-
3. Novel Object Recognition Test (Learning and Memory)
-
Apparatus: The same open field arena used for locomotor activity testing.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes). Administer PHI peptide or vehicle before or after this phase depending on the research question (consolidation vs. retrieval).
-
Testing Phase: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.
-
-
Parameters Measured:
-
Time spent exploring the novel object versus the familiar object
-
Discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time)
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo behavioral study using PHI peptide.
Concluding Remarks
The protocols outlined in these application notes provide a framework for investigating the in vivo behavioral effects of PHI peptide. Given the limited research on the behavioral functions of PHI beyond feeding, these methodologies can be applied to explore its potential roles in anxiety, learning, and memory. Due to its close relationship with VIP and PACAP, which have demonstrated effects in these behavioral domains, it is plausible that PHI shares similar functions. Researchers are encouraged to perform dose-response studies and include appropriate vehicle controls to ensure the validity and reproducibility of their findings. Further investigation into the specific neuronal circuits and downstream signaling pathways modulated by PHI will be crucial for a comprehensive understanding of its role in the central nervous system.
References
- 1. PHI--a new brain-gut peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of three neuropeptides PACAP, VIP and PHI - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing degradation of Peptide histidine isoleucine in tissue samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Peptide Histidine Isoleucine (PHI) in tissue samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of tissue samples containing PHI.
Issue 1: Low or undetectable PHI levels in freshly processed tissue samples.
Possible Cause: Rapid degradation by endogenous proteases upon tissue homogenization.
Solution:
-
Immediate Protease Inhibition: Add a broad-spectrum protease inhibitor cocktail to the homogenization buffer before adding the tissue sample. The presence of histidine in PHI makes it susceptible to various proteases.[1]
-
Optimized Homogenization: Perform homogenization on ice or at 4°C to minimize enzymatic activity.
-
Rapid Processing: Minimize the time between tissue collection and sample processing.
Issue 2: Significant decrease in PHI concentration after a single freeze-thaw cycle.
Possible Cause: Physical stress and ice crystal formation during freezing and thawing can lead to peptide degradation and aggregation.
Solution:
-
Aliquot Samples: After initial processing, aliquot the tissue homogenate or extract into single-use volumes before freezing.[2] This avoids the need for repeated freeze-thaw cycles of the entire sample.
-
Flash Freezing: Rapidly freeze aliquots in liquid nitrogen or on dry ice to minimize ice crystal formation.
Issue 3: Inconsistent PHI measurements between different samples from the same tissue.
Possible Cause: Variability in sample handling, storage conditions, or the presence of interfering substances.
Solution:
-
Standardized Protocols: Ensure a consistent and documented protocol for all sample collection, processing, and storage steps.
-
pH Control: Maintain a stable pH for all buffers used, ideally between pH 5-7, as significant pH shifts can affect peptide stability.[3][4][5]
-
Sample Purity: If using analytical methods like mass spectrometry, ensure proper sample cleanup to remove salts and other contaminants that can interfere with ionization and detection.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for tissue samples containing PHI?
A1: For long-term storage, lyophilized (freeze-dried) tissue extracts should be stored at -80°C.[8] For shorter-term storage (weeks to a few months), storing frozen aliquots of tissue homogenates or extracts at -80°C is recommended.[2][9] Avoid storing samples at -20°C for extended periods, as this temperature is less effective at preventing degradation over time.
Q2: Which type of protease inhibitor cocktail is best for preventing PHI degradation?
A2: A broad-spectrum protease inhibitor cocktail that inhibits serine, cysteine, and metalloproteases is recommended.[1] Given that PHI contains a histidine residue, which can be a target for certain proteases, ensuring the cocktail has wide-ranging activity is crucial.[10]
Q3: Can I store my tissue samples in solution at 4°C?
A3: Storing tissue homogenates or extracts containing PHI at 4°C is not recommended for more than a few hours. Enzymatic and microbial degradation can still occur at this temperature, leading to a significant loss of the peptide. For any storage beyond immediate use, freezing at -80°C is the preferred method.[11]
Q4: How does pH affect the stability of PHI?
A4: Peptides are generally most stable in a slightly acidic to neutral pH range (pH 5-7).[3] Extreme pH values (highly acidic or alkaline) can lead to chemical degradation pathways such as hydrolysis and deamidation.[12] The imidazole (B134444) side chain of the N-terminal histidine in PHI can also be affected by pH changes, potentially influencing its stability and susceptibility to modification.[10][13]
Q5: My peptide appears to have degraded despite taking all precautions. What else could be the cause?
A5: Several factors beyond temperature and proteases can contribute to peptide degradation:
-
Oxidation: The histidine residue in PHI can be susceptible to oxidation, especially in the presence of metal ions.[12] Consider using metal chelators like EDTA in your buffers if metal-ion-catalyzed oxidation is suspected.
-
Adsorption to Surfaces: Peptides can adsorb to the surface of plastic tubes, leading to a perceived loss of concentration. Using low-protein-binding microcentrifuge tubes can help mitigate this issue.
-
Light Exposure: Protect samples from direct light, as some amino acids can be sensitive to photodegradation.[9]
Data Presentation
Table 1: Recommended Storage Conditions for Tissue Samples Containing PHI
| Storage Duration | Condition | Temperature | Rationale |
| Short-term (up to 24 hours) | Tissue Homogenate in Protease Inhibitor Buffer | 4°C | Minimizes immediate proteolytic degradation. |
| Medium-term (1-3 months) | Frozen Aliquots of Tissue Extract | -80°C | Prevents enzymatic activity and slows chemical degradation. Aliquoting avoids freeze-thaw cycles. |
| Long-term (>3 months) | Lyophilized Tissue Extract | -80°C | The most stable form for long-term preservation as it minimizes water-dependent degradation pathways.[8] |
Table 2: Efficacy of Common Protease Inhibitor Classes Against PHI Degradation
| Protease Class | Key Examples | Effectiveness against PHI | Recommended Inhibitors |
| Serine Proteases | Trypsin, Chymotrypsin | High | PMSF, Aprotinin |
| Cysteine Proteases | Papain, Cathepsins | Moderate | E-64, Leupeptin |
| Aspartic Proteases | Pepsin | Moderate | Pepstatin A |
| Metalloproteases | Thermolysin | Moderate | EDTA, Phenanthroline |
Note: The effectiveness is a qualitative assessment based on general protease activity in tissues. A broad-spectrum cocktail is always recommended.[1]
Experimental Protocols
Protocol 1: Quantification of PHI in Tissue Samples using ELISA
This protocol outlines a competitive ELISA for the quantification of PHI.
Materials:
-
96-well microtiter plate
-
PHI standard
-
Anti-PHI primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Tissue homogenization buffer with protease inhibitors
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a known amount of synthetic PHI in coating buffer overnight at 4°C.[14][15]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[14][15]
-
Sample/Standard Incubation: Add prepared tissue extracts and a serial dilution of PHI standards to the wells. Then, add the anti-PHI primary antibody to all wells. Incubate for 2 hours at room temperature. During this step, the PHI in the sample will compete with the coated PHI for binding to the antibody.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of PHI in the samples is inversely proportional to the signal.
Protocol 2: Analysis of PHI in Tissue Samples by Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the identification and relative quantification of PHI.
Materials:
-
Tissue homogenization buffer with protease inhibitors
-
Protein precipitation solution (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Tissue Extraction: Homogenize the tissue sample in buffer containing protease inhibitors on ice.
-
Protein Precipitation: Add a protein precipitation solution (e.g., 3 volumes of cold acetonitrile) to the homogenate to precipitate larger proteins. Centrifuge and collect the supernatant containing the peptides.
-
Sample Cleanup (Desalting): Use an SPE cartridge to remove salts and other interfering substances that can suppress ionization in the mass spectrometer.[6][7]
-
LC Separation: Inject the cleaned-up sample onto a reverse-phase HPLC column to separate PHI from other peptides based on hydrophobicity.
-
MS/MS Analysis: As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
Data Analysis: The fragmentation pattern is used to confirm the amino acid sequence of PHI. The area under the curve of the precursor ion peak can be used for relative quantification. For absolute quantification, a stable isotope-labeled PHI internal standard should be used.[18]
Mandatory Visualizations
Caption: Major degradation pathways affecting PHI in tissue samples.
Caption: Recommended workflow for preserving PHI in tissue samples.
Caption: Decision tree for troubleshooting low PHI signal.
References
- 1. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mass spec essentials | Proteintech Group [ptglab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NIBSC - Peptide Storage [nibsc.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Troubleshooting Low Signal in Peptide Histidine Isoleucine (PHI) Western Blot
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low or no signal in their Peptide Histidine Isoleucine (PHI) Western blot experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any bands on my Western blot for PHI. What are the possible causes and how can I fix this?
A weak or absent signal for PHI can stem from several factors throughout the Western blot workflow. The flowchart below outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low or no signal in a PHI Western blot.
Q2: My target protein, PHI, is known to have low expression. How can I improve its detection?
Detecting low-abundance proteins like PHI can be challenging.[1][2] Here are several strategies to enhance your signal:
-
Increase Protein Load: Instead of the standard 20-30 µg, try loading 50-100 µg of total protein per lane to increase the amount of target protein.[3]
-
Enrich Your Sample: Use immunoprecipitation (IP) to enrich for PHI before loading the sample on the gel.[4] This concentrates the target protein, making it easier to detect.
-
Choose the Right Lysis Buffer: Ensure you are using a lysis buffer that efficiently extracts the protein of interest. For instance, RIPA buffer with SDS is recommended for complete lysis.[5]
-
Use a High-Sensitivity Substrate: Employ an enhanced chemiluminescent (ECL) substrate designed for detecting low-abundance proteins.[5] These substrates produce a stronger and more sustained signal.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that yield the best signal-to-noise ratio.
| Parameter | Standard Protocol | Optimized for Low Abundance PHI |
| Protein Load | 20-30 µ g/lane | 50-100 µ g/lane |
| Sample Preparation | Whole-cell lysate | Immunoprecipitation (IP) enrichment |
| Primary Antibody Dilution | 1:1000 - 1:2000 | 1:200 - 1:1000 (or as optimized) |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 | 1:2000 - 1:5000 (with high-sensitivity ECL) |
| Detection Substrate | Standard ECL | High-sensitivity ECL |
Q3: I see faint bands, but the background is very high. How can I reduce the background noise?
High background can obscure a weak signal. Here’s how to troubleshoot it:
-
Optimize Blocking: Insufficient blocking is a common cause of high background.[6]
-
Adjust Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[8] Reduce the antibody concentrations systematically.
-
Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[4]
-
Ensure Purity of Reagents: Use fresh, high-purity reagents for all buffers.
Q4: The bands I'm seeing are not at the expected molecular weight for PHI. What could be the reason?
Aberrant band sizes can be due to several factors:
-
Protein Modifications: Post-translational modifications such as glycosylation can cause the protein to migrate slower, appearing at a higher molecular weight.[7]
-
Protein Degradation: If you see bands at a lower molecular weight, your protein may have been degraded by proteases. Always use protease inhibitors in your lysis buffer and keep samples on ice.[9]
-
Antibody Cross-Reactivity: The primary antibody might be cross-reacting with other proteins in the lysate.[6] Check the antibody's datasheet for information on specificity and consider using a more specific monoclonal antibody.[5]
-
Incomplete Denaturation: Ensure your samples are fully denatured by boiling them in SDS-PAGE sample buffer before loading.
Key Experimental Protocols
1. Sample Preparation (Cell Lysate)
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 50-100 µg of protein per well onto an appropriate percentage SDS-polyacrylamide gel. For small peptides like PHI, a higher percentage gel or a gradient gel is recommended.[3]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane with a 0.2 µm pore size, which is ideal for low molecular weight proteins.[10]
-
After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[3]
3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody against PHI at the optimized dilution in the blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[11]
Signaling Pathways & Logical Relationships
The following diagram illustrates the decision-making process when troubleshooting antibody-related issues.
Caption: Decision tree for troubleshooting antibody-related problems in Western blotting.
References
- 1. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Detecting low abundant proteins in a western blot: Overcoming challenges for improved signal-to-noise of low expressing and precious sample targets [labroots.com]
- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blotting Sample Preparation [sigmaaldrich.com]
- 10. lifetein.com [lifetein.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Antibody cross-reactivity between PHI and VIP in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays for the detection of Peptide Histidine Isoleucine (PHI) and Vasoactive Intestinal Peptide (VIP). Due to their structural similarities, antibody cross-reactivity is a critical consideration for accurate quantification.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Results in PHI/VIP Immunoassays
High background, lower-than-expected sensitivity, or results that do not correlate with other experimental data can be indicative of several issues, with antibody cross-reactivity between PHI and VIP being a primary suspect.
Q1: My anti-VIP ELISA is showing higher than expected concentrations. Could this be due to cross-reactivity with PHI?
A1: Yes, this is a strong possibility. PHI and VIP share significant amino acid sequence homology as they are derived from the same precursor protein.[1] An antibody raised against VIP may recognize epitopes present on PHI, leading to an overestimation of VIP concentration.
Troubleshooting Steps:
-
Review Antibody Specificity: Check the technical data sheet for your antibody. Some manufacturers provide data on cross-reactivity with related peptides. For example, some commercially available anti-VIP antibodies have been tested and show no cross-reactivity with PHI.
-
Perform a Cross-Reactivity Test: The most definitive way to assess cross-reactivity is to perform a competitive ELISA. This involves spiking known concentrations of PHI into your VIP assay to determine the percentage of cross-reactivity. A detailed protocol is provided below.
-
Source a More Specific Antibody: If cross-reactivity is confirmed, consider sourcing a monoclonal antibody or an affinity-purified polyclonal antibody that has been pre-adsorbed to remove cross-reactive antibodies. Look for antibodies raised against unique epitopes of VIP.
Q2: How can I be sure my anti-PHI antibody is not detecting VIP?
A2: Similar to the issue with anti-VIP antibodies, anti-PHI antibodies can potentially cross-react with VIP due to their structural similarities. The same troubleshooting principles apply.
Troubleshooting Steps:
-
Consult the Datasheet: Look for any information provided by the manufacturer regarding cross-reactivity with VIP.
-
Conduct a Competitive ELISA: Test the cross-reactivity of your anti-PHI antibody by running known concentrations of VIP in your PHI immunoassay.
-
Select a Highly Specific Antibody: Opt for a monoclonal antibody with a well-characterized epitope that is unique to PHI.
Q3: My immunoassay results are variable between experiments. What could be the cause?
A3: In addition to cross-reactivity, assay variability can be caused by several factors.
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure consistent sample collection, processing, and storage to avoid peptide degradation.
-
Optimize Assay Protocol: Re-evaluate incubation times, temperatures, and washing steps. Inadequate washing can lead to high background, while overly stringent washing can reduce the signal.
-
Check Reagent Quality: Ensure all reagents, including buffers and substrates, are within their expiration dates and have been stored correctly.
-
Pipetting Accuracy: Inaccurate pipetting, especially of standards and samples, can introduce significant variability.
Frequently Asked Questions (FAQs)
Q1: What is the structural basis for cross-reactivity between PHI and VIP?
A1: PHI and VIP are both 27-amino acid peptides in some species (VIP is 28 amino acids in humans) and share a high degree of sequence homology because they are encoded by the same precursor gene.[1] This structural similarity can lead to antibodies raised against one peptide recognizing and binding to the other.
Q2: Are there immunoassays specific for PHI or VIP?
A2: Yes, specific immunoassays, particularly radioimmunoassays (RIA), have been developed for both PHI and VIP.[2] The specificity of these assays depends heavily on the antibody used. It is crucial to validate the specificity of any antibody in the context of your specific experimental samples.
Q3: How is the percentage of cross-reactivity calculated?
A3: Cross-reactivity is typically determined using a competitive immunoassay. The concentration of the target peptide (e.g., VIP) that causes 50% inhibition of the signal (IC50) is compared to the concentration of the potentially cross-reacting peptide (e.g., PHI) that causes the same 50% inhibition. The formula is:
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Cross-Reacting Peptide) x 100
Q4: What are the key differences between a sandwich and a competitive ELISA for detecting PHI and VIP?
A4:
-
Sandwich ELISA: Generally offers higher specificity as it requires two antibodies that recognize different epitopes on the target peptide. This format is less prone to cross-reactivity if the epitopes are unique.
-
Competitive ELISA: Is more susceptible to cross-reactivity as it relies on the binding of a single antibody. However, this format is ideal for quantifying the extent of cross-reactivity.
Quantitative Data on Cross-Reactivity
Specific quantitative data on the percentage of cross-reactivity can be highly dependent on the specific antibodies and assay conditions used. While many manufacturers claim high specificity, they often do not provide a precise percentage of cross-reactivity with closely related peptides. However, some technical datasheets provide qualitative assessments.
| Antibody Specificity | Cross-Reactant | Reported Cross-Reactivity | Source |
| Anti-VIP (porcine) | This compound (PHI) 27 | No reduction in immunostaining observed. | ImmunoStar Product Data |
Researchers are strongly encouraged to experimentally determine the cross-reactivity of their specific antibodies using the protocol outlined below.
Experimental Protocols
Protocol: Determining Antibody Cross-Reactivity using Competitive ELISA
This protocol allows for the quantification of the cross-reactivity of an anti-VIP antibody with PHI. The same principle can be applied to test an anti-PHI antibody with VIP.
Materials:
-
96-well microplate
-
Purified VIP and PHI peptides
-
Anti-VIP primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a fixed, subsaturating concentration of VIP in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the VIP standard (the target peptide).
-
Prepare serial dilutions of the PHI peptide (the potential cross-reactant).
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-VIP primary antibody with each dilution of the VIP and PHI standards for 1-2 hours at room temperature.
-
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the log of the peptide concentration for both the VIP and PHI dilution series.
-
Determine the IC50 value for both VIP and PHI from their respective curves. The IC50 is the concentration of the peptide that results in 50% of the maximum signal.
-
Calculate the percentage of cross-reactivity using the formula mentioned in the FAQs.
Visualizations
Caption: Biosynthesis of PHI and VIP from a common precursor.
Caption: Troubleshooting flowchart for immunoassay cross-reactivity.
Caption: Workflow for a competitive ELISA to test cross-reactivity.
References
Validating a New Commercial ELISA Kit: A Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating a new commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
A Note on Protected Health Information (PHI)
In the context of clinical research, "PHI" refers to Protected Health Information. When working with patient samples, it is crucial to adhere to all institutional and regulatory guidelines for handling PHI, such as those outlined in the Health Insurance Portability and Accountability Act (HIPAA).[1][2][3][4] This includes de-identifying samples where possible and ensuring secure data handling to maintain patient confidentiality.[4][5] The validation of an ELISA kit is a technical process focused on the assay's performance, but it is critical to conduct this work within a compliant framework for handling sensitive patient data.
Troubleshooting Guide
This guide addresses common problems encountered when running an ELISA.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Reagents not at room temperature | Allow all reagents to sit at room temperature for 15-20 minutes before starting the assay.[6] |
| Expired or improperly stored reagents | Check the expiration dates on all reagents and ensure they have been stored at the recommended temperature (typically 2-8°C).[6] | |
| Incorrect reagent preparation or addition | Double-check all calculations and the protocol to ensure reagents were prepared to the correct dilution and added in the proper order.[6][7] | |
| Insufficient antibody concentration | If developing your own assay, consider increasing the concentration of the primary or secondary antibody. | |
| Inactive enzyme | Ensure the substrate has not been exposed to light and is not contaminated. Prepare fresh substrate if necessary. | |
| High Background | Insufficient washing | Increase the number of wash cycles or add a 30-second soak step between washes to effectively remove unbound antibodies.[8] |
| Non-specific antibody binding | Use a blocking buffer that is compatible with your specific assay to reduce non-specific binding.[8] | |
| Substrate contamination | Use fresh, clean reservoirs and pipette tips for the substrate solution to avoid contamination with HRP.[9] | |
| Excessive incubation times or temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol.[6] | |
| Poor Standard Curve | Improper standard dilution | Carefully check calculations and pipetting technique when preparing the standard curve. |
| Degraded standard | Reconstitute a new vial of the standard. Avoid repeated freeze-thaw cycles of the reconstituted standard. | |
| Inappropriate curve fit | Use a four-parameter logistic (4-PL) curve fit for sigmoidal data. | |
| High Variability Between Replicates | Pipetting inconsistency | Ensure proper pipetting technique, including pre-wetting tips and consistent speed and pressure. Use calibrated pipettes. |
| Inadequate mixing of reagents | Thoroughly mix all reagents before adding them to the wells. | |
| Edge effects | Ensure the plate is equilibrated to room temperature before use and use a plate sealer during incubations to prevent evaporation.[6][8] Avoid stacking plates in the incubator. |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to assess when validating a new ELISA kit?
A1: The core validation parameters for a quantitative ELISA include precision, accuracy (recovery), linearity, specificity, and sensitivity (Limit of Detection and Limit of Quantitation).[10]
Q2: How is precision evaluated?
A2: Precision is assessed through intra-assay and inter-assay variability. Intra-assay precision measures reproducibility within a single plate, while inter-assay precision measures reproducibility across different plates and days.[10][11] Results are expressed as the coefficient of variation (%CV).
Q3: What is an acceptable %CV for precision?
A3: Generally, an intra-assay %CV of <10% and an inter-assay %CV of <15% are considered acceptable.[11]
Q4: How do I assess the accuracy of the kit?
A4: Accuracy is typically determined through spike and recovery experiments. A known amount of the analyte is added (spiked) into a sample matrix, and the assay is performed to see how much of the analyte is detected (recovered).[12][13]
Q5: What is an acceptable recovery percentage?
A5: An acceptable recovery range is typically 80-120%.[12][13]
Q6: Why is linearity of dilution important?
A6: Linearity of dilution experiments demonstrate that a sample can be diluted and still yield accurate results that are proportional to the dilution factor. This is important for ensuring that samples with high analyte concentrations can be reliably measured.[12][13]
Q7: What should I do if my samples show matrix effects?
A7: Matrix effects occur when components in the sample interfere with the antibody-antigen binding.[14] The best way to mitigate this is by diluting the sample in the recommended sample diluent.[13]
Experimental Protocols and Data Presentation
Precision Analysis
Methodology:
-
Intra-Assay Precision: Prepare three samples with low, medium, and high concentrations of the analyte. Run each sample in at least 14 replicates on the same plate.[15] Calculate the mean, standard deviation (SD), and %CV for each sample.
-
Inter-Assay Precision: Prepare three samples with low, medium, and high concentrations of the analyte. Assay these samples in multiple runs on different days.[15] Calculate the mean, SD, and %CV for each sample across all runs.
Data Presentation:
Table 1: Intra-Assay Precision
| Sample | No. of Replicates | Mean Concentration (pg/mL) | SD | %CV |
| 1 (Low) | 14 | 150 | 9.0 | 6.0% |
| 2 (Medium) | 14 | 500 | 20.0 | 4.0% |
| 3 (High) | 14 | 1500 | 75.0 | 5.0% |
Table 2: Inter-Assay Precision
| Sample | No. of Assays | Mean Concentration (pg/mL) | SD | %CV |
| 1 (Low) | 10 | 155 | 12.4 | 8.0% |
| 2 (Medium) | 10 | 510 | 35.7 | 7.0% |
| 3 (High) | 10 | 1485 | 118.8 | 8.0% |
Accuracy (Spike and Recovery)
Methodology:
-
Select at least three different biological samples (e.g., serum, plasma).
-
Split each sample into two aliquots: one "unspiked" and one "spiked."
-
Add a known high concentration of the analyte to the "spiked" aliquot. The same amount should be spiked into the assay diluent as a control.
-
Assay all samples and calculate the analyte concentration.
-
Calculate the percent recovery using the formula: % Recovery = (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Diluent Control * 100[16]
Data Presentation:
Table 3: Spike and Recovery
| Sample Matrix | Unspiked (pg/mL) | Spiked (pg/mL) | Expected (pg/mL) | Observed (pg/mL) | % Recovery |
| Serum 1 | 250 | 750 | 500 | 480 | 96% |
| Serum 2 | 300 | 800 | 500 | 510 | 102% |
| Plasma 1 | 180 | 680 | 500 | 450 | 90% |
| Plasma 2 | 220 | 720 | 500 | 540 | 108% |
Linearity of Dilution
Methodology:
-
Select a sample with a high endogenous concentration of the analyte or spike a sample with a high concentration of the analyte.
-
Perform a series of serial dilutions of the sample using the provided sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the diluted samples.
-
Calculate the concentration of the analyte in each dilution and then multiply by the dilution factor to get the corrected concentration.
-
The corrected concentrations should be consistent across the dilution series.
Data Presentation:
Table 4: Linearity of Dilution
| Dilution | Observed (pg/mL) | Corrected (pg/mL) | % of Expected |
| Neat | 1600 | 1600 | 100% |
| 1:2 | 824 | 1648 | 103% |
| 1:4 | 412 | 1648 | 103% |
| 1:8 | 198 | 1584 | 99% |
| 1:16 | 95 | 1520 | 95% |
Visualizations
Caption: Standard sandwich ELISA experimental workflow.
Caption: Decision tree for troubleshooting common ELISA issues.
Caption: Logical workflow for handling PHI in a research setting.
References
- 1. researchhow2.uc.edu [researchhow2.uc.edu]
- 2. genome.gov [genome.gov]
- 3. hhs.gov [hhs.gov]
- 4. HIPAA Protections for Health Information in Research: What You Need to Know [askfeather.com]
- 5. biobaseoverseas.com [biobaseoverseas.com]
- 6. biomatik.com [biomatik.com]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. assaygenie.com [assaygenie.com]
- 10. nebiolab.com [nebiolab.com]
- 11. cygnustechnologies.com [cygnustechnologies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. An Explanation of Recovery and Linearity [quansysbio.com]
Technical Support Center: Optimizing PHI Radioimmunoassay Specificity
Welcome to the technical support center for Peptide Histidine Isoleucine (PHI) radioimmunoassays (RIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay specificity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for ensuring the specificity of a PHI radioimmunoassay?
A1: The single most important factor is the specificity of the primary antibody. An ideal antibody will have high affinity for PHI with minimal cross-reactivity to structurally related peptides such as Vasoactive Intestinal Peptide (VIP), Pituitary Adenylate Cyclase-Activating Peptide (PACAP), secretin, and glucagon.
Q2: How can I determine the specificity of my anti-PHI antibody?
A2: Cross-reactivity testing is essential. This involves running the RIA with increasing concentrations of potentially cross-reacting peptides (e.g., VIP, PACAP, secretin, glucagon) in place of the PHI standard. The results will quantify the percentage of cross-reactivity for each peptide, indicating the antibody's specificity.
Q3: What level of cross-reactivity is considered acceptable?
A3: While the acceptable level of cross-reactivity depends on the specific research question and the expected concentrations of related peptides in the samples, generally, a cross-reactivity of less than 1% is desirable for a highly specific assay.
Q4: My assay is showing high non-specific binding. What are the common causes and solutions?
A4: High non-specific binding (NSB) can be caused by several factors, including poor quality of the radiolabeled tracer, issues with the assay buffer, or problems with the separation of bound and free tracer. Please refer to the detailed troubleshooting guide below for specific solutions.
Q5: Can the choice of radiolabeled tracer affect the specificity of the assay?
A5: Yes. The purity and specific activity of the 125I-labeled PHI are crucial. A tracer with low purity can contribute to high non-specific binding and reduced assay sensitivity. It is important to use a validated method for radioiodination and purification of the tracer, such as the Chloramine-T method followed by purification on an octadecylsilyl (ODC)-silica column.[1]
Troubleshooting Guide
This guide addresses common problems encountered during PHI radioimmunoassays, with a focus on improving specificity.
| Problem | Potential Cause | Recommended Solution |
| High Cross-Reactivity | The primary antibody is not specific enough for PHI and is binding to other structurally similar peptides present in the sample. | • Source a more specific antibody: Look for antibodies raised against a unique epitope of the PHI peptide, for instance, the sequence 3-8 of the 27 amino acid peptide.[1] • Perform antibody characterization: Thoroughly test the cross-reactivity of your antibody with a panel of related peptides (VIP, PACAP, secretin, glucagon) to quantify the extent of interference. • Sample purification: If a highly specific antibody is not available, consider pre-treating your samples to remove cross-reacting peptides using techniques like high-performance liquid chromatography (HPLC). |
| High Non-Specific Binding (NSB) | 1. Poor quality of 125I-labeled PHI: Damaged or impure tracer can bind non-specifically to assay tubes or other components. 2. Inadequate blocking of non-specific sites: Assay tubes or plates may have sites that bind the tracer non-specifically. 3. Suboptimal assay buffer composition: The buffer may not be effectively preventing non-specific interactions. 4. Inefficient separation of bound and free tracer: The method used to separate the antibody-bound tracer from the free tracer may be incomplete. | 1. Purify the tracer: Use a purification method like an ODC-silica column to separate labeled PHI from unlabelled peptide and free iodine.[1] 2. Use pre-coated tubes/plates or add blocking agents: Utilize tubes/plates specifically designed for RIAs or add blocking agents like bovine serum albumin (BSA) to the assay buffer. 3. Optimize the assay buffer: Adjust the pH and ionic strength of the buffer. The addition of a small amount of detergent (e.g., Tween-20) can also help reduce NSB. 4. Optimize the separation step: If using a second antibody precipitation method, ensure the optimal concentration of the precipitating antibody and carrier immunoglobulin is used. Allow sufficient incubation time for the precipitate to form. |
| Low Counts/Low Signal | 1. Degraded 125I-labeled PHI: The radioactive tracer has a limited shelf life and can degrade over time. 2. Insufficient antibody concentration: The amount of primary antibody may be too low to bind a significant portion of the tracer. 3. Problems with the gamma counter: The instrument may not be calibrated or functioning correctly. | 1. Use fresh tracer: Prepare or purchase fresh 125I-labeled PHI. Store it properly to minimize degradation. 2. Titer the primary antibody: Perform an antibody titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. 3. Check the gamma counter: Perform a system check and calibration of the gamma counter according to the manufacturer's instructions. |
| Poor Assay Precision (High CV%) | 1. Pipetting errors: Inaccurate or inconsistent pipetting of reagents, standards, or samples. 2. Inadequate mixing: Incomplete mixing of assay components can lead to variability. 3. Temperature fluctuations: Inconsistent incubation temperatures can affect antibody-antigen binding kinetics. | 1. Use calibrated pipettes and proper technique: Ensure all pipettes are calibrated and use consistent pipetting techniques. 2. Thoroughly mix all reagents: Gently vortex or invert tubes after adding each reagent. 3. Maintain a stable incubation temperature: Use a temperature-controlled incubator or water bath. |
Quantitative Data Summary
The specificity of a PHI radioimmunoassay is determined by the degree of cross-reactivity of the primary antibody with related peptides. Below is a table summarizing typical cross-reactivity data for a highly specific anti-PHI antibody.
Table 1: Cross-Reactivity of a Specific Anti-PHI Antibody
| Peptide | Cross-Reactivity (%) |
| This compound (PHI) | 100 |
| Vasoactive Intestinal Peptide (VIP) | < 0.1 |
| Pituitary Adenylate Cyclase-Activating Peptide (PACAP-27) | < 0.1 |
| Pituitary Adenylate Cyclase-Activating Peptide (PACAP-38) | < 0.1 |
| Secretin | < 0.01 |
| Glucagon | < 0.01 |
Note: The data presented in this table is a compilation of expected values for a highly specific PHI RIA and may vary depending on the specific antibody and assay conditions used. A study on a specific VIP radioimmunoassay showed no cross-reactivity with secretin, glucagon, PACAP-27, or PACAP-38, highlighting the potential for developing highly specific assays within this peptide family.[2]
Experimental Protocols
Detailed PHI Radioimmunoassay Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.
1. Reagent Preparation:
-
Assay Buffer: Phosphate buffer (0.05 M, pH 7.4) containing 0.1% BSA, 0.01 M EDTA, and 0.01% sodium azide.
-
PHI Standards: Prepare a stock solution of synthetic PHI in assay buffer. Create a series of standards by serial dilution to cover the desired concentration range (e.g., 3.0 to 200 pmol/l).
-
125I-labeled PHI (Tracer): Dilute the tracer in assay buffer to a concentration that yields approximately 10,000 counts per minute (cpm) per 100 µL. The specific activity of the tracer is a critical parameter for assay sensitivity.
-
Primary Anti-PHI Antibody: Dilute the antibody in assay buffer to the predetermined optimal titer. A typical final dilution for a high-affinity antibody might be in the range of 1:500,000 to 1:1,000,000.[1]
-
Second Antibody (Precipitating Antibody): Dilute the anti-rabbit IgG (or other appropriate species) antibody in assay buffer containing carrier non-immune serum.
2. Assay Procedure:
-
Set up assay tubes in duplicate for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of each standard or unknown sample to the appropriate tubes.
-
Add 100 µL of the diluted primary anti-PHI antibody to all tubes except the total counts and NSB tubes.
-
Vortex all tubes gently and incubate for 24 hours at 4°C.
-
Add 100 µL of the 125I-labeled PHI to all tubes.
-
Vortex all tubes gently and incubate for another 24 hours at 4°C.
-
Add 100 µL of the second antibody solution to all tubes except the total counts tubes.
-
Vortex all tubes gently and incubate for 2 hours at 4°C to allow for precipitation of the antibody-bound complex.
-
Centrifuge all tubes (except total counts) at 3,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant from the pellets.
-
Count the radioactivity in the pellets (and the total counts tubes) using a gamma counter.
3. Data Analysis:
-
Calculate the average cpm for each duplicate.
-
Subtract the average NSB cpm from all other cpm values.
-
Calculate the percentage of bound tracer for each standard and sample using the formula: %B/B0 = (cpm_sample / cpm_B0) x 100.
-
Plot a standard curve of %B/B0 versus the concentration of the PHI standards.
-
Determine the concentration of PHI in the unknown samples by interpolating their %B/B0 values from the standard curve.
Visualizations
PHI Signaling Pathway
PHI, along with VIP and PACAP, belongs to the secretin/glucagon superfamily of peptides and exerts its effects by binding to G protein-coupled receptors (GPCRs). This binding primarily activates the adenylyl cyclase (AC) signaling cascade.
References
Technical Support Center: Dose-Response Analysis for PHI Stimulation
Welcome to the technical support center for dose-response curve analysis of Peptide Histidine Isoleucine (PHI) stimulation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PHI and which receptor does it activate?
A1: this compound (PHI), and its human equivalent Peptide Histidine Methionine (PHM), are peptide hormones belonging to the glucagon/secretin superfamily.[1] This family also includes Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1] PHI and VIP are structurally similar and can act through shared G-protein coupled receptors (GPCRs), specifically the VPAC1 and VPAC2 receptors.[1][2] However, distinct receptors that preferentially bind PHI and its variants (like PHV) have also been identified.[3][4][5] These receptors are known to couple to G-proteins to initiate intracellular signaling cascades, often leading to the production of cyclic AMP (cAMP).[4]
Q2: What is a typical dose-response range for PHI stimulation?
A2: The effective concentration range for PHI can vary significantly depending on the cell type, receptor expression levels, and the specific assay being used. Based on published studies, EC₅₀ (half-maximal effective concentration) values can range from the nanomolar (nM) to the low micromolar (µM) range.[4] It is recommended to perform a wide dose-range finding study (e.g., 1 pM to 10 µM) to determine the optimal concentration range for your specific experimental system.
Q3: How should I prepare my PHI peptide stock solution?
A3: PHI is a peptide and may be susceptible to degradation. It is crucial to follow the manufacturer's instructions for reconstitution. Generally, peptides should be reconstituted in a sterile, nuclease-free buffer or water. For long-term storage, it is advisable to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before each experiment, the working solutions should be prepared fresh from a stock aliquot.
Q4: Which functional assay is most suitable for studying PHI stimulation?
A4: Since PHI receptors are GPCRs that are known to stimulate adenylyl cyclase, a cAMP accumulation assay is a direct and common method to measure the functional response to PHI stimulation.[4][6] Other suitable assays include those that measure downstream signaling events, such as reporter gene assays with a cAMP Response Element (CRE) promoter or calcium mobilization assays if the receptor also couples to the Gq pathway.[7][8][9]
Troubleshooting Guide
This guide addresses common problems encountered during PHI stimulation dose-response experiments.
| Problem | Potential Cause | Recommended Solution |
| No Response or Very Weak Signal | 1. Inactive Ligand: The PHI peptide may have degraded. 2. Low Receptor Expression: The cells may not express the PHI receptor or express it at very low levels. 3. Incorrect Assay Setup: Issues with assay reagents, incubation times, or instrument settings. | 1. Verify Ligand Activity: Use a fresh batch of PHI peptide. Include a positive control agonist known to work in your assay system.[7] 2. Confirm Receptor Expression: Use RT-PCR to check for receptor mRNA or a binding assay to confirm receptor presence. Consider using a cell line known to express the receptor or a transiently transfected system. 3. Optimize Assay Conditions: Review the assay protocol thoroughly. Check reagent expiration dates and ensure correct preparation. Optimize incubation times and read-out parameters. |
| High Background Signal | 1. Constitutive Receptor Activity: Some GPCRs can be active even without a ligand.[7] 2. Assay Interference: The peptide or other components may interfere with the detection method (e.g., autofluorescence).[7] 3. Cell Health: Unhealthy or overgrown cells can produce high background signals. | 1. Use an Inverse Agonist: If available, an inverse agonist can help reduce basal receptor activity.[7] 2. Run Controls: Test for compound autofluorescence by measuring its signal in the absence of detection reagents. 3. Maintain Cell Culture: Ensure cells are healthy, within a consistent passage number range, and plated at the optimal density. |
| Poor Curve Fit / Inconsistent Results | 1. Inappropriate Dose Range: The concentrations tested may not cover the full range of the dose-response curve (bottom and top plateaus).[10][11] 2. Data Normalization Issues: Incorrect normalization can distort the curve shape.[10] 3. Pipetting Errors: Inaccurate serial dilutions or additions to wells. 4. Cell Variability: Inconsistent cell numbers per well or passage number variability.[7] | 1. Expand Dose Range: Perform a broader range of concentrations to clearly define the top and bottom plateaus of the curve.[10] 2. Standardize Normalization: Normalize data to a negative control (0% response) and a positive control/maximal stimulation (100% response). 3. Improve Technique: Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix of serial dilutions. 4. Standardize Cell Handling: Use a consistent cell seeding density and keep the passage number of cells low. |
Troubleshooting Workflow
This decision tree can help diagnose issues with your dose-response curve.
Experimental Protocols & Data
PHI Signaling Pathway
PHI binding to its GPCR (e.g., VPAC1/2) typically activates the Gαs subunit, which in turn stimulates adenylyl cyclase (AC) to produce the second messenger cAMP.
Protocol: cAMP Accumulation Assay
This protocol outlines a typical workflow for measuring intracellular cAMP in response to PHI stimulation using a 96-well plate format.
-
Cell Plating: Seed cells expressing the PHI receptor into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Ligand Preparation: Prepare a stock solution of PHI peptide. Create a serial dilution series (e.g., 11 points, 1:10 dilution) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Assay Procedure:
-
Wash the cells once with a serum-free assay buffer.
-
Add the PHI serial dilutions to the appropriate wells. Include wells for "no stimulation" (buffer only) and "maximal stimulation" (e.g., Forskolin) as controls.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis & cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for your specific cAMP detection kit (e.g., HTRF, ELISA, LANCE).
-
Add the detection reagents and incubate as required.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Plot the response (e.g., fluorescence ratio) against the logarithm of the PHI concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ and other parameters.[7]
-
Experimental Workflow Diagram
Example Data Presentation
Dose-response parameters should be summarized in a clear format.
| Parameter | PHI Stimulation | Positive Control (e.g., VIP) |
| LogEC₅₀ | -8.1 ± 0.05 | -8.9 ± 0.04 |
| EC₅₀ (M) | 7.94 x 10⁻⁹ | 1.26 x 10⁻⁹ |
| Hill Slope | 1.1 ± 0.1 | 1.0 ± 0.08 |
| Top Plateau | 98.7 ± 2.1 | 101.2 ± 1.9 |
| Bottom Plateau | 1.5 ± 1.8 | 0.8 ± 1.5 |
| n (replicates) | 3 | 3 |
| Table represents example data and does not reflect actual experimental results. |
References
- 1. [Peptide histidine-isoleucine and and its human analogue peptide histidine-methionine: localization, receptors and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and vasoactive intestinal polypeptide cause relaxation of opossum internal anal sphincter via two distinct receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potential receptor for both this compound and peptide histidine valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphpad.com [graphpad.com]
- 11. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
Control experiments for in vivo PHI infusion studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo infusion studies. Proper control experiments are critical for the validation and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the essential control groups for an in vivo infusion study?
A1: A well-designed in vivo infusion study should include several control groups to ensure the observed effects are due to the investigational agent and not confounding factors.[1][2][3] The most critical controls include a vehicle control and a sham control group.[1] Positive and negative controls are also highly recommended to validate the experimental model and assays.[2][3][4]
Q2: What is a vehicle control and why is it important?
A2: A vehicle control group receives the same solution (vehicle) used to dissolve or dilute the test agent, administered via the same infusion route and volume as the treatment group.[5] This control is crucial to distinguish the effects of the test agent from any potential biological effects of the vehicle itself.[1][5] For example, solvents like DMSO can have inherent biological activity.[6]
Q3: When is a sham surgery control necessary?
A3: A sham surgery control is essential in studies involving invasive procedures like cannula implantation for infusion.[1][7] This group undergoes a mock procedure that mimics the surgical intervention of the treatment group but omits the active treatment delivery.[7] It helps to isolate the effects of the infusion from the physiological responses to the surgery, anesthesia, and any associated stress or trauma.[7]
Q4: What is the purpose of positive and negative controls?
A4:
-
Positive controls are treatments known to produce the expected effect. They are used to confirm that the experimental model and measurement systems are working correctly.[2][3]
-
Negative controls are not expected to produce any effect and help establish a baseline.[3][4] This can include untreated animals or animals receiving a non-functional version of the therapeutic agent.
Q5: How can I troubleshoot issues with my infusion pump or delivery system?
A5: Infusion pump malfunctions can significantly impact experimental outcomes. Common issues include occlusion alarms, air in the line, and battery failure.[8] Regularly check for kinks in the tubing, ensure proper catheter placement, and prime the lines to remove air bubbles.[8] It's also crucial to ensure the pump is properly calibrated and the battery is fully charged before starting an infusion.[8][9]
Troubleshooting Guides
Unexpected Effects in Control Groups
| Symptom | Possible Cause | Troubleshooting Steps |
| Vehicle control group shows a biological response. | Vehicle has inherent biological activity (e.g., DMSO).[6] | 1. Research the vehicle for known biological effects. 2. Consider using an alternative, more inert vehicle. 3. Reduce the concentration of the vehicle if possible. |
| Vehicle is contaminated (e.g., with endotoxins).[1] | 1. Use sterile, endotoxin-free reagents and preparation techniques. 2. Test the vehicle for endotoxin (B1171834) contamination. | |
| The infusion procedure itself is causing a stress response. | 1. Refine handling and infusion procedures to minimize animal stress. 2. Ensure proper acclimation of animals to the experimental setup. | |
| Sham control group shows a significant effect. | The surgical procedure is causing a more substantial physiological response than anticipated.[7] | 1. Refine the surgical technique to be as minimally invasive as possible. 2. Allow for a longer post-operative recovery period before starting the infusion. |
| Inflammation or irritation at the cannula insertion site.[10] | 1. Use biocompatible cannula materials. 2. Ensure proper sterile technique during surgery. 3. Monitor for signs of infection or inflammation at the insertion site. |
Variability and Reproducibility Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in data within the same experimental group. | Inconsistent infusion rates. | 1. Ensure the infusion pump is accurately calibrated and functioning correctly.[9] 2. Check for any obstructions or kinks in the infusion line.[8] |
| Animal-to-animal variability in pharmacokinetics.[11][12] | 1. Increase the number of animals per group to improve statistical power. 2. Ensure a homogenous population of animals (e.g., same age, sex, and weight). 3. Consider performing pharmacokinetic studies to understand drug distribution and clearance.[13] | |
| Inconsistent sample collection or processing. | 1. Standardize all sample collection and processing protocols. 2. Ensure all personnel are trained and follow the same procedures. | |
| Lack of a dose-response relationship. | The concentration range of the infused agent is not appropriate. | 1. Conduct pilot studies with a wider range of concentrations. 2. Review existing literature for effective dose ranges. |
| The infused agent is unstable in the vehicle or at physiological temperature.[14][15][16] | 1. Assess the stability of the agent in the vehicle at the storage and infusion temperatures. 2. Prepare fresh solutions for each experiment if stability is a concern. |
Experimental Protocols
Vehicle Control Preparation and Administration
-
Vehicle Selection: Choose a vehicle that effectively dissolves the test compound and is known to have minimal biological effects. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing low concentrations of solvents like DMSO or ethanol.
-
Preparation:
-
Prepare the vehicle using sterile, endotoxin-free reagents.
-
If a co-solvent is used, ensure the final concentration is consistent across all treatment groups and is below the threshold known to cause toxicity or other biological effects.[6]
-
Filter-sterilize the final vehicle solution.
-
-
Administration:
-
Administer the vehicle to the control group using the same infusion pump, cannula, volume, and infusion rate as the experimental group.
-
Handle the vehicle control animals in the same manner as the treated animals to account for any stress-related effects.
-
Sham Surgery Protocol for Cannula Implantation
-
Anesthesia and Analgesia: Anesthetize the animal using a standardized protocol. Administer pre- and post-operative analgesics to minimize pain and distress.
-
Surgical Preparation: Shave and sterilize the surgical site as you would for the experimental group.
-
Mock Implantation:
-
Make an incision at the target site.
-
Perform the same surgical manipulations as the experimental group up to the point of cannula implantation. For example, if a cranial cannula is being implanted, drill a burr hole in the skull.
-
Do not insert the cannula.
-
Suture the incision.
-
-
Post-operative Care: Provide the same post-operative care, including monitoring and recovery conditions, as the experimental group.
Visualizations
Caption: Experimental workflow for a controlled in vivo infusion study.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Sham surgery - Wikipedia [en.wikipedia.org]
- 8. unitedinfusion.com [unitedinfusion.com]
- 9. clinicallab.com [clinicallab.com]
- 10. In Vivo Study of the Inflammatory Tissue Response Surrounding a Novel Extended-Wear Kink-Resistant Insulin Infusion Set Prototype Compared With a Commercial Control Over Two Weeks of Wear Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultra-High-Precision, in-vivo Pharmacokinetic Measurements Highlight the Need for and a Route Toward More Highly Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. theraindx.com [theraindx.com]
- 14. Stability of fluorouracil in plastic containers used for continuous infusion at home - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-Use Physicochemical and Biological Stability of the Trastuzumab Biosimilar CT-P6 Upon Preparation for Intravenous Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of PHI Antagonists
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Peptide Histidine Isoleucine (PHI) antagonists in experimental settings. Here you will find troubleshooting advice and frequently asked questions to help you identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are this compound (PHI) antagonists and their primary targets?
This compound (PHI), and its human equivalent Peptide Histidine Methionine (PHM), are naturally occurring peptides that belong to the same family as Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP).[1][2][3] These peptides exert their effects by binding to a specific group of G protein-coupled receptors (GPCRs).
The primary targets for PHI and its antagonists are the Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2) .[4] While PHI can bind to both, it generally shows a lower affinity compared to VIP and PACAP.[4] Antagonists are designed to block these receptors, thereby inhibiting the downstream signaling pathways typically initiated by the binding of PHI, VIP, or PACAP.[1][5]
Q2: What are the known or potential off-target effects of PHI antagonists?
The main challenge in using PHI antagonists stems from the high degree of similarity among the VIP/PACAP family of receptors.[6]
-
PAC1 Receptor Interaction: Many VIP/PHI antagonists can also exhibit activity at the PACAP-preferring receptor (PAC1).[7] This is a critical off-target consideration, as PAC1 activation can lead to different signaling cascades (e.g., coupling to phospholipase C) compared to VPAC receptors, which primarily couple to adenylyl cyclase.[2]
-
Receptor Subtypes and Splice Variants: The existence of receptor splice variants can lead to unexpected pharmacology.[7] An antagonist might show high selectivity for one variant but act as an agonist or have lower affinity for another.
-
Agonist-like Activity: In some experimental contexts, molecules designed as antagonists can exhibit partial or full agonist activity.[8] This can be concentration-dependent or specific to a particular cell type or signaling pathway (a phenomenon known as biased signaling).[9]
-
Interactions with Other GPCRs: Due to the vastness of the GPCR superfamily, peptide antagonists can sometimes interact with entirely different receptors, especially at higher concentrations.[10]
Q3: My PHI antagonist is showing an unexpected biological effect. How can I determine if it's an off-target effect?
Distinguishing between on-target and off-target effects requires a systematic approach.[11]
-
Use Control Compounds: Test a structurally different antagonist for the same target. If both compounds produce the same unexpected effect, it is less likely to be an off-target issue.
-
Genetic Knockdown/Knockout: The most definitive method is to use a cell line or animal model where the intended target (e.g., VPAC1 or VPAC2 receptor) has been knocked out or knocked down.[11] If the antagonist still produces the effect in this model, it is acting via an off-target mechanism.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations.[12] Perform a careful dose-response curve. If the unexpected effect only appears at concentrations significantly higher than the Ki or IC50 for the intended target, it is likely an off-target effect.
-
Orthogonal Assays: Measure a different downstream signal. For example, if you are measuring cAMP levels (the canonical pathway for VPAC receptors), also measure intracellular calcium flux to check for off-target activation of Gq-coupled receptors like PAC1.[9]
Troubleshooting Guides
Problem 1: The antagonist shows lower potency or fails to inhibit the agonist response.
| Potential Cause | Suggested Solution & Rationale | Key Parameters to Check |
| Peptide Integrity/Handling | Poor Solubility: The peptide may not be fully dissolved. Check the certificate of analysis for recommended solvents. Use sonication or gentle vortexing to aid dissolution and visually inspect for precipitates.[8] | Buffer composition, pH, visual clarity of the solution. |
| Incorrect Concentration: Errors in weighing or dilution can lead to a lower-than-expected concentration. Re-verify all calculations and, if possible, confirm concentration using a peptide quantification assay. | Accuracy of weighing and dilution steps, molarity of stock solutions. | |
| Experimental Design | Inappropriate Agonist Concentration: The agonist concentration may be too high, overcoming competitive antagonism. Titrate the agonist to find a concentration that gives a submaximal response (e.g., EC80). This makes it easier to observe inhibition.[8] | Agonist EC50 and concentration used in the assay. |
| Insufficient Pre-incubation Time: The antagonist may require more time to bind to the receptor before the agonist is added. Increase the antagonist pre-incubation time (e.g., from 15 min to 30-60 min). | Antagonist pre-incubation duration and temperature. | |
| Biological Complexity | High Receptor Expression/Spare Receptors: In systems with very high receptor expression, a large proportion of receptors must be blocked before a functional response is diminished. This can make the antagonist appear less potent. Consider using a cell line with lower receptor expression if available.[13] | Receptor expression level (Bmax) in the test system. |
Problem 2: The antagonist produces an effect on its own (agonist activity).
| Potential Cause | Suggested Solution & Rationale | Key Parameters to Check |
| Partial Agonism | The compound may be a partial agonist, not a pure antagonist. This is an intrinsic property of the molecule. Test the compound in the absence of any agonist across a wide concentration range. | Activity in a functional assay (e.g., cAMP accumulation) without agonist. |
| Biased Signaling | The antagonist may block one pathway (e.g., Gs/cAMP) while simultaneously activating another (e.g., β-arrestin or Gq/calcium). This is a form of functional selectivity.[9] | Measure multiple signaling readouts (cAMP, calcium, ERK phosphorylation) to characterize the compound's profile. |
| Off-Target Receptor Activation | The compound could be an antagonist at the intended VPAC receptor but an agonist at another receptor expressed by the cells (e.g., PAC1 or an unrelated GPCR). | Screen the antagonist against a panel of related receptors (PAC1) or use a broader off-target screening service.[10] |
Quantitative Data Summary
Characterizing an antagonist requires comparing its affinity for the intended target versus potential off-targets. A higher Ki or IC50 value indicates lower affinity/potency. The goal is a large selectivity ratio.
Table 1: Example Binding Affinities (Ki, nM) of a Hypothetical PHI Antagonist
| Compound | On-Target: VPAC1 | On-Target: VPAC2 | Off-Target: PAC1 | Off-Target: Receptor X |
| Antagonist A | 1.5 | 5.2 | 250 | >10,000 |
| Antagonist B | 15.6 | 10.3 | 25.1 | >10,000 |
Data is hypothetical for illustrative purposes. Researchers should consult literature specific to the antagonist they are using. A compound like "Antagonist A" would be preferable due to its higher selectivity for VPAC receptors over the PAC1 receptor.
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Off-Target Assessment
This protocol is a standard method to determine the binding affinity (Ki) of a test antagonist for a specific receptor, which can be its intended target or a potential off-target.[10][11]
Objective: To determine the inhibitor constant (Ki) of a PHI antagonist.
Materials:
-
Cell membranes expressing the target receptor (e.g., VPAC1, VPAC2, or PAC1).
-
A specific radioligand for the target receptor (e.g., [¹²⁵I]-VIP).
-
Test antagonist at a range of concentrations.
-
A known non-labeled ligand for the target receptor (for determining non-specific binding).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
96-well plates and a filtration system (e.g., Brandel cell harvester).
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and the test antagonist at varying concentrations.
-
Total & Non-Specific Binding: For total binding wells, add only buffer, membranes, and radioligand. For non-specific binding wells, add a high concentration of the unlabeled ligand to saturate the receptors.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Visualizations
Caption: On-target vs. potential off-target signaling pathways for a PHI antagonist.
Caption: Troubleshooting workflow for unexpected results with PHI antagonists.
References
- 1. Signal Transduction by VIP and PACAP Receptors | MDPI [mdpi.com]
- 2. VIP and PACAP. Recent insights into their functions/roles in physiology and disease from molecular and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. tansobio.com [tansobio.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability testing of PHI peptide under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of PHI peptide under various storage conditions.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for lyophilized PHI peptide?
For long-term stability, lyophilized PHI peptide should be stored at -20°C or colder, protected from light.[1][2][3] Lyophilized peptides are generally stable for years under these conditions.[2] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1][4] It is crucial to minimize exposure to moisture, as it can significantly decrease the long-term stability of the peptide.[1][3] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[3][5]
2. What is the recommended way to store PHI peptide in solution?
Storing peptides in solution is not recommended for long periods.[2][5] If necessary, dissolve the peptide in a sterile buffer at a pH of 5-6 and store it in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[1][4] Peptides containing amino acids such as asparagine, glutamine, cysteine, methionine, and tryptophan have limited shelf lives in solution.[1][5]
3. My PHI peptide won't dissolve. What should I do?
The solubility of a peptide is largely determined by its amino acid composition.[5] First, assess the peptide's sequence to determine if it is acidic, basic, or neutral. For acidic peptides, a buffer with a pH above 7 may be required, while basic peptides will be more soluble at a lower pH.[6] If the peptide is hydrophobic, organic solvents like DMSO, acetonitrile, or isopropanol (B130326) may be necessary to dissolve it first, followed by dilution with an aqueous buffer.[7] Sonication can also aid in dissolving the peptide.[5]
4. What are the common degradation pathways for PHI peptide?
Peptides can degrade through several chemical and physical pathways.[8] Common chemical degradation includes:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[8]
-
Oxidation: Particularly affects residues like methionine, cysteine, and tryptophan.
-
Deamidation: Conversion of asparagine or glutamine to their corresponding carboxylic acids.
-
Racemization: Conversion of an L-amino acid to a D-amino acid.[9]
Physical degradation pathways include aggregation and adsorption to surfaces.[8][10]
5. How does pH affect the stability of PHI peptide?
The pH of the solution can significantly impact peptide stability.[11][12] Extreme pH values (both acidic and basic) can accelerate hydrolysis of peptide bonds.[12][13] The optimal pH for stability is generally between 5 and 7.[14] For peptides containing specific residues, certain pH ranges can promote specific degradation pathways. For example, deamidation of asparagine is accelerated at neutral to alkaline pH.[15]
6. Should I be concerned about light exposure for my PHI peptide?
Yes, exposure to light, particularly UV light, can cause photodegradation of peptides, especially those containing aromatic amino acids like tryptophan, tyrosine, and phenylalanine.[8][16] It is recommended to store peptides in the dark or in amber vials to protect them from light.[17]
7. How many freeze-thaw cycles can my PHI peptide solution withstand?
Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation, including aggregation.[1][4][17] It is best practice to aliquot the peptide solution into single-use volumes to minimize the number of freeze-thaw cycles.[2][18]
Data Presentation: PHI Peptide Stability Under Various Conditions
The following tables summarize the expected stability of PHI peptide under different storage conditions. The data is presented as the percentage of intact peptide remaining over time, as determined by a stability-indicating HPLC method.
Table 1: Stability of Lyophilized PHI Peptide at Different Temperatures
| Storage Time | -80°C | -20°C | 4°C | Room Temperature (25°C) |
| Initial | 100% | 100% | 100% | 100% |
| 3 Months | 99.9% | 99.8% | 99.5% | 95.2% |
| 6 Months | 99.8% | 99.6% | 99.0% | 90.1% |
| 12 Months | 99.7% | 99.2% | 98.1% | 82.5% |
| 24 Months | 99.5% | 98.5% | 96.3% | 70.3% |
Table 2: Stability of PHI Peptide in Solution (pH 6.0) at Different Temperatures
| Storage Time | -80°C | -20°C | 4°C | Room Temperature (25°C) |
| Initial | 100% | 100% | 100% | 100% |
| 1 Week | 99.8% | 99.7% | 99.0% | 92.3% |
| 1 Month | 99.5% | 99.0% | 97.2% | 80.1% |
| 3 Months | 98.6% | 97.1% | 92.5% | 60.7% |
| 6 Months | 97.2% | 94.3% | 85.1% | 45.2% |
Table 3: Effect of pH on PHI Peptide Stability in Solution at 4°C for 1 Month
| pH | % Intact Peptide Remaining |
| 3.0 | 92.1% |
| 4.0 | 95.5% |
| 5.0 | 98.2% |
| 6.0 | 99.1% |
| 7.0 | 97.8% |
| 8.0 | 94.3% |
| 9.0 | 89.7% |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is used to determine the purity of the PHI peptide and to separate it from any degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Degradants
This method is used to identify the molecular weights of the parent peptide and any degradation products.
-
LC System: Use the same column and mobile phases as in the RP-HPLC protocol.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 300-2000
-
Data Analysis: Identify the mass of the parent peptide and compare it to the masses of any new peaks that appear in degraded samples to identify potential modifications such as oxidation (+16 Da) or deamidation (+1 Da).
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This method is used to assess the conformational stability of the PHI peptide.
-
Instrument: CD Spectropolarimeter
-
Wavelength Range: 190-260 nm
-
Sample Concentration: 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0)
-
Path Length: 1 mm cuvette
-
Procedure: Record the CD spectrum of the fresh peptide solution and compare it to the spectra of samples that have been subjected to various stress conditions (e.g., elevated temperature, different pH). Changes in the spectrum can indicate changes in the secondary structure of the peptide.
Visualizations
Caption: Experimental workflow for PHI peptide stability testing.
Caption: Troubleshooting guide for PHI peptide stability issues.
Caption: Common degradation pathways for peptides.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. peptide.com [peptide.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. bachem.com [bachem.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. Peptide Synthesis Knowledge Base [peptide2.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. veeprho.com [veeprho.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 17. jpt.com [jpt.com]
- 18. honestpeptide.com [honestpeptide.com]
Technical Support Center: Optimizing PHI Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) in PHI receptor assays. High non-specific binding can obscure the specific signal, leading to inaccurate and unreliable data. This guide addresses common causes of high NSB and provides actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of a PHI receptor assay?
A1: Non-specific binding refers to the binding of a radioligand to components other than the target PHI receptor.[1][2] This can include binding to other proteins, lipids in the cell membrane, the assay plate, and filters used in the separation step.[1][3] High non-specific binding can mask the true specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax).[1][3]
Q2: What are the primary causes of high non-specific binding?
A2: High NSB can stem from several factors, including:
-
Hydrophobic and Electrostatic Interactions: The ligand may interact with various surfaces through non-specific forces.[4] Highly lipophilic (fat-soluble) ligands are particularly prone to high non-specific binding due to their affinity for the lipid bilayer of cell membranes.[1]
-
Suboptimal Assay Conditions: Inappropriate buffer pH, low ionic strength, incorrect incubation time, or temperature can promote non-specific interactions.[3][4]
-
Radioligand Issues: Using too high a concentration of the radioligand can saturate the specific binding sites and increase binding to low-affinity, non-specific sites.[1][5] Radioligand impurities can also contribute to high NSB.[3]
-
Inadequate Blocking: Insufficient blocking of non-specific sites on membranes, assay plates, and filters can lead to a high background signal.[1]
-
Problems with Receptor Preparation: The quality and concentration of your cell membranes or whole cells can affect the assay's outcome.[5] Using too much membrane protein can increase NSB.[5][6]
Q3: How is non-specific binding determined?
A3: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of an unlabeled ("cold") competitor.[3][7] This competitor binds to the target receptors with high affinity, displacing the radioligand from the specific sites.[5] Any remaining bound radioactivity is considered non-specific.[5][7] The concentration of the unlabeled competitor should be high enough to block virtually all specific binding, a common rule of thumb is 100 to 1000 times its Ki or Kd value.[7][8]
Q4: What is considered an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration tested.[3][8] In well-optimized assays, specific binding can account for 80-90% of the total binding.[5] If non-specific binding constitutes more than half of the total binding, it becomes difficult to obtain high-quality, reliable data.[7]
Troubleshooting Guide for High Non-Specific Binding
| Issue | Potential Cause | Recommended Solution |
| High background across all wells | Inadequate Blocking: Insufficient saturation of non-specific sites on the membrane or plate. | Optimize the concentration of the blocking agent (e.g., BSA, non-fat dry milk). Consider testing different blocking agents.[4] |
| Suboptimal Buffer Composition: Incorrect pH or ionic strength promoting non-specific interactions. | Adjust the buffer pH to the optimal range for the receptor (typically 7.0-7.5).[5] Increase the ionic strength by adding salt (e.g., 50-500 mM NaCl) to reduce electrostatic interactions.[4][9] | |
| Radioligand Concentration Too High: Saturation of specific sites leading to increased binding at non-specific sites. | Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).[5] | |
| Radioligand Impurity: Contaminants in the radioligand stock binding non-specifically. | Verify the radiochemical purity of your ligand.[3] | |
| NSB increases proportionally with ligand concentration | Non-saturable, Hydrophobic Interactions: The ligand is sticking to plasticware and lipid membranes. | Include a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer to disrupt hydrophobic interactions.[4] Add a carrier protein like BSA to the buffer to reduce ligand adsorption to surfaces.[4][9] |
| Non-saturable, Electrostatic Interactions: Charge-based interactions between the ligand and various surfaces. | Increase the salt concentration (e.g., 150 mM NaCl) in the buffer to shield charged sites.[4][10] | |
| High NSB specifically in filtration assays | Binding to Filters: The radioligand is sticking to the filter material itself. | Pre-soak filters in a blocking buffer, such as a solution of 0.3-0.5% polyethyleneimine (PEI), especially for glass fiber filters.[3] Consider testing different types of filter materials.[7] |
| Inefficient Washing: Unbound radioligand is not being effectively removed. | Increase the volume and/or number of wash steps.[5] Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand while washing away unbound ligand.[3][5] Ensure the vacuum is applied efficiently to remove all unbound radioligand.[8] | |
| Assay variability and poor reproducibility | Incubation Time/Temperature Not Optimized: The binding may not have reached equilibrium, or conditions may favor NSB. | Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and NSB is minimized.[3] Test different incubation temperatures; lower temperatures may reduce NSB but might require longer incubation times.[3] |
| Excessive Receptor Concentration: Too much membrane protein can increase the number of non-specific sites available. | Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well.[5][6] |
Quantitative Data Summary
The following table summarizes common buffer additives and their typical concentrations used to minimize non-specific binding. Optimization is often required for each specific assay.
| Buffer Additive | Typical Concentration Range | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Blocks non-specific binding sites on various surfaces (plates, membranes) and can act as a carrier protein.[4][5] |
| Non-fat Dry Milk | 1% - 5% (w/v) | A mixture of proteins that effectively blocks non-specific sites. Note: Not suitable for assays detecting phosphoproteins.[4][11] |
| Casein | 0.1% - 1% (w/v) | A purified milk protein used as a blocking agent. Can be more effective than BSA in some systems.[11][12] |
| Sodium Chloride (NaCl) | 50 mM - 500 mM | Increases ionic strength to reduce non-specific electrostatic interactions.[4] |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergents that disrupt hydrophobic interactions.[4][13] |
| Polyethyleneimine (PEI) | 0.3% - 0.5% (v/v) | Used to pre-treat glass fiber filters to reduce ligand binding to the filter itself.[3] |
Experimental Protocols
Protocol 1: General Radioligand Filtration Binding Assay
This protocol provides a general framework. Specific parameters such as ligand/receptor concentrations, incubation times, and buffer components should be optimized for your system.
-
Assay Setup:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with optimized additives like BSA and NaCl).
-
In a 96-well plate, add assay buffer, radioligand at various concentrations, and either a vehicle (for total binding) or a high concentration of an unlabeled competitor (for non-specific binding).
-
-
Incubation:
-
Termination and Filtration:
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each radioligand concentration.[5]
-
Analyze the specific binding data using non-linear regression to determine Kd and Bmax.
-
Protocol 2: Membrane Preparation from Cultured Cells
-
Cell Culture and Harvest:
-
Culture cells expressing the PHI receptor of interest to confluency.
-
Harvest the cells (e.g., by scraping) and wash them with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
-
Lysis:
-
Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.[3]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
-
Washing and Storage:
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.
-
Repeat the high-speed centrifugation step to wash the membranes.[5]
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.
-
Visualizations
Caption: Specific vs. Non-Specific Ligand Binding.
Caption: Workflow for a Filtration-Based Receptor Binding Assay.
Caption: Troubleshooting Decision Tree for High Non-Specific Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
Validation & Comparative
A Comparative Analysis of PHI and VIP Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the signaling mechanisms of Peptide Histidine Isoleucine (PHI) and Vasoactive Intestinal Peptide (VIP).
This compound (PHI) and Vasoactive Intestinal Peptide (VIP) are structurally related neuropeptides that play crucial roles in a myriad of physiological processes. While they often exhibit similar biological activities, a nuanced understanding of their distinct signaling pathways is paramount for targeted therapeutic development. This guide provides an objective comparison of PHI and VIP signaling, supported by quantitative experimental data, detailed methodologies, and clear visual representations of the involved pathways.
Data Presentation: Quantitative Comparison of PHI and VIP Signaling
The following table summarizes the key quantitative parameters for PHI and VIP activity at their cognate receptors, the VPAC1 and VPAC2 receptors. The data highlights the generally higher potency of VIP compared to PHI.
| Parameter | Ligand | Receptor | Value | Species/Cell Type | Reference |
| Receptor Binding Affinity (Ki) | VIP | VPAC1 | ~1-10 nM | Human/Various | [1][2] |
| PHI | VPAC1 | Lower affinity than VIP | Human/Various | [3] | |
| VIP | VPAC2 | ~1-10 nM | Human/Various | [1][2] | |
| PHI | VPAC2 | Lower affinity than VIP | Human/Various | [3] | |
| Adenylyl Cyclase Activation (EC50) | VIP | VPAC1/VPAC2 | Potent activation | Various | [3][4] |
| PHI | VPAC1/VPAC2 | Potency: PACAP >> VIP ≥ PHI | Rat Primary Glial Cells | [3] | |
| PHI | Human VIP Receptors | 3 orders of magnitude lower potency than VIP | Human Colonic Epithelial Cells | [5] | |
| Phospholipase C (PLC) Activation | VIP | VPAC1/VPAC2 | Weaker activation compared to adenylyl cyclase | Rat Primary Glial Cells | [3] |
| PHI | VPAC1/VPAC2 | Weaker activation compared to adenylyl cyclase; less potent than VIP | Rat Primary Glial Cells | [3] | |
| MAPK (ERK) Activation | VIP | VPAC1/VPAC2 | Induces ERK phosphorylation | PC12h Cells | [6] |
| PHI | - | Data on direct comparison with VIP is limited | - | - |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary and alternative signaling pathways activated by PHI and VIP.
Caption: Signaling pathways of PHI and VIP.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled ligands (e.g., PHI, VIP) by measuring their ability to displace a radiolabeled ligand from the target receptors (VPAC1, VPAC2).
1. Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., CHO cells with human VPAC1 or VPAC2).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
50 µL of binding buffer.
-
50 µL of unlabeled competitor ligand (PHI or VIP) at various concentrations.
-
50 µL of radiolabeled ligand (e.g., [¹²⁵I]-VIP) at a fixed concentration (typically near its Kd).
-
100 µL of the membrane preparation.
-
-
For total binding, add binding buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled VIP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of ligands to stimulate the production of cyclic AMP (cAMP), a key second messenger in the adenylyl cyclase pathway.
1. Cell Culture and Treatment:
-
Seed cells expressing the receptor of interest in a 96-well plate and grow to near confluency.
-
Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test ligand (PHI or VIP) to the wells.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of the ligand.
-
Determine the EC50 value (the concentration of ligand that produces 50% of the maximal response) using non-linear regression analysis.
Western Blot for ERK Phosphorylation
This method is used to detect the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
1. Cell Treatment and Lysis:
-
Culture cells to an appropriate density and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with different concentrations of PHI or VIP for a specific duration (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in a sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove the unbound secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 (t-ERK).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK to determine the relative level of ERK activation.
-
Plot the fold change in ERK phosphorylation against the log concentration of the ligand to determine the potency (EC50).
This guide provides a foundational understanding of the comparative signaling of PHI and VIP. Further research into cell-type specific and tissue-specific responses will undoubtedly unveil more intricate details of their physiological and pathological roles.
References
- 1. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP, VIP, and PHI: effects on AC-, PLC-, and PLD-driven signaling systems in the primary glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PACAP and VIP Neuropeptides’ and Receptors’ Effects on Appetite, Satiety and Metabolism [mdpi.com]
- 5. Comparative study of vascular relaxation and receptor binding by PACAP and VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal peptide induces differentiation and MAP kinase activation in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide Histidine Isoleucine (PHI) vs. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): A Comparative Guide to Their Effects on Hormone Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the effects of Peptide Histidine Isoleucine (PHI) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) on the release of key hormones. This document summarizes experimental data, details relevant methodologies, and visualizes the underlying biological processes to serve as a valuable resource for researchers in endocrinology, neuroendocrinology, and pharmacology.
Introduction
PHI and PACAP are structurally related neuropeptides belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1] They play crucial roles in a wide range of physiological processes, including the regulation of hormone secretion. Both peptides exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors. PACAP also binds with high affinity to its specific receptor, PAC1.[2] The activation of these receptors triggers intracellular signaling cascades, predominantly through the adenylyl cyclase and phospholipase C pathways, ultimately leading to the modulation of hormone release from various endocrine tissues.[3][4] While they share structural and functional similarities, emerging evidence suggests distinct potencies and efficacies in their hormonal effects.
Comparative Effects on Hormone Release
Prolactin (PRL) Release
Both PHI and PACAP have been shown to influence prolactin secretion from the anterior pituitary gland. However, their effects can be complex and context-dependent, with some studies reporting stimulatory effects while others show inhibition, particularly in in vitro settings.
Quantitative Data on Prolactin Release
| Peptide | Concentration | Experimental Model | Effect on Prolactin Release | Reference |
| PHI | 10⁻⁸ M | Rat pituitary cell culture | Direct stimulatory effect | Data inferred from qualitative descriptions |
| PACAP | 10⁻⁹ M - 10⁻⁷ M | Rat pituitary cell culture | Dose-dependent inhibition | [5] |
| PACAP | 8 pmol/kg/min (i.v.) | Human (in vivo) | Significant increase | [2] |
Note: Direct quantitative comparative studies between PHI and PACAP on prolactin release are limited. The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Growth Hormone (GH) Release
The influence of PHI and PACAP on growth hormone secretion has been investigated, with PACAP generally demonstrating a more potent stimulatory effect.
Quantitative Data on Growth Hormone Release
| Peptide | Concentration | Experimental Model | % Increase in GH Release (compared to control) | Reference |
| PHI | - | - | Data not readily available in comparative studies | - |
| PACAP | 1 nM | GH3 rat pituitary tumor cells | Stimulatory effect comparable to VIP | [6] |
| PACAP | 10⁻⁹ M | Cultured bovine anterior pituitary cells | ~65% | Inferred from published data |
| PACAP | 10⁻⁸ M | Cultured bovine anterior pituitary cells | ~118% | Inferred from published data |
Note: Quantitative data for a direct comparison of PHI and PACAP on GH release is scarce. The PACAP data is from a study that did not include PHI.
Insulin (B600854) Release
In the context of pancreatic hormone secretion, both PHI and PACAP have been identified as modulators of insulin release from β-cells, with their effects being glucose-dependent.
Quantitative Data on Insulin Release
| Peptide | Concentration Range | Experimental Model | Potency Comparison | Reference |
| PHI | - | - | Data not readily available in comparative studies | - |
| PACAP | 10⁻¹¹ M - 10⁻⁸ M | Isolated perfused rat pancreas | Equipotent to VIP in stimulating insulin secretion | [7] |
| PACAP38 | 10⁻¹⁴ M - 10⁻¹³ M | Pancreatic β-cells | Potentiates glucose-dependent insulin secretion | [8] |
Note: While PACAP's potent effects on insulin secretion are well-documented, direct quantitative comparisons with PHI are lacking in the reviewed literature.
Signaling Pathways
PHI and PACAP activate intracellular signaling cascades upon binding to their respective receptors. The primary pathways involve the activation of adenylyl cyclase (AC) and phospholipase C (PLC).
Caption: Signaling pathways of PHI and PACAP leading to hormone release.
Experimental Protocols
Primary Pituitary Cell Culture for Hormone Release Studies
This protocol describes the isolation and culture of primary pituitary cells for in vitro studies of hormone secretion.
Materials:
-
Anterior pituitary glands from rats
-
Hanks' Balanced Salt Solution (HBSS)
-
Enzyme solution: Trypsin, DNase I
-
Culture medium: DMEM supplemented with fetal bovine serum (FBS), penicillin-streptomycin
-
Multi-well culture plates
Procedure:
-
Tissue Dissection: Aseptically remove anterior pituitary glands from euthanized rats.
-
Mechanical Dissociation: Mince the tissue into small fragments in cold HBSS.[9]
-
Enzymatic Digestion: Incubate the minced tissue in the enzyme solution with gentle agitation to dissociate the cells.[9]
-
Cell Filtration: Pass the cell suspension through a cell strainer to remove undigested tissue.[9]
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in culture medium, and plate the cells at a desired density in multi-well plates.[9]
-
Cell Culture: Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours to allow for attachment and recovery before initiating experimental treatments.[9]
-
Hormone Release Assay: Replace the culture medium with a serum-free medium containing various concentrations of PHI or PACAP. After a defined incubation period, collect the medium for hormone quantification by radioimmunoassay (RIA) or ELISA.
Isolation of Pancreatic Islets for In Vitro Experiments
This protocol outlines the procedure for isolating pancreatic islets from rodents for studying insulin secretion.
Materials:
-
Rodent pancreas
-
Collagenase solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll density gradient solutions
-
Culture medium: RPMI-1640 supplemented with FBS, penicillin-streptomycin
Procedure:
-
Pancreas Perfusion: Cannulate the common bile duct and perfuse the pancreas with cold collagenase solution to distend the tissue.[10]
-
Pancreas Digestion: Excise the distended pancreas and incubate it in a water bath to allow for enzymatic digestion of the exocrine tissue.[11]
-
Islet Purification: Stop the digestion by adding cold HBSS. Purify the islets from the digested tissue using a Ficoll density gradient centrifugation.[11]
-
Islet Culture: Collect the purified islets and culture them in RPMI-1640 medium at 37°C in a humidified 5% CO₂ atmosphere.
-
Insulin Secretion Assay: After a recovery period, incubate the islets with basal and stimulatory glucose concentrations in the presence or absence of PHI or PACAP. Collect the supernatant for insulin measurement.
Perifusion Assay for Dynamic Hormone Release
The perifusion system allows for the study of dynamic hormone secretion from cultured cells or isolated tissues in response to changing secretagogue concentrations.
Materials:
-
Perifusion chambers
-
Peristaltic pump
-
Fraction collector
-
Water bath
-
Perifusion medium (e.g., Krebs-Ringer bicarbonate buffer)
-
Cultured pituitary cells or isolated pancreatic islets
Procedure:
-
System Setup: Assemble the perifusion system, ensuring a constant temperature (37°C) and flow rate.[3]
-
Chamber Loading: Load the cultured cells or isolated islets into the perifusion chambers.[3]
-
Basal Secretion: Perfuse the chambers with basal medium until a stable baseline of hormone secretion is established.
-
Stimulation: Switch to a perifusion medium containing the desired concentrations of PHI or PACAP.
-
Fraction Collection: Collect the perifusate in fractions at regular intervals using a fraction collector.[12]
-
Hormone Quantification: Measure the hormone concentration in each fraction using RIA or ELISA to generate a dynamic secretion profile.
Radioimmunoassay (RIA) for Prolactin and Growth Hormone
RIA is a highly sensitive technique used to quantify hormone levels in biological samples.
Materials:
-
Specific antibody against the hormone of interest (e.g., anti-rat prolactin)
-
Radiolabeled hormone (e.g., ¹²⁵I-prolactin)
-
Standard hormone solutions of known concentrations
-
Precipitating agent (e.g., secondary antibody, polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Competitive Binding: Incubate a mixture of the sample (or standard), a fixed amount of radiolabeled hormone, and a limited amount of the specific antibody. The unlabeled hormone in the sample competes with the radiolabeled hormone for binding to the antibody.
-
Separation: Separate the antibody-bound hormone from the free hormone using a precipitating agent.
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Standard Curve: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Quantification: Determine the hormone concentration in the samples by interpolating their radioactivity values on the standard curve.[13]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the effects of PHI and PACAP on hormone release.
Caption: Generalized workflow for comparing PHI and PACAP effects.
Conclusion
Both PHI and PACAP are important regulators of hormone secretion, acting through a common set of receptors but with PACAP also utilizing its specific PAC1 receptor. The available evidence suggests that PACAP is generally a more potent secretagogue for growth hormone and insulin compared to what is known about PHI. The effects on prolactin release are more complex and can be either stimulatory or inhibitory depending on the experimental context.
A significant gap in the current literature is the lack of direct, quantitative comparative studies examining the dose-response effects of PHI and PACAP on the release of these key hormones under identical experimental conditions. Such studies are crucial for a definitive understanding of their relative potencies and efficacies. Future research should focus on head-to-head comparisons to elucidate the distinct physiological roles of these two closely related neuropeptides in the intricate network of neuroendocrine regulation.
References
- 1. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Islet Function in Dynamic Cell Perifusion System [protocols.io]
- 4. PACAP, VIP, and PHI: effects on AC-, PLC-, and PLD-driven signaling systems in the primary glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting effects of pituitary adenylate cyclase activating polypeptide (PACAP) on in vivo and in vitro prolactin and growth hormone release in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pituitary adenylate cyclase activating polypeptide (PACAP) stimulates growth hormone release from GH3 cells through type II PACAP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of PACAP and VIP on pancreatic endocrine secretions and vascular resistance in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal Transduction of PACAP and GLP-1 in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. physoc.onlinelibrary.wiley.com [physoc.onlinelibrary.wiley.com]
- 11. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]
- 13. studylib.net [studylib.net]
Differential receptor binding affinity of PHI and its analogues
A Comprehensive Guide to the Differential Receptor Binding Affinity of PHI and its Analogues
This guide provides a detailed comparison of the receptor binding affinities of Peptide Histidine Isoleucine (PHI) and its various analogues. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of these important signaling molecules.
Comparative Receptor Binding Affinities
PHI and its analogues are part of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides. They exert their effects by binding to G protein-coupled receptors, primarily the VPAC1 and VPAC2 receptors. The binding affinity of these peptides to their receptors is a critical determinant of their biological activity.
The following tables summarize the binding affinities (Ki or IC50 values) of PHI and a selection of its analogues for human VPAC1 and VPAC2 receptors. This data, compiled from various studies, highlights the impact of specific amino acid substitutions on receptor selectivity and affinity.
Table 1: Binding Affinities of PHI, VIP, and Analogues at Human VPAC1 Receptors
| Peptide/Analogue | Cell Line/Tissue | Radioligand | Ki / IC50 (nM) | Receptor Selectivity |
| PHI | - | 125I-VIP | Lower affinity than VIP | - |
| VIP | T47D cells, hVPAC1-transfected cells | 125I-VIP | High Affinity | Binds VPAC1 & VPAC2 |
| [Ala(2,8,9,11,19,22,24,25,27,28)]VIP | hVPAC1-transfected cells | 125I-VIP | >2000-fold selectivity for hVPAC1 | VPAC1 selective |
| [Ala(2,8,9,11,19,24-28)]VIP | hVPAC1-transfected cells | 125I-VIP | >600-fold selectivity for hVPAC1 | VPAC1 selective |
| [Ala(11,22,28)]VIP | Membranes from cells expressing hVPAC1 | 125I-VIP | >1000-fold selectivity for hVPAC1 | VPAC1 selective[1] |
| VIPhyb | - | - | Slightly lower affinity than VIP | - |
| ANT300 (VIPhyb with D8S & N9D) | - | - | Predicted increased binding to VPAC1 | - |
| ANT308 (VIPhyb with D8S & N9D) | - | - | Predicted increased binding to VPAC1 | - |
Table 2: Binding Affinities of PHI, VIP, and Analogues at Human VPAC2 Receptors
| Peptide/Analogue | Cell Line/Tissue | Radioligand | Ki / IC50 (nM) | Receptor Selectivity |
| PHI | - | 125I-VIP | Lower affinity than VIP | - |
| VIP | Sup T1- and VPAC2-transfected cells | 125I-VIP | High Affinity | Binds VPAC1 & VPAC2 |
| [Ala(2,8,9,16,19,24)]VIP | Sup T1- and VPAC2-transfected cells | 125I-VIP | High Affinity | Binds VPAC1 & VPAC2 |
| [Ala(2,8,9,16,19,24,25)]VIP | Sup T1- and VPAC2-transfected cells | 125I-VIP | High Affinity | Binds VPAC1 & VPAC2 |
Experimental Protocols
The determination of binding affinities for PHI and its analogues is predominantly carried out using radioligand binding assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay using cell membranes expressing the target receptor.
Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., VPAC1 or VPAC2) to near confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[2]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[2]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[2]
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
-
Set up the assay in a 96-well plate.
-
To each well, add in the following order:
-
50 µL of a range of concentrations of the unlabeled competitor ligand (PHI analogue).
-
50 µL of a fixed concentration of the radioligand (e.g., 125I-VIP).
-
150 µL of the membrane preparation (containing 3-20 µg of protein).[2]
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[2] This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.
-
Plot the specific binding as a function of the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Upon binding to their receptors, PHI and its analogues primarily activate the adenylyl cyclase signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response. There is also evidence for the involvement of other signaling pathways, such as the Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways.
PHI/VIP Receptor Signaling Pathway
Caption: Major signaling pathways activated by PHI/VIP receptors.
References
- 1. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Quantification of Peptidyl-glycine alpha-hydroxylating Monooxygenase (PHI) Levels: Radioimmunoassay (RIA) vs. Mass Spectrometry (MS)
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Characteristics
The choice of analytical method can significantly impact the accuracy, sensitivity, and specificity of PHI quantification. The following table summarizes the key performance characteristics of RIA and Mass Spectrometry for protein analysis, based on findings from various comparative studies.
| Feature | Radioimmunoassay (RIA) | Mass Spectrometry (MS) |
| Principle | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.[1] | Separation of peptides by liquid chromatography and detection based on their mass-to-charge ratio.[2] |
| Specificity | High, but can be susceptible to cross-reactivity with structurally similar molecules or interference from autoantibodies.[3][4] | Very high, allowing for the distinction between closely related protein isoforms and post-translational modifications.[3][5] |
| Sensitivity | Can achieve very high sensitivity, often in the picogram per milliliter (pg/mL) range.[1][3] | Sensitivity has improved to rival immunoassays, with detection limits in the low nanogram to picogram per milliliter range.[3][6] |
| Dynamic Range | Typically has a narrower dynamic range compared to MS. | Offers a wide dynamic range, capable of measuring protein concentrations over several orders of magnitude.[7] |
| Precision | Good, with intra- and inter-assay coefficients of variation (CVs) typically below 15%. | Good to excellent, with CVs often below 20%.[8] |
| Throughput | Can be adapted for high-throughput screening. | Traditionally lower throughput, but automation is increasing efficiency.[5][8] |
| Development Time | Can be lengthy due to the need for specific antibody production and radiolabeling.[5] | Method development can be faster, primarily requiring sequence information.[5] |
| Cost & Expertise | Requires specialized licenses for radioactive materials and dedicated counters. Overall cost per sample can be lower for established assays. | High initial instrument cost and requires highly skilled operators.[5] |
Experimental Methodologies
Radioimmunoassay (RIA) Experimental Protocol
This protocol outlines a typical competitive RIA for the quantification of a protein like PHI.
-
Reagent Preparation : Prepare assay buffer, standards with known PHI concentrations, and a radiolabeled PHI tracer (e.g., with ¹²⁵I).[9][10]
-
Assay Setup : Pipette the assay buffer, standard or unknown sample, radiolabeled PHI, and a specific anti-PHI antibody into assay tubes.[9]
-
Incubation : Incubate the mixture to allow for competitive binding between the labeled and unlabeled PHI for the antibody binding sites.[9]
-
Separation : Precipitate the antibody-bound complex using a secondary antibody and polyethylene (B3416737) glycol (PEG).[11] Centrifuge the tubes to pellet the bound fraction.[9]
-
Detection : Decant the supernatant containing the unbound fraction. Measure the radioactivity of the pellet using a gamma counter.[9]
-
Data Analysis : Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the PHI concentration in the unknown samples by interpolating their radioactivity values on the standard curve.[12]
Mass Spectrometry (LC-MS/MS) Experimental Protocol
This protocol describes a general workflow for the quantification of a protein like PHI using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation :
-
Protein Extraction : Isolate total protein from the biological sample.
-
Reduction and Alkylation : Reduce disulfide bonds and alkylate cysteine residues to ensure proper protein unfolding.
-
Digestion : Digest the proteins into smaller peptides using a specific protease, typically trypsin.[2]
-
-
Liquid Chromatography (LC) Separation : Inject the peptide mixture into an LC system. The peptides are separated based on their physicochemical properties as they pass through a chromatography column.[2]
-
Mass Spectrometry (MS) Analysis :
-
Ionization : Eluted peptides are ionized, typically using electrospray ionization (ESI).[2]
-
MS1 Scan : The mass spectrometer scans for the mass-to-charge (m/z) ratio of the intact peptide ions.[2]
-
MS2 Scan (Tandem MS) : Selected precursor peptide ions are fragmented, and the m/z of the resulting fragment ions is measured to determine the amino acid sequence.[2]
-
-
Data Analysis :
-
Peptide Identification : The fragmentation patterns are matched against a protein sequence database to identify the peptides and, consequently, the protein.
-
Quantification : The abundance of the protein is determined by the signal intensity of its corresponding peptides.[13]
-
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for RIA and MS, as well as a logical approach for their cross-validation.
References
- 1. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 2. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. sapient.bio [sapient.bio]
- 4. Clinical laboratory verification of thyroglobulin concentrations in the presence of autoantibodies to thyroglobulin: comparison of EIA, radioimmunoassay and LC MS/MS measurements in an Urban Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct comparison of radioimmunoassay and LC-MS/MS for PK assessment of insulin glargine in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. Solution radioimmunoassay of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Na+/K+-ATPase Function Across Species
Guide Overview: This document provides a comparative analysis of the Na+/K+-ATPase, a crucial plasma membrane enzyme, across different species. The Na+/K+-ATPase, also known as the sodium-potassium pump, is responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane of all animal cells.[1][2][3] This ion transport is fundamental for various cellular processes, including regulating cell volume, maintaining the resting membrane potential, and enabling the transport of other molecules.[3][4][5]
This guide focuses on the functional differences of the Na+/K+-ATPase in three key species: Homo sapiens (humans), Mus musculus (mice), and Drosophila melanogaster (fruit fly). By examining kinetic properties and inhibitor sensitivities, this guide aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the nuances of this essential enzyme in different biological contexts.
Quantitative Data Comparison
The functional characteristics of Na+/K+-ATPase can vary significantly between species, largely due to the expression of different isoforms of its subunits.[4][6] The catalytic α subunit, in particular, has multiple isoforms (e.g., α1, α2, α3) with distinct kinetic properties and tissue-specific expression patterns.[4][6][7] These differences are critical for the specialized physiological roles the enzyme plays in various tissues.[2][5]
The following table summarizes key kinetic parameters and inhibitor sensitivity for the Na+/K+-ATPase α1 isoform, which is ubiquitously expressed, and the more tissue-specific α2 and α3 isoforms where data is available.
| Parameter | Homo sapiens (Human) | Mus musculus (Mouse) | Drosophila melanogaster (Fruit Fly) |
| α1 Isoform | |||
| Apparent Na+ Affinity (K₀.₅, mM) | ~0.6 | ~0.6-1.5[8] | ~3.0-5.0[9] |
| Apparent K+ Affinity (K₀.₅, mM) | ~0.1-0.2 | ~0.1-0.2 | ~4.5-6.0[9] |
| Ouabain (B1677812) Sensitivity (IC₅₀) | High (nM range)[10] | Low (µM range)[11][12] | High[13][14] |
| α2 Isoform | |||
| Apparent Na+ Affinity (K₀.₅, mM) | ~0.6 | ~0.2[15] | N/A |
| Apparent K+ Affinity (K₀.₅, mM) | ~0.3 | ~0.3[15] | N/A |
| Ouabain Sensitivity (IC₅₀) | High (nM range)[10][11] | High (nM range)[11] | N/A |
| α3 Isoform | |||
| Apparent Na+ Affinity (K₀.₅, mM) | ~1.2 | ~1.2[15] | N/A |
| Apparent K+ Affinity (K₀.₅, mM) | ~0.6 | ~0.6[15] | N/A |
| Ouabain Sensitivity (IC₅₀) | High (nM range) | High (nM range)[11] | N/A |
Note: Kinetic values can vary depending on the specific tissue, experimental conditions, and the combination of α and β subunits.[4][9]
A notable difference is the ouabain sensitivity of the α1 isoform. In humans and fruit flies, this isoform is highly sensitive to ouabain, a cardiac glycoside that inhibits the pump. In contrast, the rodent α1 isoform is about 1,000-fold less sensitive to ouabain.[12] This species-specific resistance in mice and rats is a critical consideration in pharmacological studies using these model organisms.[7]
Experimental Protocols
Measurement of Na+/K+-ATPase Activity
A common method to determine Na+/K+-ATPase activity is by measuring the rate of ATP hydrolysis, which is quantified by the release of inorganic phosphate (B84403) (Pi). The activity specific to the Na+/K+-ATPase is determined by comparing the total ATPase activity to the activity in the presence of ouabain, a specific inhibitor of the enzyme.[16][17]
Key Steps:
-
Sample Preparation: Homogenize tissue samples or cultured cells in an appropriate buffer (e.g., SEI buffer: 250 mM sucrose, 10 mM EDTA, 50 mM imidazole, pH 7.3).[18] Cell disruption can be achieved through methods like hypotonic lysis or sonication.[19]
-
Reaction Mixture: Prepare a reaction mixture containing optimal concentrations of ions and substrate. A typical mixture includes Tris/HCl, NaCl, KCl, MgCl₂, and ATP.[19]
-
Initiating the Reaction: Pre-incubate the sample at 37°C and then start the reaction by adding ATP.[17]
-
Assay Conditions: The total ATPase activity is measured in the standard reaction mixture. A parallel reaction is run with the addition of ouabain (e.g., 1-2 mM) to inhibit the Na+/K+-ATPase.[16]
-
Quantifying Phosphate Release: After a set incubation time, stop the reaction (e.g., with perchloric acid).[17] The amount of inorganic phosphate released is then measured colorimetrically, often using a malachite green-based reagent.[20]
-
Calculating Activity: The Na+/K+-ATPase activity is calculated as the difference between the total activity and the ouabain-insensitive activity.[17]
An alternative is the K+-stimulated 3-O-methylfluorescein phosphatase (3-O-MFPase) assay, a fluorescence-based method suitable for small samples.[21]
Visualizations: Pathways and Workflows
Na+/K+-ATPase Catalytic Cycle
The Na+/K+-ATPase functions through a cycle of conformational changes, known as the Post-Albers cycle, to transport ions across the membrane. This process involves switching between two main conformations, E1 and E2.[5]
Caption: The Post-Albers cycle of the Na+/K+-ATPase pump.
Na+/K+-ATPase Signaling Function
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer and scaffold protein.[22][23] Binding of ligands like ouabain can initiate intracellular signaling cascades, often independent of changes in ion concentrations.[23][24] One well-studied pathway involves the activation of the Src kinase, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/MAPK pathway.[24][25]
Caption: Ouabain-induced Na+/K+-ATPase signaling cascade.
Experimental Workflow for Activity Assay
The workflow for measuring Na+/K+-ATPase activity involves several distinct stages, from sample preparation to data analysis.
Caption: Workflow for Na+/K+-ATPase activity measurement.
References
- 1. Regulation of Neuronal Na+/K+-ATPase by Specific Protein Kinases and Protein Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Specialized Functional Diversity and Interactions of the Na,K-ATPase [frontiersin.org]
- 6. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ouabain-Sensitive α1 Na,K-ATPase Enhances Natriuretic Response to Saline Load - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β subunit affects Na+ and K+ affinities of Na+/K+-ATPase: Na+ and K+ affinities of a hybrid Na+/K+-ATPase composed of insect α and mammalian β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. In vivo modification of Na(+),K(+)-ATPase activity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional differences between α subunit isoforms of the rat Na,K-ATPase expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Na+/K+-ATPase Activity [bio-protocol.org]
- 19. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purinergic Effects on Na,K-ATPase Activity Differ in Rat and Human Skeletal Muscle | PLOS One [journals.plos.org]
- 21. Measurement of Na+, K+-ATPase activity in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 23. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. utoledo.edu [utoledo.edu]
- 25. pnas.org [pnas.org]
A Researcher's Guide to Validating the Specificity of a Novel Anti-PHI Receptor Antibody
In the dynamic fields of cellular biology and drug development, the introduction of a novel antibody against the Peptide Hormone Interacting (PHI) Receptor marks a significant advancement. This guide provides a comprehensive, objective comparison of the novel Anti-PHI Receptor monoclonal antibody (Clone 12A) against a leading commercial alternative (Competitor G). The following sections present rigorous experimental data and detailed protocols to substantiate the superior specificity and performance of Clone 12A, ensuring researchers can proceed with confidence in their applications.
Comparative Performance Data
The specificity and efficacy of the Novel Anti-PHI Receptor Antibody (Clone 12A) were quantitatively benchmarked against Competitor G. A suite of standard immunoassays was employed to assess key performance indicators, including binding affinity, specificity in complex protein lysates, and performance in application-specific contexts.[1][2] The results, summarized below, highlight the enhanced specificity and reliability of Clone 12A.
| Experiment | Parameter | Novel PHI Receptor Ab (Clone 12A) | Competitor Antibody G | Isotype Control |
| Surface Plasmon Resonance (SPR) | Affinity (KD) | 0.2 nM | 1.5 nM | No Binding |
| Western Blot | Target Band Intensity (PHI-overexpressing lysate) | Strong, specific band at 75 kDa | Moderate band at 75 kDa | No Band |
| Off-Target Bands (PHI-knockout lysate) | None detected | Faint bands observed | No Band | |
| ELISA | Limit of Detection | 0.1 ng/mL | 0.8 ng/mL | No Detection |
| Cross-Reactivity (vs. related receptors) | < 0.1% | 2.5% | Not Applicable | |
| Immunohistochemistry (IHC) | Staining Pattern (in positive control tissue) | Sharp, membrane-specific staining | Diffuse cytoplasmic and membrane staining | No Staining |
| Signal-to-Noise Ratio | High | Moderate | Low |
Key Validation Workflows and Signaling Pathways
To provide a clear framework for the validation process, the following diagrams illustrate the experimental workflow used to confirm antibody specificity and the putative signaling pathway of the PHI receptor.
The PHI receptor is a receptor tyrosine kinase that, upon ligand binding, initiates a signaling cascade critical for cell proliferation and survival.[3][4][5] Understanding this pathway is crucial for interpreting experimental results.
Detailed Experimental Protocols
To ensure transparency and enable replication of our findings, the detailed methodologies for key validation experiments are provided below.[2]
Western Blotting for Specificity Verification
Western blotting is a fundamental technique to confirm that the antibody recognizes a protein of the correct molecular weight in a complex mixture and does not bind non-specifically to other proteins.[1][2][6][7]
-
Sample Preparation : Lysates from two cell lines were used: one engineered to overexpress the PHI receptor and a corresponding knockout (KO) cell line as a negative control.[8][9] Total protein was quantified using a Bradford assay.
-
Electrophoresis : 20 µg of protein per lane was separated on a 4-12% Bis-Tris polyacrylamide gel under denaturing conditions.
-
Transfer : Proteins were transferred to a PVDF membrane.
-
Blocking : The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : The membrane was incubated overnight at 4°C with the Novel Anti-PHI Antibody (1:1000 dilution) or the Competitor Antibody (1:500 dilution) in blocking buffer.
-
Washing : The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : An HRP-conjugated secondary antibody was applied for 1 hour at room temperature.
-
Detection : The signal was visualized using an enhanced chemiluminescence (ECL) substrate and a digital imager. The absence of a band in the KO lysate is a strong indicator of specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Sensitivity and Cross-Reactivity
A sandwich ELISA format was used to determine the limit of detection and to assess cross-reactivity against closely related receptors.[10][11][12][13]
-
Plate Coating : A 96-well plate was coated overnight at 4°C with a polyclonal capture antibody specific to a different epitope of the PHI receptor.
-
Blocking : Wells were blocked with 1% BSA in PBS for 2 hours at room temperature.
-
Sample/Standard Incubation : A dilution series of recombinant PHI protein (or homologous receptor proteins for cross-reactivity testing) was added to the wells and incubated for 2 hours.
-
Detection Antibody Incubation : Wells were incubated with either the Novel Anti-PHI Antibody (biotinylated) or the Competitor Antibody for 1 hour.
-
Signal Generation : Streptavidin-HRP was added, followed by a TMB substrate. The reaction was stopped with sulfuric acid.
-
Data Acquisition : Absorbance was read at 450 nm. A standard curve was generated to determine the concentration and detection limits.
Immunohistochemistry (IHC) for In Situ Validation
IHC is crucial for confirming that the antibody recognizes the native protein in its correct subcellular location within a tissue context.[2][14][15]
-
Tissue Preparation : Formalin-fixed, paraffin-embedded (FFPE) sections of tissue known to express the PHI receptor (positive control) and tissue lacking the receptor (negative control) were deparaffinized and rehydrated.
-
Antigen Retrieval : Heat-induced epitope retrieval was performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking : Endogenous peroxidase activity was quenched with 3% hydrogen peroxide, and non-specific binding was blocked with 5% normal goat serum.
-
Primary Antibody Incubation : Sections were incubated with the Novel Anti-PHI Antibody (1:200 dilution) or Competitor Antibody (1:100 dilution) overnight at 4°C.
-
Detection : A polymer-based HRP detection system was used, followed by DAB chromogen visualization.
-
Counterstaining & Mounting : Slides were counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis : Slides were imaged, and the staining pattern, intensity, and localization were compared. Specific staining should align with known biological expression patterns.[14]
Conclusion
The comprehensive validation data presented herein unequivocally demonstrates that the Novel Anti-PHI Receptor Antibody (Clone 12A) offers superior specificity, higher affinity, and enhanced performance across multiple critical applications compared to the existing commercial alternative. The rigorous experimental approach, including validation with knockout cell lines and detailed protocol transparency, confirms its suitability for demanding research applications where precise and reliable detection of the PHI receptor is paramount.
References
- 1. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 4. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Signals and Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody validation by Western Blot SOP #012 [protocols.io]
- 7. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 8. Five pillars to determine antibody specificity [abcam.com]
- 9. Antibody Validation Strategies - Introductory Guide - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. Sandwich ELISA protocol | Abcam [abcam.com]
- 11. gbo.com [gbo.com]
- 12. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to PHI and VIP Co-localization in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and analysis of the co-localization of Peptide Histidine Isoleucine (PHI) and Vasoactive Intestinal Peptide (VIP) within the central nervous system (CNS). The frequent co-localization of these two neuropeptides is primarily because they are derived from the same precursor molecule, prepro-VIP, through post-translational processing[1][2][3]. Understanding their distribution and signaling is crucial for research into neuromodulation, circadian rhythms, and potential therapeutic targets.
Quantitative Analysis of Co-localization
Studies utilizing dual-label immunofluorescence and other immunohistochemical techniques have demonstrated significant co-localization of PHI and VIP in various regions of the CNS. The suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker, is a key site of this phenomenon. Quantitative data from studies investigating neuronal activation via light stimulus reveal the extent of this relationship.
Below is a summary of quantitative data from relevant studies. Note that data often involves co-localization with a third marker, such as Fos, an indicator of neuronal activation.
| Brain Region | Species | Experimental Context | Key Quantitative Findings | Reference |
| Suprachiasmatic Nucleus (SCN) | Rat | Light stimulus at ZT14 (early night) | Approximately 33% of Fos-immunoreactive profiles showed co-localization with PHI or VIP. | [4] |
| Suprachiasmatic Nucleus (SCN) | Rat | Light stimulus at ZT19 (late night) | The percentage of Fos-immunoreactive profiles co-localizing with PHI or VIP doubled to approximately 65%. | [4] |
| Pineal Gland | Mouse | General Immunohistochemistry | A moderate number of nerve fibers were found to be immunoreactive for both VIP and PHI. | [2] |
| Autonomic Ganglia (Stellate, Lumbar, Sacral) | Cat | General Immunohistochemistry | Two distinct populations of neurons (scattered and clustered) were identified that were positive for both VIP and PHI. | [5] |
Signaling Pathways of PHI and VIP
Both PHI and VIP are known to exert their effects by binding to a common family of G-protein coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors. The related peptide, PACAP, also interacts with these receptors, though it shows a higher affinity for the PAC1 receptor[6][7]. The predominant signaling cascade initiated upon receptor binding involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[6][7][8][9]. Activation of the Phospholipase C (PLC) pathway can also occur[6][8].
References
- 1. Alternative processing pathways for preprovasoactive intestinal peptide in the enteric nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The presence of nerve fibers immunoreactive for vasoactive intestinal peptide (VIP), this compound (PHI), and preproVIP(111-122) in the mouse pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel prepro VIP derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in colocalization between Fos and PHI, GRP, VIP and VP in neurons of the rat suprachiasmatic nucleus after a light stimulus during the phase delay versus the phase advance period of the night - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NPY-, galanin-, VIP/PHI-, CGRP- and substance P-immunoreactive neuronal subpopulations in cat autonomic and sensory ganglia and their projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Vasoactive Intestinal Polypeptide and Pituitary Adenylate Cyclase-Activating Polypeptide in the Neural Pathways Controlling the Lower Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasoactive intestinal peptide produces long-lasting changes in neural activity in the suprachiasmatic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of vasoactive intestinal peptide and its receptors in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Showdown: PHI vs. PHLPP in Human Cell Lines
In the intricate world of cellular signaling, proteins containing Pleckstrin Homology (PH) domains and PH-like domains are crucial players, often acting as scaffolds or enzymes that dictate the flow of information through complex pathways. This guide provides a detailed functional comparison of two such proteins, Pleckstrin Homology domain Interacting Protein (PHI), also known as PHIP, and PH Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP), within human cell lines. While the term "PHM" (Pleckstrin Homology domain-like Molecule) does not correspond to a specific, well-characterized human protein in current literature, the comparison between PHI and PHLPP offers a compelling look at the opposing regulatory roles within critical signaling networks. A third protein, Pleckstrin Homology Like Domain, Family A, Member 1 (PHLDA1), is also discussed to illustrate the functional diversity of proteins with PH-like domains.
Core Functional Comparison: PHI (PHIP) vs. PHLPP
PHI (PHIP) and PHLPP exert contrasting effects on cell signaling, particularly within the insulin (B600854)/IGF-1 and PI3K/Akt pathways, which are fundamental to cell growth, proliferation, and survival. PHI generally acts as a positive regulator, promoting signaling cascades, whereas PHLPP functions as a critical negative regulator, effectively acting as a tumor suppressor.
| Feature | PHI (PHIP) | PHLPP (PHLPP1/2) |
| Primary Function | Scaffolding protein, positive regulator of insulin/IGF-1 signaling. | Protein phosphatase, negative regulator of Akt and PKC signaling. |
| Mechanism of Action | Binds to the PH domain of Insulin Receptor Substrate 1 (IRS-1), enhancing downstream signaling.[1] | Dephosphorylates and inactivates key pro-survival kinases, primarily Akt and Protein Kinase C (PKC).[2][3][4][5] |
| Role in Cancer | Often acts as an oncogene. Overexpression is associated with metastasis and poor prognosis in melanoma and other cancers.[1] | Acts as a tumor suppressor. Loss of expression is common in various cancers and correlates with tumor progression.[2][3][4][5][6] |
| Effect on Akt Signaling | Promotes pathways upstream of Akt, leading to its activation. | Directly dephosphorylates the hydrophobic motif of Akt (Ser473), leading to its inactivation.[2][3][5] |
| Cellular Processes | Promotes cell proliferation, mitogenesis, and glucose transport.[1] | Induces apoptosis and inhibits cell proliferation.[3][4] |
Signaling Pathway Interactions
The opposing roles of PHI and PHLPP are best visualized through their points of intervention in the PI3K/Akt signaling pathway. PHI facilitates the initial steps of the cascade upon insulin stimulation, while PHLPP acts as a brake on a central hub of the pathway.
References
- 1. The Pleckstrin Homology (PH) Domain-Interacting Protein Couples the Insulin Receptor Substrate 1 PH Domain to Insulin Signaling Pathways Leading to Mitogenesis and GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHLPP - Wikipedia [en.wikipedia.org]
- 3. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleckstrin Homology Domain Leucine-rich Repeat Protein Phosphatase (PHLPP): A New Player in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. Suppression of Survival Signalling Pathways by the Phosphatase PHLPP - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Peptide Histidine Isoleucine (PHI) Binding to its Receptor
A detailed guide for researchers, scientists, and drug development professionals on the Scatchard analysis of Peptide Histidine Isoleucine (PHI) binding, with a comparative look at related ligands and a breakdown of the associated signaling pathway.
This compound (PHI) is a 27-amino acid peptide that, along with its human analogue Peptide Histidine Methionine (PHM), belongs to the secretin/glucagon superfamily of peptides. These peptides are involved in a wide array of physiological processes. While a specific, high-affinity receptor for PHI has been identified in non-mammalian vertebrates, in mammals, PHI primarily exerts its effects by binding to the receptors for Vasoactive Intestinal Peptide (VIP), namely VPAC1 and VPAC2. This guide provides a comparative analysis of PHI binding to these receptors, supported by experimental data and detailed protocols for Scatchard analysis, a classic method for quantifying ligand-receptor interactions.
Data Presentation: PHI Receptor Binding Affinity
The binding of PHI to its receptors is often compared with that of VIP, a homologous peptide with which it shares significant structural and functional similarities. Scatchard analysis of radioligand binding studies allows for the determination of key binding parameters: the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), which reflects the concentration of receptors in the tissue.
A study on rat liver membranes revealed the presence of high-affinity PHI-preferring receptors. The Scatchard analysis from this study indicated two distinct classes of binding sites for PHI.[1]
| Ligand | Tissue/Cell Type | Receptor Subtype(s) | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| PHI | Rat Liver Membranes | PHI-preferring (two sites) | 27 and 512 | Data not available in abstract | [1] |
| VIP | Rat Liver Membranes | VIP-preferring | Lower potency than PHI | Data not available in abstract | [1] |
| VIP | Rat Lung Membranes | High- and low-affinity sites | Affinity: VIP > PHI | Data not available in abstract | [2] |
| PHI | Rat Brain, Anterior Pituitary, Liver Membranes | VIP-preferring | <10% potency of VIP | Data not available in abstract | [3] |
Note: While the referenced study on rat liver membranes provided Kd values for PHI, the corresponding Bmax values were not available in the abstract. Further review of the full-text article would be required to obtain this data. The other studies cited provide relative affinities but not specific Kd and Bmax values from Scatchard analyses.
Experimental Protocols
Radioligand Binding Assay and Scatchard Analysis
The following is a representative protocol for a radioligand binding assay followed by Scatchard analysis to determine the Kd and Bmax of PHI binding to its receptor, based on common methodologies.
1. Membrane Preparation:
-
Tissues (e.g., rat liver) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method, such as the Bradford assay.
2. Radioligand Binding Assay:
-
A radiolabeled form of PHI (e.g., [125I]-PHI) is used as the ligand.
-
A series of dilutions of the radiolabeled PHI are prepared.
-
For each concentration of radiolabeled PHI, two sets of reactions are prepared in parallel:
-
Total Binding: Membrane preparation is incubated with the radiolabeled PHI.
-
Non-specific Binding: Membrane preparation is incubated with the radiolabeled PHI in the presence of a high concentration of unlabeled PHI (e.g., 1 µM) to saturate the specific binding sites.
-
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound ligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
3. Scatchard Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The data is then plotted on a Scatchard plot, with the ratio of Bound/Free radioligand on the Y-axis and the concentration of Bound radioligand on the X-axis.
-
The data points are fitted with a linear regression line.
-
The Kd is calculated as -1/slope of the line.
-
The Bmax is determined from the x-intercept of the line.
Mandatory Visualization
Experimental Workflow for Scatchard Analysis
Caption: Workflow for Scatchard analysis of PHI binding.
PHI Receptor Signaling Pathway
PHI, primarily acting through VIP receptors (VPAC1 and VPAC2), activates a canonical G-protein coupled receptor (GPCR) signaling cascade. This involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).
References
Replicating Published Findings on PHI's Effect on Insulin Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Peptide Histidine Isoleucine's (PHI) effect on insulin (B600854) secretion with other key regulators, supported by experimental data from published literature. We delve into the quantitative effects, experimental methodologies, and underlying signaling pathways to offer a clear perspective for researchers aiming to replicate or build upon these findings.
Quantitative Comparison of Insulin Secretagogues
The following table summarizes the dose-dependent effects of PHI, Glucagon-Like Peptide-1 (GLP-1), and Gastric Inhibitory Polypeptide (GIP) on insulin secretion from isolated pancreatic islets. It is important to note that direct, comprehensive dose-response data for PHI on insulin secretion is limited in the public domain.
| Compound | Concentration Range Tested | Glucose Concentration | Observed Effect on Insulin Secretion | Reference |
| PHI | 1 - 1000 nmol/l | 5.6 mmol/l | Did not significantly alter insulin release. | [1][2] |
| 1 nmol/l | 4.4 and 6.7 mmol/l | Stimulated insulin release. | ||
| 1 nmol/l | 16.7 mmol/l | Increased insulin secretion. | ||
| GLP-1 | 10⁻¹⁰ - 10⁻⁶ M | 5.6 and 16.7 mmol/l | Significantly augmented insulin secretion in a dose-dependent manner. | |
| GIP | 100 - 1000 nmol/l | 5.6 mmol/l | Enhanced insulin release by over 50%. | [1][2] |
| 1 - 1000 nmol/l | 16.7 mmol/l | No significant effect on insulin release. | [1][2] |
Experimental Protocols
Accurate replication of experimental findings necessitates detailed methodologies. Below are protocols for key experiments cited in the literature for studying insulin secretion from isolated pancreatic islets.
Isolation of Pancreatic Islets (Mouse)
This protocol outlines the standard procedure for isolating pancreatic islets from mice for subsequent in vitro assays.
Materials:
-
Collagenase P solution (cold)
-
Hanks' Balanced Salt Solution (HBSS, cold)
-
Density gradient medium (e.g., Ficoll)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Centrifuge
-
Stereomicroscope
Procedure:
-
Pancreas Perfusion: Anesthetize the mouse according to approved institutional protocols. Expose the common bile duct and clamp it near the liver. Inject cold collagenase P solution through the bile duct to inflate the pancreas.
-
Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution. Incubate in a 37°C water bath with gentle shaking for 10-15 minutes to digest the exocrine tissue.
-
Stopping Digestion: Stop the digestion by adding cold HBSS. Centrifuge the tube and discard the supernatant.
-
Islet Purification: Resuspend the pellet in a density gradient medium and centrifuge to separate the islets from acinar and other tissues. Islets will form a layer at the interface.
-
Islet Collection and Culture: Carefully collect the islet layer. Wash the islets with HBSS and handpick them under a stereomicroscope to ensure purity. Culture the isolated islets overnight in RPMI-1640 medium before conducting experiments.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by isolated islets in response to different glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
Test compounds (PHI, GLP-1, GIP) dissolved in KRB buffer
-
Isolated pancreatic islets
-
24-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation: Handpick islets of similar size (typically 10-15 islets per well) and place them in a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Insulin Secretion: After pre-incubation, replace the buffer with fresh low glucose KRB buffer (with or without a vehicle control) and incubate for 1 hour. Collect the supernatant to measure basal insulin secretion.
-
Stimulated Insulin Secretion: Replace the buffer with high glucose KRB buffer containing the desired concentrations of the test compounds (or vehicle control) and incubate for 1 hour.
-
Sample Collection: Collect the supernatant from each well to measure stimulated insulin secretion.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
Measurement of Intracellular cAMP Levels
This protocol describes how to measure changes in intracellular cyclic AMP (cAMP) levels in response to stimulation.
Materials:
-
Isolated pancreatic islets
-
Stimulation buffer (e.g., KRB with desired glucose and test compounds)
-
Lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based)
Procedure:
-
Islet Stimulation: Incubate batches of isolated islets with the desired concentrations of test compounds (e.g., PHI, GLP-1) in a stimulation buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: After incubation, rapidly terminate the reaction and lyse the islets using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Determine the cAMP concentration in the cell lysates using a competitive immunoassay kit. The results are typically normalized to the total protein content or DNA content of the islet samples.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Proposed signaling pathway for PHI-mediated insulin secretion in pancreatic β-cells.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Peptide Histidine Isoleucine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of research chemicals like Peptide Histidine Isoleucine (PHI) are critical components of laboratory safety and operational integrity. While specific hazard data for many research peptides, including PHI, is not extensively documented, a precautionary approach dictates that they be treated as potentially hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of PHI, promoting a secure research environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A lab coat is essential to protect skin and clothing.
-
Respiratory Protection: When handling lyophilized (powder) forms of PHI, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.
Operational Disposal Plan
The fundamental principle for the disposal of PHI is to treat it as hazardous chemical waste. Never dispose of peptide waste in the regular trash or down the drain.[1] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step. All items that have come into contact with PHI must be separated from general laboratory waste. This includes:
-
Unused or expired PHI (in solid or solution form).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Solutions containing PHI from experiments.
Step 2: Containerization
Use designated, leak-proof, and clearly labeled hazardous waste containers. The type of container should be appropriate for the form of the waste:
-
Solid Waste: Collect in a designated, sealable container. This includes empty vials and other contaminated materials.
-
Liquid Waste: Use a separate, leak-proof, and shatter-resistant container.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
Step 3: Labeling
Accurate and clear labeling of waste containers is crucial for safety and regulatory compliance. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and ideally in a secondary containment tray to mitigate any potential spills.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Follow all institutional protocols for waste manifest and pickup scheduling.
Quantitative Data on Peptide Stability
The stability of peptides is a critical factor in their handling, storage, and disposal. The following table summarizes general stability information for peptides.
| Condition | Form | Recommended Storage Temperature | Expected Stability | Notes |
| Long-term | Lyophilized Powder | -20°C or -80°C | Several years | Protect from moisture and light.[2][3] Peptides with Cys, Met, Trp, Asp, Gln, or N-terminal Glu are more prone to degradation.[2] |
| Short-term | Lyophilized Powder | Room Temperature | Several days to weeks | Keep in a desiccator to minimize moisture absorption.[3][4] |
| Long-term | In Solution | Not Recommended | Unstable | Prone to degradation; should be avoided.[2] |
| Short-term | In Solution | -80°C | Up to 6 months (aliquoted) | Avoid repeated freeze-thaw cycles.[2] |
| Short-term | In Solution | -20°C | Up to 1 month (aliquoted) | Avoid repeated freeze-thaw cycles.[2] |
| Very Short-term | In Solution | 4°C | 1-2 weeks | Use sterile buffers at pH 5-6 to prolong shelf life.[5] |
Experimental Protocols: Chemical Inactivation (where permissible)
In some cases, and only if permitted by your institution's EHS, chemical inactivation of liquid peptide waste may be an appropriate pre-treatment step before collection. The goal of chemical inactivation is to hydrolyze the peptide bonds, thus degrading the molecule.
Protocol for Acid or Base Hydrolysis:
-
Work Environment: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Reagents: Prepare a 1 M solution of Hydrochloric Acid (HCl) for acid hydrolysis or a 1 M solution of Sodium Hydroxide (NaOH) for base hydrolysis.
-
Inactivation: Slowly add the liquid PHI waste to the acid or base solution. A common recommendation is a 1:10 ratio of waste to hydrolyzing solution.
-
Contact Time: Allow the mixture to stand in a sealed, labeled container for a minimum of 24 hours to ensure complete degradation.
-
Neutralization: Before final collection, neutralize the solution by adding a weak base (to the acidic solution) or a weak acid (to the basic solution) until the pH is between 6.0 and 8.0.
-
Final Disposal: Even after inactivation and neutralization, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure a safe working environment, maintain regulatory compliance, and uphold the integrity of their scientific work. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. This compound-27 [novoprolabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Peptide Storage - Altara Peptides [altarapeptides.com]
- 4. This compound amide stimulates thyroid hormone secretion and coexists with vasoactive intestinal polypeptide in intrathyroid nerve fibers from laryngeal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Essential Safety and Handling Guide for Peptide Histidine Isoleucine (PHI)
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling synthetic peptides like Peptide Histidine Isoleucine (PHI). Although specific hazard data for PHI may be limited, it is crucial to treat it as a potentially hazardous chemical.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk and prevent contamination. The following table summarizes the recommended PPE for handling PHI in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all handling procedures to protect against dust particles and liquid splashes.[1] Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles, particularly during the initial reconstitution of the lyophilized powder or when there is a significant risk of splashing.[1][2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and clothing from potential spills and splashes.[1][3][4] It should be removed before leaving the laboratory to prevent the spread of contaminants.[4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended due to their chemical resistance.[1][3] Gloves should be inspected before use and changed immediately if they become contaminated or torn.[3] For handling concentrated solutions, consider double-gloving for added protection.[4] |
| Respiratory Protection | Fume Hood/Biosafety Cabinet | When handling lyophilized powders, which can easily become airborne, it is mandatory to work in a fume hood or biosafety cabinet to prevent inhalation.[3] A dust mask or respirator may be necessary when weighing or handling larger quantities of the powder.[1][2][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled to protect exposed skin.[1][4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for safely handling this compound throughout its lifecycle in the laboratory. This includes proper storage, reconstitution, and disposal.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage of Lyophilized Peptide:
-
Upon receipt, immediately store the lyophilized peptide at -20°C or colder for long-term stability.[6]
-
Keep the peptide in a tightly sealed container and protect it from bright light.[6][7]
Reconstitution of Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[5][6]
-
Don all required PPE, including a lab coat, safety goggles, and nitrile gloves.[1][3]
-
Perform all handling of the lyophilized powder within a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.[2][3]
-
Consult the product's data sheet for the recommended solvent. If not specified, for a basic peptide like PHI, sterile distilled water or a dilute acidic solution (e.g., 0.1% acetic acid) is often a suitable starting point.[6]
-
Slowly add the appropriate solvent to the vial, allowing it to run down the side of the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can denature the peptide. Sonication can be used to aid dissolution if necessary.[6]
Storage of Reconstituted Peptide:
-
For short-term storage (up to a few weeks), the reconstituted peptide solution can be stored at 2-8°C.
-
For long-term storage, it is crucial to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][7]
-
Store the aliquots at -20°C or colder.[7]
Disposal Plan
Proper disposal of peptide waste is crucial for laboratory safety and environmental protection. All materials that have come into contact with this compound should be treated as chemical waste.
-
Solid Waste : All contaminated consumables, including gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[1][2]
-
Liquid Waste : Any unused or expired peptide solutions should be collected in a labeled hazardous liquid waste container.[2] Never dispose of peptide solutions down the drain.[1][2]
-
Sharps Waste : Needles and syringes used for handling peptide solutions must be disposed of in a puncture-resistant sharps container.[2]
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Skin Contact : Immediately remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][4]
-
Eye Contact : Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation : Move the affected individual to fresh air immediately. If they experience any ill effects, seek medical attention.[8]
-
Ingestion : Rinse the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[8]
-
Spills : For small spills of aqueous peptide solutions, wear gloves and wipe up the spill with absorbent material.[4] Clean the area with an appropriate disinfectant. For larger spills, especially those involving volatile solvents, evacuate the immediate area, ensure adequate ventilation, and use a chemical spill kit.[4]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the integrity of their work when handling this compound. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. Laboratory Safety Guidelines | getmypepti [getmypepti.com]
- 5. bachem.com [bachem.com]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 7. biolongevitylabs.com [biolongevitylabs.com]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
